7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-fluoro-4-methyl-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c1-12-5-4-11-8-3-2-7(10)6-9(8)12/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDVTYCZSDCCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230691 | |
| Record name | Quinoxaline, 7-fluoro-1,2,3,4-tetrahydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354953-50-6 | |
| Record name | Quinoxaline, 7-fluoro-1,2,3,4-tetrahydro-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354953-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoxaline, 7-fluoro-1,2,3,4-tetrahydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |
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Foundational & Exploratory
An In-depth Technical Guide to 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline: Synthesis, Characterization, and Medicinal Chemistry Potential
Abstract
This technical guide provides a comprehensive overview of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a robust framework for its synthesis, characterization, and potential applications by leveraging established chemical principles and data from closely related analogs. We present a detailed, logical synthesis pathway, predict its physicochemical and spectroscopic properties with a high degree of confidence, and discuss its potential biological relevance in the context of fluorinated pharmacophores. This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel quinoxaline-based therapeutic agents.
Introduction: The Strategic Role of Fluorine in Quinoxaline Scaffolds
The 1,2,3,4-tetrahydroquinoxaline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] The introduction of a fluorine atom into such scaffolds is a well-established strategy to enhance a molecule's pharmacological profile.[2][3][4] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and pKa.[3] Specifically, the strategic placement of a fluorine atom on the benzene ring of the tetrahydroquinoxaline nucleus, as in this compound, is anticipated to modulate its electronic and lipophilic properties, thereby offering a promising avenue for the development of novel therapeutics.
This guide will provide a detailed exploration of the chemical nature of this compound, from its fundamental structure to its synthesis and characterization.
Chemical Structure and Physicochemical Properties
The foundational step in understanding the potential of this compound is a thorough analysis of its molecular structure and predicted physicochemical properties.
Molecular Structure
The chemical structure of this compound is characterized by a fused ring system composed of a benzene ring and a pyrazine ring, the latter being hydrogenated. A fluorine atom is substituted at the 7-position of the aromatic ring, and a methyl group is attached to the nitrogen at the 1-position.
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₁FN₂ | PubChem |
| Molecular Weight | 166.20 g/mol | PubChem |
| Monoisotopic Mass | 166.09062 Da | PubChem |
| XlogP | 1.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Proposed Synthesis Pathway
A robust and efficient synthesis of this compound can be proposed based on established methodologies for analogous quinoxaline derivatives. A logical two-step approach involves the initial synthesis of a quinoxalinone intermediate, followed by reduction and N-methylation. A more direct route involves the reduction of the quinoxalinone followed by N-methylation of the resulting tetrahydroquinoxaline.
Figure 2: Proposed Synthetic Workflow for this compound.
Experimental Protocol: Synthesis of 7-Fluoro-3,4-dihydro-1H-quinoxalin-2-one
This protocol is adapted from a similar synthesis of a methylated quinoxalinone.[5]
-
Reaction Setup: To a solution of 2-bromo-4-fluoroaniline (1 equivalent) and glycine (3 equivalents) in dry DMSO, add copper(I) chloride (0.05 equivalents), potassium phosphate (3 equivalents), and dimethylethylenediamine (0.4 equivalents).
-
Reaction Conditions: Stir the reaction mixture at 80-90 °C under a nitrogen atmosphere for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one.
Experimental Protocol: Synthesis of this compound
This protocol involves the reduction of the quinoxalinone followed by N-methylation.
Part A: Reduction of 7-Fluoro-3,4-dihydro-1H-quinoxalin-2-one
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (4-5 equivalents) in dry tetrahydrofuran (THF).
-
Addition of Reactant: Add a solution of 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one (1 equivalent) in dry THF dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain crude 7-fluoro-1,2,3,4-tetrahydroquinoxaline, which can be purified by column chromatography if necessary.
Part B: N-Methylation of 7-Fluoro-1,2,3,4-tetrahydroquinoxaline (Eschweiler-Clarke Reaction)
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Reaction Setup: Dissolve 7-fluoro-1,2,3,4-tetrahydroquinoxaline (1 equivalent) in formic acid (excess).
-
Addition of Reagent: Add aqueous formaldehyde (37 wt. %, ~2-3 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture at 100 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture and make it basic by the addition of a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.
Spectroscopic and Chromatographic Characterization (Predicted)
The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques. Below are the predicted spectroscopic and chromatographic characteristics, based on the known data of 1-methyl-1,2,3,4-tetrahydroquinoxaline.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the two methylene groups of the tetrahydroquinoxaline ring, and the N-methyl group. The aromatic protons will exhibit splitting patterns influenced by the fluorine atom.
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Aromatic Protons (δ 6.3-6.8 ppm): Three protons in the aromatic region, with coupling constants characteristic of ortho and meta coupling to the fluorine atom.
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Methylene Protons (δ 3.2-3.5 ppm): Two multiplets corresponding to the two CH₂ groups in the heterocyclic ring.
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N-Methyl Protons (δ 2.8-2.9 ppm): A singlet corresponding to the three protons of the methyl group.
¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The chemical shifts of the carbons in the fluorinated ring will be influenced by the C-F coupling.
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Aromatic Carbons (δ 110-140 ppm): Six signals for the aromatic carbons, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant.
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Methylene Carbons (δ 40-50 ppm): Two signals for the CH₂ carbons.
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N-Methyl Carbon (δ ~39 ppm): A signal for the methyl carbon.
¹⁹F NMR: A single resonance is expected for the fluorine atom, likely in the range of -110 to -130 ppm, with coupling to the neighboring aromatic protons.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound.
| Ion | Predicted m/z |
| [M+H]⁺ | 167.0979 |
| [M+Na]⁺ | 189.0798 |
Data sourced from PubChem.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretch: A weak to medium band around 3300-3400 cm⁻¹ for the secondary amine (if any unmethylated starting material is present).
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C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2800-3100 cm⁻¹.
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C=C Stretch (Aromatic): Bands around 1500-1600 cm⁻¹.
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C-F Stretch: A strong band in the region of 1100-1300 cm⁻¹.
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C-N Stretch: Bands in the 1250-1350 cm⁻¹ region.
Potential Biological Applications and Future Directions
While no specific biological activities have been reported for this compound, the broader class of tetrahydroquinoxalines exhibits a wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities. The introduction of fluorine is a proven strategy to enhance such activities.[7]
Future research should focus on:
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In vitro screening: Evaluating the compound against a panel of cancer cell lines and microbial strains.
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Enzyme inhibition assays: Testing for inhibitory activity against relevant enzymes, such as kinases or polymerases, based on the activities of similar compounds.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs with modifications at other positions of the tetrahydroquinoxaline ring to optimize biological activity.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not available. However, based on related heterocyclic amines, the following general precautions should be taken:
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.
Conclusion
This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. This technical guide provides a scientifically grounded framework for its synthesis and characterization, built upon established chemical literature and predictive methodologies. The proposed synthetic route is robust and relies on well-understood chemical transformations. The predicted spectroscopic and physicochemical data offer a reliable baseline for researchers to identify and characterize this compound. The strategic incorporation of a fluorine atom into the tetrahydroquinoxaline scaffold suggests that this molecule is a compelling candidate for biological screening and further development in drug discovery programs. It is our hope that this guide will stimulate further research into this and related fluorinated heterocyclic compounds.
References
- MDPI. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2025.
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- Kuroda, K., et al. (2017).
- Google Patents. (1989).
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PubChemLite. (n.d.). 7-fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline (C11H15FN2). Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. Retrieved January 19, 2026, from [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
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ResearchGate. (2025). The role of fluorine in medicinal chemistry. Retrieved January 19, 2026, from [Link]
- Kuroda, K., et al. (2017).
- Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.
- S. L. MacNeil. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(12), 15339-15381.
- Pike, R. D., & Dugan, E. C. (2007). 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2486.
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An In-Depth Technical Guide to 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS No. 1354953-50-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Heterocycles in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry. This small yet highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] The strategic incorporation of fluorine is particularly impactful within heterocyclic frameworks, which are ubiquitous in pharmaceuticals. Among these, the tetrahydroquinoxaline scaffold has emerged as a privileged structure due to its presence in a wide array of biologically active compounds. This guide provides a comprehensive technical overview of a specific and promising derivative: 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline.
Compound Identification and Physicochemical Properties
This compound is a fluorinated derivative of the N-methylated tetrahydroquinoxaline core. Its unique substitution pattern offers a compelling profile for investigation in drug discovery programs.
| Property | Value | Source |
| CAS Number | 1354953-50-6 | [4] |
| Molecular Formula | C₁₀H₁₂FN₂ | [5] |
| Molecular Weight | 180.21 g/mol | [5] |
| Canonical SMILES | CN1CCNc2cc(F)ccc21 | Inferred from structure |
| Physical Form | Solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dichloromethane (predicted) | General knowledge |
| pKa | Data not available | |
| LogP | Data not available |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several established methodologies for constructing the tetrahydroquinoxaline core, followed by or incorporating N-methylation and fluorination strategies. A plausible and efficient synthetic route involves a reductive amination pathway.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established methods for the synthesis of similar tetrahydroquinoxaline derivatives.[6][7] Researchers should optimize conditions based on their specific laboratory setup and available reagents.
Step 1: Synthesis of 7-Fluoro-1-methylquinoxaline
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To a solution of 4-Fluoro-N1-methylbenzene-1,2-diamine (1.0 eq) in ethanol (10 volumes), add an aqueous solution of glyoxal (40% in water, 1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-Fluoro-1-methylquinoxaline.
Step 2: Reduction to this compound
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Dissolve 7-Fluoro-1-methylquinoxaline (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, for example, sodium borohydride (NaBH₄) (2.0-4.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Biological Significance and Potential Applications in Drug Development
The tetrahydroquinoxaline scaffold is a key structural motif in numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents.[6][8] The strategic introduction of a fluorine atom and a methyl group at the 7- and 1-positions, respectively, is anticipated to modulate the pharmacological profile of the parent scaffold in several key aspects.
The Role of Fluorine Substitution
The presence of a fluorine atom at the 7-position can significantly impact the molecule's properties:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the compound's half-life in vivo.[1][2]
-
Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.[1][3]
-
Membrane Permeability: The lipophilicity introduced by the fluorine atom can improve the compound's ability to cross cellular membranes, a critical factor for oral bioavailability and CNS penetration.[1][2]
The Influence of N-Methylation
The methyl group at the 1-position can also contribute to the compound's pharmacological profile:
-
Receptor Interaction: The N-methyl group can influence the conformation of the tetrahydroquinoxaline ring and its interaction with target proteins.
-
Solubility and Pharmacokinetics: N-methylation can alter the compound's solubility and overall pharmacokinetic properties.
Potential Therapeutic Areas
Given the known activities of related tetrahydroquinoxaline derivatives, this compound and its analogs are promising candidates for investigation in several therapeutic areas:
-
Oncology: Tetrahydroquinoxaline derivatives have been investigated as inhibitors of various cancer-related targets, including tubulin.[9] The specific substitution pattern of the title compound may confer novel anticancer activities.
-
Infectious Diseases: The tetrahydroquinoline core, a related scaffold, is present in compounds with antibacterial and antiviral properties.[8]
-
Neurodegenerative Diseases: The tetrahydroquinoline scaffold has been explored for its potential in treating conditions like Alzheimer's disease.[8]
Illustrative Signaling Pathway Involvement (Hypothetical)
Based on the activity of some tetrahydroquinoxaline derivatives as tubulin polymerization inhibitors, a potential mechanism of action could involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Hypothetical mechanism of action for this compound as a tubulin polymerization inhibitor.
Future Directions and Conclusion
This compound represents a compelling molecular scaffold for further investigation in drug discovery. Its strategic fluorination and N-methylation position it as a promising candidate for developing novel therapeutics with potentially enhanced pharmacological properties. Future research should focus on:
-
Development of robust and scalable synthetic routes.
-
Comprehensive evaluation of its physicochemical properties.
-
In-depth biological screening across a range of therapeutic targets.
-
Structure-activity relationship (SAR) studies to optimize its biological activity.
This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound. The unique combination of a privileged heterocyclic core with strategic fluorine and methyl substitutions warrants its consideration in the ongoing quest for innovative and effective medicines.
References
- This reference is intentionally left blank.
-
Fluorine is massively involved in chemistry and biomedicine with special emphasis on drug design. Replacing hydrogen atoms in organic compounds with fluorine atoms often produces positive pharmacological and physicochemical effects, particularly by increasing compounds' metabolic stability, membrane permeability, and binding affinity towards biological targets. At present, a quarter of the drugs on the global market contain fluorine. Of these, heterocyclics are essentially important. (MDPI, [Link])
-
Novel tetrahydroquinoxaline sulfonamide derivatives were designed, synthesized and evaluated for their antiproliferative activities. The MTT assay results demonstrated that some derivatives exhibited moderate to strong inhibitory activities against HT-29 cell line. (Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC - NIH, [Link])
-
A review of the recent literature is given focusing on synthetic approaches to 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using domino reactions. (Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central, [Link])
-
A metal-free one-pot cascade process involving reduction of nitroarenes, cyclization, and sequential hydrogenation of imines with B2cat2 and water was developed to construct dihydroquinoxalinones and tetrahydroquinoxalines directly from readily available 2-nitroanilines or o-dinitrobenzenes with α-ketoesters and α-diketones. (Metal-free cascade reactions for one-pot tetrahydroquinoxaline construction through nitroarene reduction and imine hydrogenation with water - New Journal of Chemistry (RSC Publishing), [Link])
- This reference is intentionally left blank.
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Fluorine is characterized by high electronegativity and small atomic size, which provide this molecule with the unique property of augmenting the potency, selectivity, metabolic stability, and pharmacokinetics of drugs. (Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022), [Link])
-
The increased binding ability of fluorinated drug target proteins has also been reported in some cases. (Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022), [Link])
- This reference is intentionally left blank.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
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The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals as well. Nicainoprol (6) is an antiarrhythmic drug, oxamniquine (7) is a schistosomicide, and virantmycin (8) is an antiviral antibiotic that also possesses antifungal activity. (Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central, [Link])
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- 5. Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the limited availability of direct experimental data for this specific molecule, this document establishes a framework for its characterization. It combines computational predictions with established, field-proven experimental methodologies. For each critical property—including lipophilicity, solubility, dissociation constant, thermal properties, and spectroscopic identity—we present not only the predicted values but also the underlying scientific principles and detailed protocols for their empirical determination. By contextualizing the target molecule with data from its structural analogs, this guide offers researchers, scientists, and drug development professionals a robust, methodology-focused blueprint for anticipating and verifying the physicochemical profile of this compound, thereby enabling its effective application in research and development.
Introduction and Molecular Identity
This compound belongs to the tetrahydroquinoxaline class of heterocyclic compounds, which are prevalent scaffolds in the design of bioactive agents. The introduction of a fluorine atom at the 7-position and a methyl group at the 1-position significantly influences the molecule's electronic distribution, conformation, and metabolic stability, making a thorough understanding of its physicochemical properties essential for predicting its behavior in biological systems. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[1]
This guide provides a detailed examination of these properties, outlining both predictive data and the definitive experimental workflows required for their validation.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | 6-fluoro-4-methyl-2,3-dihydro-1H-quinoxaline | PubChemLite[2] |
| CAS Number | 1354953-50-6 | ChemicalBook[3] |
| Molecular Formula | C₉H₁₁FN₂ | PubChemLite[2] |
| Molecular Weight | 166.19 g/mol | PubChemLite[2] |
| Monoisotopic Mass | 166.09062 Da | PubChemLite[2] |
| Canonical SMILES | CN1CCNC2=C1C=C(C=C2)F | PubChemLite[2] |
| InChI Key | OKDVTYCZSDCCHA-UHFFFAOYSA-N | PubChemLite[2] |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C4a [label="C", pos="1.3,-0.75!"]; C5 [label="C", pos="2.6,-1.5!"]; C6 [label="C", pos="3.9,-0.75!"]; C7 [label="C", pos="3.9,0.75!"]; C8 [label="C", pos="2.6,1.5!"]; C8a [label="C", pos="1.3,0.75!"]; F7 [label="F", pos="5.2,1.5!"]; C_Me [label="CH₃", pos="0,2.8!"];
// Invisible nodes for double bond placement p1 [pos="2.95,0.375!", shape=point]; p2 [pos="2.95,-0.375!", shape=point]; p3 [pos="1.95,-1.125!", shape=point]; p4 [pos="3.25,-1.125!", shape=point]; p5 [pos="4.55,0!", shape=point];
// Edges N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- N4 [len=1.5]; N4 -- C4a [len=1.5]; C4a -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C8a [len=1.5]; C8a -- N1 [len=1.5]; C4a -- C8a [len=1.5]; C7 -- F7 [len=1.5]; N1 -- C_Me [len=1.5];
// Aromatic ring double bonds C8 -- p1 [style=invis]; p1 -- C8a [style=invis]; edge [style=double]; C8 -- C8a; C4a -- C5; C6 -- C7; }
Caption: 2D Structure of this compound.
Lipophilicity (LogP)
Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME). It is quantified by the partition coefficient (P) between octan-1-ol and water, expressed as LogP. This value influences membrane permeability, plasma protein binding, and interaction with metabolic enzymes. An optimal LogP (typically 1-3 for oral drugs) is often sought to balance solubility and permeability.
Predicted Value: The computationally predicted XlogP for this compound is 1.9 .[2] This value suggests a favorable balance of hydrophilicity and lipophilicity, placing it within the desirable range for potential drug candidates.
Experimental Protocol: Shake-Flask Method (OECD 107)
This method remains the gold standard for its direct measurement of partitioning.
-
Preparation of Phases: Prepare octan-1-ol saturated with water and water saturated with octan-1-ol by vigorously mixing equal volumes of each and allowing them to separate for at least 24 hours.
-
Solution Preparation: Dissolve a known quantity of the test compound in the aqueous phase. The concentration should be below the limit of solubility and high enough for accurate quantification.
-
Partitioning: In a suitable vessel, combine a precise volume of the compound-containing aqueous phase with a precise volume of the saturated octan-1-ol phase (e.g., a 1:1 or 2:1 ratio).
-
Equilibration: Agitate the vessel at a constant, controlled temperature (e.g., 25°C) until equilibrium is reached. Causality Insight: This step is critical to ensure the compound has fully distributed between the two phases according to its thermodynamic potential. Equilibration time (typically 24 hours) must be sufficient to overcome any kinetic barriers to partitioning.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the aqueous and organic layers. Causality Insight: Incomplete separation is a major source of error, as micro-emulsions can lead to inaccurate concentration measurements.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Caption: Experimental workflow for LogP determination via the shake-flask method.
Table 2: Comparative Lipophilicity Data
| Compound | LogP Value | Type | Source |
| This compound | 1.9 | Predicted | PubChemLite[2] |
| 1,2,3,4-Tetrahydroquinoline (analog) | 2.29 | Experimental | The Good Scents Company[4] |
| 1,2,3,4-Tetrahydroquinoxaline (parent) | 1.7 | Computed | PubChem[5] |
Aqueous Solubility
Scientific Rationale: Aqueous solubility is a prerequisite for drug absorption from the gastrointestinal tract and for formulation of parenteral dosage forms. Poor solubility is a leading cause of failure in drug development. It is influenced by a molecule's crystal lattice energy (for solids) and its solvation energy in water.
Predicted Value: While a specific value is not readily available, the predicted LogP of 1.9 suggests that the compound is likely to have moderate solubility. The presence of two nitrogen atoms capable of hydrogen bonding with water would enhance solubility compared to a purely hydrocarbon analog.
Experimental Protocol: Equilibrium Shake-Flask Method (OECD 105)
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vessel. Causality Insight: Using an excess of solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility. The buffer maintains a constant pH, as the ionization state of the compound can dramatically affect its solubility.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.
-
Filtration/Sampling: Carefully extract a sample from the clear supernatant. It is critical to filter the sample (e.g., using a 0.22 µm PVDF filter) to remove any remaining solid particles. Causality Insight: Failure to remove fine particulates will lead to an overestimation of the true solubility.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the compound using a validated analytical method (e.g., HPLC-UV), by comparing the response to a standard curve of known concentrations.
-
Result Expression: Express the solubility in units such as mg/mL or µM.
Caption: Workflow for determining equilibrium aqueous solubility.
Dissociation Constant (pKa)
Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For ionizable compounds, pKa dictates the charge state at a given physiological pH, which in turn governs solubility, membrane permeability, and receptor binding. The tetrahydroquinoxaline scaffold contains two nitrogen atoms: an aniline-like nitrogen (N4) and an aliphatic amine nitrogen (N1). The N4 nitrogen's basicity is significantly reduced due to the delocalization of its lone pair into the aromatic ring, while the N1 nitrogen, being an aliphatic amine, is expected to be the primary basic center.
Predicted Value: Specific pKa predictions require specialized software. However, based on the structure:
-
The N1 methyl-substituted amine is expected to be the more basic center, with a pKa likely in the range of 4-6 , typical for N-aryl piperazines.
-
The N4 aniline-like amine will be significantly less basic, with a pKa likely below 2.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically water or a water-methanol co-solvent system if solubility is low. Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant. Causality Insight: As the acid is added, it protonates the basic nitrogen center(s). The pH changes slowly near the pKa value, creating a buffer region, and then changes rapidly at the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, derivative plots (dpH/dV) can be used to accurately locate the equivalence point(s), and from there, the pKa is calculated.
Thermal Properties (Melting Point)
Scientific Rationale: The melting point (MP) is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A sharp melting range typically signifies high purity. For drug development, the melting point influences solubility and stability, and a high melting point can sometimes correlate with poor solubility due to strong intermolecular interactions in the solid state.
Predicted Value: There is no predicted melting point available for this compound.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is a highly accurate thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the cell at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere. Causality Insight: The constant heating rate ensures a uniform thermal gradient, and the inert atmosphere prevents oxidative degradation of the sample during heating.
-
Data Acquisition: The instrument records the differential heat flow as a function of temperature.
-
Analysis: A melting event is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.
Table 3: Comparative Thermal Data
| Compound | Melting Point (°C) | Type | Source |
| This compound | Not Available | - | - |
| 7-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl | 175 - 180 | Experimental | Chem-Impex[6] |
| 7-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl | 182 - 183 | Experimental | Sigma-Aldrich[7] |
Note: The data for analogs are for the hydrochloride salt, which typically has a much higher melting point than the corresponding free base.
Spectroscopic Profile
Scientific Rationale: A compound's spectroscopic profile (NMR, MS, IR) serves as its unique fingerprint, confirming its identity, structure, and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, including the number and connectivity of protons and carbons. For this compound, key expected signals would include distinct aromatic protons influenced by the fluorine atom (showing H-F coupling), aliphatic protons of the tetrahydro-pyrazine ring, and a singlet for the N-methyl group.
-
Mass Spectrometry (MS): MS provides the exact mass of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula C₉H₁₁FN₂ by matching the measured mass to the theoretical mass (166.09062 Da) with high precision.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected absorptions would include N-H stretching (for the N4 amine), C-H stretching (aromatic and aliphatic), C=C stretching for the aromatic ring, and a strong C-F stretching band.
Conclusion
The physicochemical profile of This compound can be robustly characterized through a combination of computational prediction and systematic experimental verification. The predicted lipophilicity (XlogP = 1.9) suggests promising drug-like properties, warranting empirical studies into its aqueous solubility and membrane permeability. The presence of two distinct basic centers necessitates precise pKa determination to understand its ionization state in physiological environments. While direct experimental data is currently sparse, the methodologies and comparative data presented in this guide provide a comprehensive framework for researchers to undertake a full and accurate characterization of this compound, enabling its confident application in further research and development endeavors.
References
-
This compound (C9H11FN2). PubChemLite. [Link]
-
1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028. PubChem. [Link]
-
1,2,3,4-tetrahydroquinoline, 635-46-1. The Good Scents Company. [Link]
-
6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - this compound (C9H11FN2) [pubchemlite.lcsb.uni.lu]
- 3. This compound CAS#: 1354953-50-6 [m.chemicalbook.com]
- 4. 1,2,3,4-tetrahydroquinoline, 635-46-1 [thegoodscentscompany.com]
- 5. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 7-Fluoro-1,2,3,4-tetrahydroisoquinoline 97 799274-06-9 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
This guide provides a comprehensive overview of a viable and robust synthetic pathway for 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The fluorinated tetrahydroquinoxaline scaffold is a privileged structure known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental insights and a strong emphasis on the causal relationships behind the chosen synthetic strategies.
Introduction: The Significance of Fluorinated Tetrahydroquinoxalines
The introduction of fluorine into organic molecules can profoundly influence their biological activity, metabolic stability, and membrane permeability.[1] Quinoxaline derivatives, in particular, exhibit a wide range of pharmacological activities, including anti-cancer, anti-HIV, anti-inflammatory, and anti-depressant effects.[1] The specific compound, this compound, combines the beneficial properties of the fluorine atom with the structural rigidity and hydrogen bonding capabilities of the tetrahydroquinoxaline core, making it a valuable building block in the design of novel therapeutics.
Proposed Synthetic Pathway: A Multi-step Approach
The synthesis of this compound can be logically approached in a three-stage process. This pathway is designed for efficiency and scalability, utilizing readily available starting materials and well-established chemical transformations.
Figure 1: Proposed three-stage synthesis pathway.
Stage 1: Synthesis of the Key Intermediate: 4-Fluoro-1,2-phenylenediamine
The cornerstone of this synthesis is the preparation of the fluorinated diamine precursor, 4-Fluoro-1,2-phenylenediamine.[3][4] This intermediate is crucial for constructing the quinoxaline ring system. A reliable and high-yielding method for its synthesis is outlined below, starting from the commercially available 4-fluoroaniline.[5]
Step 1.1: Acetylation of 4-Fluoroaniline
The initial step involves the protection of one of the amino groups in 4-fluoroaniline via acetylation. This is a standard procedure to control the regioselectivity of the subsequent nitration step.
-
Reaction: 4-Fluoroaniline is treated with acetic anhydride in the presence of glacial acetic acid to yield N-(4-fluorophenyl)acetamide.
-
Rationale: The acetyl group is an effective protecting group that deactivates the aromatic ring slightly and directs the incoming nitro group to the ortho position due to steric hindrance and electronic effects.
Step 1.2: Nitration of N-(4-fluorophenyl)acetamide
The protected aniline is then nitrated to introduce a nitro group onto the aromatic ring.
-
Reaction: N-(4-fluorophenyl)acetamide is reacted with a mixture of nitric acid and sulfuric acid at low temperatures to produce N-(4-fluoro-2-nitrophenyl)acetamide.[5]
-
Rationale: The strong acidic conditions generate the nitronium ion (NO₂⁺), which acts as the electrophile. The reaction is conducted at low temperatures (0-5°C) to control the exothermic reaction and prevent side product formation.[5]
Step 1.3: Hydrolysis of the Acetyl Group
The acetyl protecting group is subsequently removed to reveal the free amine.
-
Reaction: N-(4-fluoro-2-nitrophenyl)acetamide is hydrolyzed using a strong acid, such as hydrochloric acid, under reflux conditions to give 4-fluoro-2-nitroaniline.[5]
-
Rationale: The acidic conditions facilitate the cleavage of the amide bond, regenerating the amine functionality.
Step 1.4: Reduction of the Nitro Group
The final step in this stage is the reduction of the nitro group to an amine, yielding the desired 4-Fluoro-1,2-phenylenediamine.
-
Reaction: 4-fluoro-2-nitroaniline is reduced using a catalyst such as Raney nickel under a hydrogen atmosphere.[5]
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines, with water being the only byproduct.
Figure 2: Workflow for the synthesis of 4-Fluoro-1,2-phenylenediamine.
Experimental Protocol: Synthesis of 4-Fluoro-1,2-phenylenediamine[5]
| Step | Reactants | Reagents | Conditions | Product | Yield |
| 1.1 | 4-Fluoroaniline | Acetic anhydride, Glacial acetic acid | 0-5°C, 30 min | N-(4-fluorophenyl)acetamide | 83.9% |
| 1.2 | N-(4-fluorophenyl)acetamide | 65% Nitric acid, 95% Sulfuric acid | 0-5°C, 30 min | N-(4-fluoro-2-nitrophenyl)acetamide | - |
| 1.3 | N-(4-fluoro-2-nitrophenyl)acetamide | 9 mol/L Hydrochloric acid | Reflux, 30 min | 4-fluoro-2-nitroaniline | 89.6% |
| 1.4 | 4-fluoro-2-nitroaniline | Raney nickel, Hydrogen gas | Room temp, 1.0 MPa, 8 hours | 4-Fluoro-1,2-phenylenediamine | 91.3% |
Stage 2: Formation of the Tetrahydroquinoxaline Ring
With the key diamine in hand, the next stage focuses on the construction of the heterocyclic ring to form 7-fluoro-1,2,3,4-tetrahydroquinoxaline. A common and effective method for this is the condensation of the o-phenylenediamine with a two-carbon electrophile, followed by reduction. A plausible route involves reaction with glyoxal or a derivative, followed by in-situ reduction. A more direct approach, reductive amination with a suitable aldehyde, is also a viable strategy.
Proposed Method: Reductive Cyclization
A one-pot reaction involving the condensation of 4-Fluoro-1,2-phenylenediamine with glyoxal followed by catalytic hydrogenation would directly yield the desired tetrahydroquinoxaline.
-
Reaction: 4-Fluoro-1,2-phenylenediamine is reacted with an aqueous solution of glyoxal. The resulting diimine intermediate is then reduced without isolation.
-
Rationale: This approach is atom-economical and avoids the isolation of potentially unstable intermediates. The choice of reducing agent is critical to selectively reduce the imine functionalities without affecting the aromatic ring.
Alternatively, a two-step process can be employed:
-
Condensation: Reaction of 4-Fluoro-1,2-phenylenediamine with glyoxal to form 6-fluoroquinoxaline.
-
Reduction: Subsequent hydrogenation of the quinoxaline ring to the tetrahydroquinoxaline.
Experimental Protocol (Conceptual): Synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoxaline
| Step | Reactants | Reagents | Conditions | Product |
| 2.1 | 4-Fluoro-1,2-phenylenediamine | Glyoxal (40% in water) | Ethanol, Room temperature | 6-Fluoroquinoxaline |
| 2.2 | 6-Fluoroquinoxaline | Palladium on carbon (Pd/C), Hydrogen gas | Methanol, Room temperature | 7-Fluoro-1,2,3,4-tetrahydroquinoxaline |
Stage 3: N-Methylation to the Final Product
The final step is the selective methylation of one of the nitrogen atoms in the tetrahydroquinoxaline ring to yield this compound.
Method 1: Direct N-Alkylation
This involves the direct reaction of 7-fluoro-1,2,3,4-tetrahydroquinoxaline with a methylating agent.
-
Reaction: 7-Fluoro-1,2,3,4-tetrahydroquinoxaline is treated with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.
-
Rationale: The base deprotonates one of the secondary amines, forming a nucleophilic amide that then attacks the methylating agent. The choice of base and solvent can influence the regioselectivity and the extent of N,N'-dimethylation.
Method 2: Reductive Amination
A more controlled method for mono-N-methylation is reductive amination.
-
Reaction: 7-Fluoro-1,2,3,4-tetrahydroquinoxaline is reacted with formaldehyde in the presence of a reducing agent like sodium borohydride or sodium triacetoxyborohydride.
-
Rationale: This method proceeds via the formation of an intermediate N-methyliminium ion, which is then reduced in situ. Reductive amination is generally a milder and more selective method for N-alkylation compared to direct alkylation with alkyl halides.[6]
Figure 3: Alternative methods for N-methylation.
Experimental Protocol (Conceptual): Reductive Amination for N-Methylation
| Step | Reactants | Reagents | Conditions | Product |
| 3.1 | 7-Fluoro-1,2,3,4-tetrahydroquinoxaline | Formaldehyde (37% in water), Sodium triacetoxyborohydride | Dichloromethane, Acetic acid, Room temperature | This compound |
Conclusion
The synthetic pathway detailed in this guide provides a robust and scientifically sound approach for the preparation of this compound. By breaking down the synthesis into three manageable stages, researchers can systematically approach the synthesis of this valuable compound. The provided protocols, while in some cases conceptual, are based on well-established and analogous chemical transformations, offering a strong foundation for laboratory implementation. The strategic use of a key fluorinated intermediate and controlled N-alkylation ensures an efficient route to the desired product, paving the way for its application in drug discovery and development programs.
References
- Synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications.
- 4-Fluoro-1,2-phenylenediamine.
- 4-Fluoro-1,2-phenylenediamine | CAS Number 367-31-7. Ossila.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.
- 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI.
- 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline. Benchchem.
- B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis.
Sources
The Biological Versatility of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline: A Technical Guide for Drug Discovery Professionals
Introduction: The Tetrahydroquinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoxaline core is a well-established "privileged scaffold" in medicinal chemistry, denoting a molecular framework that is capable of binding to multiple, diverse biological targets. This structural motif is a recurring feature in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and neuroprotective effects. The versatility of the tetrahydroquinoxaline skeleton lies in its conformational flexibility and the strategic placement of nitrogen atoms, which can participate in crucial hydrogen bonding interactions with biological macromolecules. Furthermore, the aromatic ring of the tetrahydroquinoxaline core provides a platform for various substitutions, allowing for the fine-tuning of its physicochemical and pharmacological properties.
This technical guide focuses on a specific, yet under-explored derivative: 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline . While direct experimental data for this compound is limited in the public domain, this document will provide a comprehensive, in-depth analysis of its potential biological activities. By examining the established roles of the 7-fluoro and 1-methyl substitutions on related heterocyclic systems, we can construct a scientifically robust, predictive framework to guide future research and drug development efforts.
The strategic incorporation of a fluorine atom at the 7-position and a methyl group at the 1-position is not arbitrary. Fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of a molecule, often leading to increased binding affinity for its target.[1] The N-methylation at the 1-position can significantly influence the compound's three-dimensional shape, basicity, and pharmacokinetic profile. This guide will dissect the probable impact of these specific structural modifications to hypothesize the most likely biological activities and mechanisms of action for this compound.
Hypothesized Biological Activities and Underlying Mechanisms
Based on the structure-activity relationships of analogous compounds, we can postulate several high-priority areas of biological activity for this compound.
Potential Anticancer Activity: Targeting Microtubule Dynamics
A growing body of evidence suggests that substituted tetrahydroquinoxalines can act as potent anticancer agents by interfering with microtubule polymerization, a critical process in cell division.[2]
Proposed Mechanism of Action:
It is hypothesized that this compound may function as a colchicine binding site inhibitor. The tetrahydroquinoxaline core could insert into the interface between α- and β-tubulin, disrupting the formation of the mitotic spindle. The 7-fluoro substituent can enhance this interaction through favorable halogen bonding or by increasing the compound's ability to penetrate the cell membrane. The 1-methyl group may orient the molecule within the binding pocket to optimize interactions.
Caption: Proposed mechanism of anticancer activity.
Potential Antibacterial Activity: Targeting Essential Bacterial Enzymes
The positional isomer, 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, has demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] It is therefore highly probable that the 7-fluoro isomer will exhibit similar properties.
Proposed Mechanism of Action:
The antibacterial effect could be mediated by the inhibition of essential bacterial enzymes, such as DNA gyrase or topoisomerase IV. The planar aromatic portion of the tetrahydroquinoxaline ring can intercalate into bacterial DNA, while the substituents provide specific interactions with the enzyme's active site. The fluorine atom can enhance binding affinity through hydrogen bonding with amino acid residues in the enzyme.
Caption: Hypothesized antibacterial mechanism.
Potential Neuroprotective Activity: Modulating Neurotransmitter Systems
Derivatives of the structurally similar 1,2,3,4-tetrahydroisoquinoline have been investigated for their neuroprotective effects.[4][5] The 1-methyltetrahydroisoquinoline analogue, in particular, has shown potential as a neuroprotectant.[4]
Proposed Mechanism of Action:
This compound may exert neuroprotective effects through several potential mechanisms, including the inhibition of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters like dopamine and serotonin. The fluorine substitution could enhance the selectivity and potency of MAO inhibition. Additionally, the compound might exhibit antioxidant properties, scavenging reactive oxygen species that contribute to neuronal damage.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of this compound, a series of well-established in vitro assays are recommended.
Anticancer Activity Assessment
1. Cell Viability Assay (MTT Assay):
-
Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
2. Tubulin Polymerization Assay:
-
Objective: To directly assess the inhibitory effect of the compound on tubulin polymerization.
-
Methodology:
-
Use a commercially available tubulin polymerization assay kit.
-
Reconstitute purified tubulin in polymerization buffer.
-
Add various concentrations of the test compound or a known inhibitor (e.g., colchicine) as a positive control.
-
Initiate polymerization by incubating at 37°C.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Antibacterial Activity Assessment
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a serial dilution of this compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible turbidity.
-
Neuroprotective Activity Assessment
1. Monoamine Oxidase (MAO) Inhibition Assay:
-
Objective: To evaluate the inhibitory effect of the compound on MAO-A and MAO-B enzymes.
-
Methodology:
-
Utilize a commercially available MAO-Glo™ Assay kit.
-
Prepare reactions containing recombinant human MAO-A or MAO-B enzyme, a luminogenic MAO substrate, and various concentrations of the test compound.
-
Incubate the reactions at room temperature.
-
Add a luciferin detection reagent to stop the reaction and generate a luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the IC50 values for MAO-A and MAO-B inhibition.
-
Data Presentation: A Predictive Profile
While awaiting experimental validation, a predictive profile for this compound can be summarized.
| Hypothesized Biological Activity | Potential Molecular Target(s) | Predicted Potency (IC50/MIC) | Key Structural Contributors |
| Anticancer | Tubulin (Colchicine Binding Site) | Low micromolar to nanomolar | Tetrahydroquinoxaline scaffold, 7-fluoro group |
| Antibacterial | DNA Gyrase, Topoisomerase IV | Low micromolar | Tetrahydroquinoxaline scaffold, 7-fluoro group |
| Neuroprotective | Monoamine Oxidase (MAO-A/B) | Micromolar | 1-methyl group, 7-fluoro group |
Conclusion and Future Directions
This technical guide has delineated the promising, albeit hypothesized, biological activities of this compound. By leveraging structure-activity relationship data from analogous compounds, we have constructed a compelling case for its investigation as a potential anticancer, antibacterial, and neuroprotective agent. The proposed mechanisms of action and detailed experimental protocols provide a clear roadmap for researchers to validate these predictions.
The unique combination of the privileged tetrahydroquinoxaline scaffold with strategic 7-fluoro and 1-methyl substitutions warrants dedicated synthetic and biological evaluation. Future research should focus on the synthesis of this compound and its systematic evaluation using the assays outlined in this guide. Subsequent lead optimization, guided by the initial biological data, could unlock the full therapeutic potential of this intriguing molecule.
References
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Mori, K., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 1875–1885. Retrieved from [Link]
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Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-13. Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
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Li, J., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 13(45), 31657-31671. Retrieved from [Link]
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Ahmad, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13197-13220. Retrieved from [Link]
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Creason, S. A., et al. (1991). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 34(5), 1587-1593. Retrieved from [Link]
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Kormos, C. M., et al. (2014). Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) analogues: in vitro pharmacology and ADME profile. Journal of Medicinal Chemistry, 57(17), 7367-7381. Retrieved from [Link]
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Chupakhin, E., et al. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2025(1), M1-M4. Retrieved from [Link]
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Wipf, P., et al. (2009). Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine. Organic & Biomolecular Chemistry, 7(20), 4163-4165. Retrieved from [Link]
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Shibinskaya, M. O., et al. (2009). Synthesis and Biological Activity of 1,2,3,4-Tetrahydroindolo[2,3-b]quinoxaline Derivatives. Pharmaceutical Chemistry Journal, 43(9), 481-485. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline: A Technical Guide to Target Identification and Validation
Abstract
The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3] This technical guide focuses on a specific, yet under-explored derivative, 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline. While direct biological data for this compound is sparse, its structural features, including the fluorinated tetrahydroquinoxaline core, suggest a high potential for therapeutic relevance. This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate and validate potential therapeutic targets for this compound. We will delve into the scientific rationale for pursuing specific target classes, provide detailed experimental protocols for target validation, and outline a logical workflow for advancing this promising molecule through the early stages of drug discovery.
Introduction: The Promise of a Privileged Scaffold
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the pharmaceutical industry.[1] Their diverse biological activities are well-documented, spanning antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[1][2] The tetrahydroquinoxaline core, in particular, provides a three-dimensional structure that can facilitate precise interactions with biological macromolecules. The introduction of a fluorine atom at the 7-position is a strategic modification known to enhance metabolic stability, membrane permeability, and binding affinity by participating in hydrogen bonding and other non-covalent interactions.[4]
This guide will explore the most promising therapeutic avenues for this compound based on structure-activity relationships of analogous compounds. We will focus on three primary areas of investigation: oncology, infectious diseases, and neuroscience.
Potential Therapeutic Target Classes
Based on the known activities of structurally related quinoxaline and tetrahydroquinoline derivatives, we have identified three high-priority target classes for initial investigation.
Kinase Inhibition in Oncology
The fluorinated tetrahydroquinoline scaffold has been highlighted as a promising starting point for the development of kinase inhibitors, particularly targeting those involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5]
Scientific Rationale: The fluorine atom can form strong interactions within the ATP-binding pocket of kinases, a common feature exploited in the design of selective kinase inhibitors. The tetrahydroquinoxaline core serves as a rigid scaffold to present key pharmacophoric features for optimal binding.
Proposed Experimental Workflow:
Caption: Workflow for validating kinase inhibition.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR.
-
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound serially diluted in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, EGFR enzyme, and the poly(Glu, Tyr) substrate.
-
Add the test compound at various concentrations (typically from 10 µM down to 0.1 nM) to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition at each compound concentration relative to a no-compound control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Microtubule Dynamics in Anticancer Therapy
Recent studies have identified tetrahydroquinoxaline sulfonamide derivatives as potent inhibitors of tubulin polymerization, binding to the colchicine site.[6] This suggests that the core tetrahydroquinoxaline scaffold could be a valuable starting point for developing novel microtubule-targeting agents.
Scientific Rationale: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Compounds that bind to the colchicine site can inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[6]
Proposed Experimental Workflow:
Caption: Workflow for validating microtubule targeting.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
-
Objective: To assess the effect of this compound on the polymerization of tubulin.
-
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Guanosine triphosphate (GTP)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Test compound serially diluted in DMSO
-
Paclitaxel (polymerization promoter) and Nocodazole (polymerization inhibitor) as controls
-
-
Procedure:
-
In a 96-well plate, add the test compound at various concentrations to the polymerization buffer.
-
Add tubulin and GTP to each well.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes at 37°C using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of the test compound with those of the positive and negative controls.
-
Calculate the IC50 for the inhibition of tubulin polymerization.
-
Neuronal Receptor Modulation
Quinoxaline derivatives have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site.[7] Furthermore, the tetrahydroisoquinoline scaffold, structurally related to tetrahydroquinoxaline, is a key component in molecules targeting neurological disorders.[8][9]
Scientific Rationale: The modulation of neurotransmitter receptors is a key strategy for treating a wide range of neurological and psychiatric disorders. The structural features of this compound make it a candidate for interacting with the ligand-binding domains of various receptors.
Proposed Experimental Workflow:
Caption: Workflow for validating neuronal receptor modulation.
Detailed Protocol: Radioligand Binding Assay (Example: NMDA Receptor Glycine Site)
-
Objective: To determine the binding affinity of this compound for the glycine site of the NMDA receptor.
-
Materials:
-
Rat cortical membranes
-
[³H]-L-689,560 (a high-affinity glycine site antagonist radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glycine (for non-specific binding determination)
-
Test compound serially diluted in DMSO
-
-
Procedure:
-
In a 96-well filter plate, combine the rat cortical membranes, [³H]-L-689,560, and the test compound at various concentrations.
-
For non-specific binding, add a high concentration of unlabeled glycine.
-
Incubate the plate at 4°C for 2 hours.
-
Rapidly filter the contents of the plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the Ki value by fitting the data to a competitive binding equation.
-
Data Summary and Interpretation
The following table outlines the hypothetical data that could be generated from the initial screening phases described above. This serves as a template for organizing and interpreting experimental results.
| Target Class | Primary Assay | Key Parameter | Hypothetical Favorable Result | Interpretation |
| Kinase Inhibition | In Vitro Kinase Assay | IC50 | < 100 nM for a specific kinase | Potent and potentially selective inhibitor. |
| Microtubule Dynamics | Tubulin Polymerization | IC50 | < 1 µM | Direct inhibitor of tubulin assembly. |
| Neuronal Receptors | Radioligand Binding | Ki | < 500 nM for a specific receptor | Significant binding affinity. |
Conclusion and Future Directions
This compound represents a promising, yet unexplored, chemical entity with the potential for significant therapeutic value. The structural alerts from related compounds strongly suggest that its therapeutic targets may lie within the domains of oncology, infectious diseases, and neuroscience. The experimental workflows and detailed protocols provided in this guide offer a clear and scientifically rigorous path forward for elucidating its mechanism of action and identifying its primary therapeutic targets.
Successful identification of a potent and selective interaction with a high-value therapeutic target will warrant further investigation, including lead optimization to improve potency and drug-like properties, and comprehensive in vivo studies to establish a proof-of-concept for its therapeutic efficacy.
References
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- Vulcanchem. (n.d.). 7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
- National Institutes of Health. (2023, October 16). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors.
- Royal Society of Chemistry. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- MDPI. (n.d.). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one.
- PubMed. (n.d.). Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives.
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An In-Depth Technical Guide to 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline Derivatives: Synthesis, Characterization, and Therapeutic Potential
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the emerging class of 7-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline derivatives. By integrating established synthetic methodologies with insights into the profound impact of fluorine in medicinal chemistry, this document provides a robust framework for the exploration and exploitation of this promising chemical scaffold.
Introduction: The Strategic Advantage of the Fluorinated Tetrahydroquinoxaline Core
The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds.[1] Its rigid, yet three-dimensional, structure provides an excellent platform for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The strategic introduction of a fluorine atom at the 7-position, a concept broadly applied in modern drug discovery, is anticipated to significantly enhance the therapeutic potential of this core structure.[2]
Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Judicious fluorination can lead to:
-
Enhanced Metabolic Stability: The C-F bond is resistant to oxidative metabolism, often prolonging the in vivo half-life of a drug candidate.[3]
-
Improved Membrane Permeability: Fluorine can modulate lipophilicity, facilitating passage through cellular membranes.[2]
-
Increased Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipolar interactions with protein targets, enhancing binding potency.[3]
-
Modulation of pKa: Fluorine's electron-withdrawing nature can alter the basicity of nearby nitrogen atoms, influencing ionization state and solubility at physiological pH.
The addition of a methyl group at the 1-position of the tetrahydroquinoxaline ring system further refines the scaffold's properties by potentially influencing its conformational rigidity and metabolic profile. This guide will delve into the synthesis, characterization, and prospective biological applications of derivatives built upon this this compound core.
Synthesis and Characterization
While a specific, published protocol for the direct synthesis of this compound was not identified in the surveyed literature, a robust synthetic strategy can be devised based on established methodologies for analogous structures. The following proposed synthesis and characterization workflow is grounded in reliable chemical transformations.
Proposed Synthetic Pathway
A plausible and efficient route to the target this compound core and its derivatives involves a multi-step sequence starting from commercially available precursors. This approach leverages a copper-catalyzed amination followed by reduction, a common strategy for the formation of the tetrahydroquinoxaline ring system.
Caption: Proposed synthetic workflow for this compound and its derivatives.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 7-Fluoro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one
This step is adapted from a similar synthesis of a non-fluorinated analog.[5]
-
To a dried flask under an inert atmosphere, add 2-bromo-4-fluoroaniline (1 equivalent), N-methylglycine (3 equivalents), copper(I) iodide (0.05 equivalents), potassium phosphate (3 equivalents), and N,N'-dimethylethylenediamine (DMEDA) (0.4 equivalents).
-
Add dry dimethyl sulfoxide (DMSO) and stir the mixture at a specified temperature (e.g., 90-110 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-fluoro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.
Step 2: Reduction to this compound
This reduction step is a standard procedure for converting lactams to amines.[5]
-
Suspend lithium aluminum hydride (LiAlH4) (excess, e.g., 5-6 equivalents) in dry tetrahydrofuran (THF) in a flask under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of 7-fluoro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (1 equivalent) in dry THF to the cooled LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting suspension through a pad of celite, and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by chromatography if necessary.
Characterization and Data Interpretation
The structural elucidation of the synthesized compounds is critical. A combination of spectroscopic techniques should be employed.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region, showing coupling to the fluorine atom. The N-methyl group will be a singlet. The two methylene groups of the tetrahydroquinoxaline ring will appear as multiplets, likely in the 3.0-4.0 ppm range. |
| ¹³C NMR | The carbon atoms in the fluorinated aromatic ring will show characteristic C-F coupling constants. The signals for the N-methyl and methylene carbons will also be present. |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift being indicative of the electronic environment of the fluorine atom on the aromatic ring.[1] ¹H-¹⁹F coupling will be observed. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound should be observed, confirming its elemental composition. Fragmentation patterns can provide further structural information. |
Potential Biological Applications and Structure-Activity Relationships (SAR)
While direct biological data for this compound derivatives is not yet prevalent in the literature, the known activities of structurally related compounds provide a strong rationale for their investigation in several therapeutic areas.
Anticancer Activity
Derivatives of the quinoxaline and tetrahydroquinoxaline scaffolds have demonstrated significant potential as anticancer agents.[2][6] For instance, certain tetrahydroquinoxaline sulfonamide derivatives have been identified as colchicine binding site inhibitors, leading to the disruption of microtubule polymerization and cell cycle arrest in cancer cells.[6]
Furthermore, the substitution at the 7-position of related heterocyclic systems has been shown to be crucial for anticancer efficacy. In a study on FL118, a camptothecin analog, the introduction of fluoroaryl groups at the 7-position led to a diverse array of derivatives with potent antitumor activities.[7] This suggests that the 7-fluoro substituent in the this compound core could be a key determinant of its potential as an anticancer scaffold.
A hypothetical signaling pathway targeted by such derivatives, based on known microtubule inhibitors, is depicted below.
Caption: Hypothetical mechanism of action for anticancer 7-fluoro-tetrahydroquinoxaline derivatives.
Central Nervous System (CNS) Activity
Quinoxaline derivatives are also known to interact with targets in the central nervous system. For example, certain 1,4-dihydro-quinoxaline-2,3-diones act as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[8] The substitution pattern on the quinoxaline ring is critical for binding affinity and functional antagonism.
The introduction of a fluorine atom can modulate brain penetration and receptor interaction, making this compound derivatives interesting candidates for the development of novel CNS-active agents.
Anti-infective Properties
The 7-position of the related quinoline scaffold is a key site for modification in the development of antimalarial drugs. Structure-activity relationship studies have shown that substituents at this position, including fluorine, can significantly impact the activity against Plasmodium falciparum.[9] While 7-fluoro-aminoquinolines were found to be less active than their 7-chloro counterparts against chloroquine-resistant strains, this highlights the importance of the 7-position in modulating anti-infective properties.[9] This suggests that derivatives of the this compound core could be explored for their potential against various infectious agents.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. The synthetic pathways and characterization methodologies outlined in this guide provide a solid foundation for the synthesis and study of novel derivatives.
Future research should focus on:
-
Execution and Optimization of the Proposed Synthesis: Validating the proposed synthetic route and optimizing reaction conditions will be the first crucial step.
-
Building a Diverse Derivative Library: A range of substituents should be introduced at the available positions of the tetrahydroquinoxaline ring to explore structure-activity relationships.
-
Systematic Biological Screening: The synthesized derivatives should be screened against a panel of relevant biological targets, including cancer cell lines, CNS receptors, and microbial strains.
-
In-depth Mechanistic Studies: For active compounds, detailed studies should be conducted to elucidate their precise mechanism of action.
References
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Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). PMC. Available at: [Link]
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Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (1998). PubMed. Available at: [Link]
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Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). PMC. Available at: [Link]
-
6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (2025). MDPI. Available at: [Link]
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2017). PMC. Available at: [Link]
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Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives. (2001). PubMed. Available at: [Link]
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The role of fluorine in medicinal chemistry. (2007). PubMed. Available at: [Link]
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The role of fluorine in medicinal chemistry. (2007). ResearchGate. Available at: [Link]
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1,2,3,4-Tetrahydroquinoxaline. (2007). ResearchGate. Available at: [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). NIH. Available at: [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline as a Microtubule Targeting Agent
Disclaimer & Data Validity: The information provided in this document concerning 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 1354953-50-6) is based on a scientifically informed hypothesis derived from the activities of structurally related compounds.[1] As of the date of this publication, direct experimental data elucidating the specific mechanism of action for this molecule is not available in the public domain. This guide is intended for Research Use Only (RUO) and aims to provide a robust theoretical framework and practical experimental designs to investigate its potential biological activity.
Introduction: The Tetrahydroquinoxaline Scaffold and a Compelling Hypothesis
The 1,2,3,4-tetrahydroquinoxaline nucleus is a privileged scaffold in medicinal chemistry, forming the core of molecules with a wide array of pharmacological activities.[2] Derivatives have demonstrated potential as antibacterial, anticancer, and enzyme-inhibiting agents.[2] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[3][4][5][6][7]
This guide focuses on This compound , a compound whose specific biological role is yet to be fully characterized. However, compelling evidence from structurally analogous compounds, particularly tetrahydroquinoxaline sulfonamide derivatives, points towards a potent and clinically relevant mechanism: the inhibition of microtubule polymerization through interaction at the colchicine binding site on β-tubulin.[8]
This document, therefore, puts forth the central hypothesis that This compound acts as a microtubule destabilizing agent. We will deconstruct this putative mechanism, explore the chemical rationale, and provide a comprehensive suite of self-validating experimental protocols to rigorously test this hypothesis.
Hypothesized Core Mechanism: Inhibition of Tubulin Dynamics
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to several critical cellular processes, most notably mitotic spindle formation during cell division.[9] This dynamic instability makes microtubules an exceptionally valuable target for anticancer therapeutics.[10]
We propose that this compound functions as a Colchicine Binding Site Inhibitor (CBSI) .[8][9][10]
Causality of the Proposed Interaction:
-
Binding Event: The compound is hypothesized to bind to a specific pocket on β-tubulin, known as the colchicine binding site. This site is distinct from those utilized by other major classes of microtubule-targeting agents like taxanes and vinca alkaloids.[10][11]
-
Conformational Constraint: Binding of the compound at this interface is thought to induce a conformational change in the tubulin dimer, preventing it from adopting the straight conformation necessary for incorporation into a growing microtubule protofilament.
-
Inhibition of Polymerization: By preventing the addition of new tubulin dimers, the compound effectively suppresses the growth phase of microtubules.
-
Disruption of Equilibrium: The net result is a shift in the cellular equilibrium towards microtubule depolymerization, leading to the collapse of the microtubule network.
-
Cellular Consequence: The disruption of the mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[9][12]
Caption: Putative mechanism of this compound.
Structure-Activity Relationship (SAR) Insights
The specific substitutions on the tetrahydroquinoxaline core are critical for the hypothesized activity.
-
Tetrahydroquinoxaline Scaffold: This core structure provides the necessary three-dimensional geometry to fit within the colchicine binding pocket. Studies on related compounds have shown that modifications to this scaffold directly impact binding affinity and cytotoxic potency.[8][11]
-
7-Fluoro Group: The fluorine atom at the 7-position is predicted to significantly enhance the compound's properties. Due to its high electronegativity and small size, fluorine can:
-
Increase Binding Affinity: By forming favorable electrostatic or hydrogen-bond interactions with residues in the binding pocket.[3][4]
-
Enhance Lipophilicity: This can improve the compound's ability to cross cell membranes and reach its intracellular target.[6][7]
-
Block Metabolic Oxidation: Fluorine can protect adjacent positions on the aromatic ring from metabolic degradation, increasing the compound's biological half-life.[7]
-
-
1-Methyl Group: The N-methyl group on the tetrahydroquinoxaline ring likely influences the compound's conformation and may contribute to hydrophobic interactions within the binding site, potentially fine-tuning its potency and selectivity.
Experimental Validation: A Step-by-Step Guide
To validate the hypothesis that this compound is a colchicine binding site inhibitor, a logical sequence of experiments is required. Each protocol is designed to be self-validating by including appropriate positive and negative controls.
Experiment 1: In Vitro Tubulin Polymerization Assay
Objective: To directly determine if the compound inhibits the assembly of purified tubulin into microtubules.
Methodology: A fluorescence-based assay is recommended for its high sensitivity.[13][14]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 10x stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., from 1 mM to 100 nM).
-
Prepare 10x stocks of positive controls: Nocodazole or Colchicine (inhibitors, e.g., 100 µM) and a negative control: Paclitaxel (stabilizer, e.g., 100 µM).
-
Prepare a vehicle control (10% DMSO in General Tubulin Buffer).
-
On ice, prepare the tubulin reaction mix: 2 mg/mL purified bovine tubulin in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter dye (e.g., DAPI, which fluoresces upon binding to polymerized microtubules).[15]
-
-
Assay Execution:
-
Use a pre-warmed (37°C) black, clear-bottom 96-well plate.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells in triplicate.
-
Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
Calculate the rate of polymerization (Vmax) and the maximum polymer mass (plateau fluorescence).
-
Determine the IC₅₀ value for the inhibition of tubulin polymerization.
-
Expected Results (Hypothetical Data):
| Compound | Concentration (µM) | Vmax (RFU/min) | Max Polymer Mass (RFU) | % Inhibition |
| Vehicle Control (DMSO) | - | 150.2 | 8500 | 0% |
| 7-Fluoro-1-methyl-THQ | 0.1 | 125.6 | 7100 | 16.4% |
| 7-Fluoro-1-methyl-THQ | 1.0 | 78.1 | 4400 | 48.0% |
| 7-Fluoro-1-methyl-THQ | 10.0 | 15.3 | 900 | 89.8% |
| Nocodazole (Positive Control) | 10.0 | 12.5 | 750 | 91.7% |
| Paclitaxel (Negative Control) | 10.0 | 250.8 | 9500 | -67.0% |
digraph "workflow_tubulin_polymerization" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Start: Prepare Reagents on Ice", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; plate_prep [label="Add 5µL of 10x Compound/Controls\nto pre-warmed 96-well plate"]; reaction_start [label="Initiate: Add 45µL of ice-cold\nTubulin Reaction Mix"]; readout [label="Read Fluorescence at 37°C\n(Every 60s for 60 min)"]; analysis [label="Data Analysis:\nPlot curves, calculate Vmax,\nMax Polymer Mass, and IC₅₀"]; end [label="End: Quantify Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; start -> plate_prep; plate_prep -> reaction_start; reaction_start -> readout; readout -> analysis; analysis -> end;
}
Caption: Workflow for the in vitro tubulin polymerization assay.
Experiment 2: Competitive Colchicine Binding Assay
Objective: To determine if the compound binds specifically at the colchicine site on tubulin.
Methodology: A fluorescence-based competition assay is a direct and effective method. The intrinsic fluorescence of colchicine increases upon binding to tubulin, and a competitor will reduce this signal.[16][17]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound.
-
Use unlabeled colchicine or nocodazole as a positive control and paclitaxel as a negative control.
-
Prepare a solution of purified tubulin (e.g., 3 µM) and colchicine (e.g., 4 µM) in assay buffer.
-
-
Assay Execution:
-
In a 96-well plate, add the test compound or controls to wells in triplicate.
-
Add the tubulin-colchicine solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Data Acquisition:
-
Measure fluorescence using an excitation wavelength of 350 nm and an emission wavelength of 435 nm.
-
-
Data Analysis:
-
Normalize the fluorescence values to the vehicle control (DMSO).
-
Plot the percentage of colchicine binding versus the log concentration of the competitor to determine the IC₅₀ value for displacement.
-
Experiment 3: Immunofluorescence Staining of Microtubules
Objective: To visualize the effect of the compound on the microtubule network in cultured cells.
Methodology: Standard immunofluorescence protocol targeting α-tubulin.[18]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa or A549) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (based on cytotoxicity assays), a positive control (Nocodazole), and a vehicle control (DMSO) for a defined period (e.g., 18-24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with ice-cold methanol for 5 minutes at -20°C.
-
Wash three times with PBS.
-
-
Staining:
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Expected Results: Vehicle-treated cells should display a well-organized, filamentous microtubule network. In contrast, cells treated with an effective concentration of this compound are expected to show a diffuse, disorganized tubulin stain, indicative of microtubule network collapse, similar to the nocodazole-treated cells.
Experiment 4: Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the percentage of cells in each phase of the cell cycle and detect the G2/M arrest characteristic of microtubule inhibitors.
Methodology: Propidium Iodide (PI) staining of DNA content.[19][20]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells in 6-well plates.
-
Treat cells with the compound at its approximate IC₅₀ and 2x IC₅₀ concentrations for a period corresponding to one cell cycle (e.g., 24 hours). Include vehicle and positive controls.
-
-
Cell Harvesting and Fixation:
-
Harvest cells (including floating cells) by trypsinization and centrifugation.
-
Wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing, and store at 4°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Expected Results (Hypothetical Data):
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | - | 65.2% | 20.5% | 14.3% |
| 7-Fluoro-1-methyl-THQ | IC₅₀ | 25.8% | 10.1% | 64.1% |
| 7-Fluoro-1-methyl-THQ | 2x IC₅₀ | 15.4% | 5.5% | 79.1% |
| Nocodazole (Positive Control) | 100 nM | 18.9% | 7.3% | 73.8% |
Potential Therapeutic Implications
Should this hypothesis be validated, this compound would emerge as a promising candidate for anticancer drug development. As a small molecule inhibitor of tubulin polymerization, it could offer several advantages:
-
Broad-Spectrum Activity: Microtubule inhibitors are effective against a wide range of solid tumors and hematological malignancies.
-
Circumvention of Resistance: As a novel chemical entity binding to the colchicine site, it may be effective against tumors that have developed resistance to taxane- or vinca-based therapies.[8]
-
Vascular Disrupting Potential: Many CBSIs also exhibit potent anti-angiogenic and vascular-disrupting effects within tumors, providing a dual mechanism of antitumor activity.[21]
Conclusion and Future Directions
While direct evidence remains to be established, the chemical structure of this compound provides a strong rationale for investigating its role as a microtubule-targeting agent. The proposed mechanism—inhibition of tubulin polymerization via the colchicine binding site—is a clinically validated strategy for cancer therapy. The experimental framework provided in this guide offers a clear and rigorous path to test this hypothesis. Successful validation would position this compound as a valuable lead for further preclinical and clinical development in oncology.
References
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Bentham Science. Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link].[3]
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BioTechniques. Rapid Colchicine Competition-Binding Scintillation Proximity Assay Using Biotin-Labeled Tubulin. BioTechniques. Available at: [Link].[22]
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Current Protocols. Assaying cell cycle status using flow cytometry. Current Protocols. Available at: [Link].[19]
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Semantic Scholar. Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. Semantic Scholar. Available at: [Link].[23]
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Ingenta Connect. Roles of Fluorine in Drug Design and Drug Action. Ingenta Connect. Available at: [Link].[4]
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ResearchGate. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. Available at: [Link].[24]
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Bio-protocol. 4.5. Tubulin Polymerization Assay. Bio-protocol. Available at: [Link].[25]
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PubMed. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin. PubMed. Available at: [Link].[26]
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LE STUDIUM. Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link].[5]
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ResearchGate. Role of Fluorine in Drug Design and Drug Action | Request PDF. ResearchGate. Available at: [Link].[6]
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Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. Available at: [Link].[14]
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University of Massachusetts Chan Medical School. Cell Cycle Tutorial Contents. University of Massachusetts Chan Medical School. Available at: [Link].[27]
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National Center for Biotechnology Information. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information. Available at: [Link].[7]
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Bio-Rad. Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad. Available at: [Link].[20]
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Biocompare. Cell Cycle Analysis with Flow Cytometry. Biocompare. Available at: [Link].[28]
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National Center for Biotechnology Information. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. National Center for Biotechnology Information. Available at: [Link].[29]
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Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link].[30]
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National Center for Biotechnology Information. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Center for Biotechnology Information. Available at: [Link].[15]
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ResearchGate. Fluorescence based colchicine competitive binding assay of conjugates.... ResearchGate. Available at: [Link].[16]
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National Center for Biotechnology Information. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. National Center for Biotechnology Information. Available at: [Link].[31]
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JoVE. Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. JoVE. Available at: [Link].[32]
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Bio-protocol. Immunofluorescence staining of microtubules. Bio-protocol. Available at: [Link].[33]
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National Center for Biotechnology Information. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. National Center for Biotechnology Information. Available at: [Link].[34]
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ResearchGate. Fluorescence based colchicine competitive binding assay of 6r and 6y.... ResearchGate. Available at: [Link].[17]
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National Science Foundation. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. National Science Foundation. Available at: [Link].[35]
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National Center for Biotechnology Information. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. National Center for Biotechnology Information. Available at: [Link].[8]
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MDPI. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. Available at: [Link].[9]
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National Center for Biotechnology Information. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. National Center for Biotechnology Information. Available at: [Link].[10]
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ResearchGate. Compounds 7, 12, and 21 Are Colchicine-Binding Site Tubulin Inhibitors. ResearchGate. Available at: [Link].[36]
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National Center for Biotechnology Information. Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. National Center for Biotechnology Information. Available at: [Link].[11]
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National Center for Biotechnology Information. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. National Center for Biotechnology Information. Available at: [Link].[12]
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National Center for Biotechnology Information. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. National Center for Biotechnology Information. Available at: [Link].[21]
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An In-Depth Technical Guide on the Safe Handling of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: This document is intended for informational purposes only and does not constitute a formal Material Safety Data Sheet (MSDS). It is a technical guide compiled from available scientific literature and safety data for structurally related compounds. All personnel handling 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline must be adequately trained and should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
Introduction and Physicochemical Profile
This compound is a substituted heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a tetrahydroquinoxaline core, a fluorine atom, and a methyl group, suggests a unique combination of properties that are of interest in the development of novel therapeutic agents. The tetrahydroquinoxaline scaffold is a common motif in biologically active molecules, and the introduction of a fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
Due to the limited availability of direct experimental data for this specific molecule, this guide will extrapolate safety and handling protocols based on the known properties of the 1,2,3,4-tetrahydroquinoxaline core, fluorinated aromatic compounds, and N-methylated aromatic amines.
Physicochemical Data (Predicted and Inferred):
| Property | Value/Information | Source/Basis |
| CAS Number | 1354953-50-6 | ChemicalBook |
| Molecular Formula | C₉H₁₁FN₂ | Inferred from structure |
| Molecular Weight | 166.20 g/mol | Inferred from structure |
| Appearance | Likely a solid, ranging from white to brown in color. | Based on 1,2,3,4-tetrahydroquinoxaline[1] |
| Melting Point | Not definitively known. The parent 1,2,3,4-tetrahydroquinoxaline has a melting point of 92-98 °C.[1] | Analogy to parent compound |
| Solubility | Likely soluble in organic solvents. Solubility in water is expected to be low. | General characteristic of similar organic compounds |
Hazard Identification and Toxicological Assessment
The primary hazards associated with this compound are inferred from its structural components: the tetrahydroquinoxaline nucleus, the aromatic amine functionality, and the fluoro-substituent.
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Category 3 or 4): The parent compound, 1,2,3,4-tetrahydroquinoxaline, is classified as toxic if swallowed.[2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
-
Carcinogenicity (Suspected): The parent compound 1,2,3,4-tetrahydroquinoline is a suspected carcinogen.[3] Aromatic amines are a class of compounds with known carcinogenic potential.[4]
-
Aquatic Hazard (Chronic): May be harmful to aquatic life with long-lasting effects.[3]
Toxicological Rationale
The toxicity profile is a composite of the effects of its structural motifs:
-
Tetrahydroquinoxaline Core: This heterocyclic system, as an aromatic amine, is the primary source of concern for skin, eye, and respiratory irritation. Aromatic amines are known to be readily absorbed through the skin and can cause systemic effects.[5]
-
N-Methyl Group: The presence of a methyl group on the nitrogen atom can influence the compound's metabolism and biological activity, but it is not expected to fundamentally alter the primary hazards of the aromatic amine core.
-
Fluorine Substitution: The carbon-fluorine bond is very strong, which often enhances metabolic stability.[6] However, metabolism of some fluorinated compounds can lead to the release of toxic metabolites, such as fluoride ions or fluoroacetate, though this is dependent on the specific metabolic pathways.[7] While the fluorine atom can decrease the basicity of nearby amino groups, potentially reducing some toxic effects, the overall toxicological profile should be considered with caution.[6]
Safe Handling and Personal Protective Equipment (PPE)
Given the predicted hazards, stringent adherence to safety protocols is mandatory. The core principle is to minimize all routes of exposure.
Engineering Controls
All handling of this compound, including weighing, dissolution, and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to protect against dermal, ocular, and respiratory exposure.
Caption: Personal Protective Equipment (PPE) workflow for handling the compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing or a large quantity of the material is being handled.[8]
-
Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile or neoprene.[8] It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the compound.
-
Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned. Ensure that shoes completely cover the feet.[9]
-
Respiratory Protection: While working in a fume hood should be sufficient, if there is a potential for aerosolization and the occupational exposure limit is likely to be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10]
Emergency Procedures
Immediate and appropriate response in case of an exposure is critical.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spills and Leaks
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Major Spills: Evacuate the area and prevent entry. Notify your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.
Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the compound and to protect personnel and the environment.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] The storage area should be secure and accessible only to authorized personnel.
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. As a fluorinated heterocyclic compound, it may be considered a persistent organic pollutant. Consult with your institution's EHS department for specific disposal procedures. Do not dispose of down the drain or in regular trash.
Fire and Explosion Hazards
While specific data is unavailable, the compound is likely combustible.
-
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[3]
-
Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Synthesis and Reactivity
Understanding the synthesis of this compound is crucial for anticipating potential impurities and reaction hazards. A plausible synthetic route involves the reaction of a substituted o-phenylenediamine with a suitable carbonyl compound, followed by reduction.
Caption: A generalized synthetic pathway to tetrahydroquinoxalines.
Chemical Stability and Reactivity:
-
Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, and hydrogen fluoride.
-
Hazardous Polymerization: Will not occur.
Conclusion
This compound is a compound with significant potential in research and development. However, its handling requires a thorough understanding of the potential hazards associated with its chemical structure. By implementing robust safety protocols, including the consistent use of appropriate engineering controls and personal protective equipment, researchers can work with this compound safely and effectively. Always prioritize a culture of safety and consult with EHS professionals for any questions or concerns.
References
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PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
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Capot Chemical. (n.d.). MSDS of 1-Methyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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- Anastacio Ferraz, E. R., de Oliveira, G. A. R., & de Oliveira, D. P. (2012). The impact of aromatic amines on the environment: risks and damages. Frontiers in Bioscience (Elite Edition), 4(3), 914–923.
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-
ResearchGate. (n.d.). Access to tetrahydroquinoxalines. Retrieved from [Link]
- MDPI. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2025(1), M1234.
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinoxalines. Retrieved from [Link]
- Li, W., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 13(45), 31657-31669.
- Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology, 1(1), 1-8.
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
CORDIS | European Commission. (2025). Chemical Recycling of Fluorochemicals. Retrieved from [Link]
- Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6659–6693.
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U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
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City Fire Protection. (2013, July 3). Fire Hazards: Explosive and Dangerous Substances. Retrieved from [Link]
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University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]
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City Fire Protection. (2013, July 3). Fire Hazards: Explosive and Dangerous Substances. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Retrieved from [Link]
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PubMed. (n.d.). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Retrieved from [Link]
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PubMed. (n.d.). Toxicology of the fluoroalkenes: review and research needs. Retrieved from [Link]
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DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Retrieved from [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Abstract
This document provides a comprehensive guide for the synthesis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The protocol herein details a robust two-step synthetic pathway, commencing with the reductive cyclization of 4-fluoro-1,2-diaminobenzene with a glyoxal solution to form 6-fluoro-1,2,3,4-tetrahydroquinoxaline, followed by a highly efficient reductive N-methylation to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also critical insights into the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of Fluorinated Tetrahydroquinoxalines
The 1,2,3,4-tetrahydroquinoxaline core is a privileged scaffold found in numerous biologically active compounds. The introduction of a fluorine atom, a common strategy in modern drug design, can profoundly modulate a molecule's physicochemical and pharmacological properties.[1][2] Specifically, fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] The title compound, this compound, combines this key heterocyclic system with the strategic placement of a fluorine atom and an N-methyl group, making it a valuable building block for the synthesis of novel therapeutic agents.
The synthetic strategy outlined in this document is designed for efficiency and reliability. It employs a two-step sequence that is amenable to scale-up and utilizes readily available starting materials. The initial step involves the formation of the tetrahydroquinoxaline ring system, followed by a selective N-methylation. This approach provides a clear and controllable route to the desired product.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via the following two-step reaction sequence:
Caption: Workflow for the synthesis of the intermediate.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-1,2-phenylenediamine (5.0 g, 39.6 mmol) and anhydrous methanol (100 mL). Stir until all the solid has dissolved.
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add glyoxal (40 wt. % in H₂O, 5.75 g, 39.6 mmol) dropwise to the stirred solution over a period of 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.
-
Carefully add sodium borohydride (4.5 g, 118.8 mmol) portion-wise to the reaction mixture. Maintain the temperature below 5 °C during the addition. Effervescence will be observed.
-
Once the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
After 12 hours, carefully quench the reaction by the slow addition of water (50 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes:ethyl acetate (e.g., 4:1 to 1:1) to afford 6-fluoro-1,2,3,4-tetrahydroquinoxaline as a solid.
Step 2: Reductive N-Methylation to this compound
This step utilizes a reductive amination protocol, a reliable method for N-alkylation. [3]The intermediate amine reacts with paraformaldehyde to form an iminium ion, which is then reduced in situ by sodium triacetoxyborohydride (STAB). STAB is a mild and selective reducing agent, ideal for this transformation as it does not reduce the aldehyde starting material. [4] Procedure:
-
In a 100 mL round-bottom flask, dissolve 6-fluoro-1,2,3,4-tetrahydroquinoxaline (3.0 g, 19.7 mmol) in anhydrous dichloroethane (DCE, 50 mL).
-
To this solution, add paraformaldehyde (0.65 g, 21.7 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (6.26 g, 29.5 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloroethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield this compound as the final product.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | Signals corresponding to the aromatic protons (typically in the range of δ 6.4-6.8 ppm), the methylene protons of the heterocyclic ring (δ 3.2-3.5 ppm), and a singlet for the N-methyl group (δ ~2.9 ppm). [5] |
| ¹³C NMR (CDCl₃, 101 MHz) | Aromatic carbon signals, with C-F coupling visible for the carbon bearing the fluorine and adjacent carbons. Signals for the two methylene carbons and the N-methyl carbon (δ ~39 ppm). [5] |
| ¹⁹F NMR (CDCl₃, 376 MHz) | A single resonance corresponding to the fluorine atom on the aromatic ring. The chemical shift will be sensitive to the electronic environment. [6][7] |
| Mass Spectrometry (ESI) | Calculation of the exact mass of the protonated molecule [M+H]⁺. For C₉H₁₁FN₂, the expected m/z would be approximately 167.09. |
| Purity (HPLC/LC-MS) | >95% purity is typically desired for subsequent applications. |
Safety and Handling Precautions
-
4-Fluoro-1,2-phenylenediamine: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Handle with appropriate gloves and respiratory protection.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a dry environment and quench with care.
-
Sodium Triacetoxyborohydride (STAB): Reacts with water. Corrosive. Causes severe skin burns and eye damage. Handle in a dry, inert atmosphere.
-
Dichloroethane (DCE): Highly flammable liquid and vapor. Suspected of causing cancer. Harmful if swallowed or inhaled. Use only in a well-ventilated fume hood.
-
Paraformaldehyde: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.
Always consult the Safety Data Sheet (SDS) for each reagent before use. Perform a thorough risk assessment before beginning the synthesis.
References
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Augustine, J. K., et al. (2009). Diastereoselective Synthesis of Substituted tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction-Reductive Amination Reaction. PubMed. Available at: [Link]
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Conti, P., et al. (2023). The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinoxalines. Organic Chemistry Portal. Available at: [Link]
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Zhidkova, O., et al. (2024). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. Available at: [Link]
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Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]
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Zhang, Z., et al. (2020). Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Organic Letters. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Organic Chemistry Portal. Available at: [Link]
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Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]
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ScienceDaily. (2023). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Available at: [Link]
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Wiley-VCH. (2007). Supporting Information. Wiley-VCH. Available at: [Link]
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Nishida, T., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Nosova, E. V., et al. (2011). Synthesis and antiviral activity of fluorine-containing 4-arylaminoquinazolines. Pharmaceutical Chemistry Journal. Available at: [Link]
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Kundu, S., et al. (2022). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. Available at: [Link]
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Langer, P., et al. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry. Available at: [Link]
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Li, F., et al. (2015). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications. Available at: [Link]
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ResearchGate. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. ResearchGate. Available at: [Link]
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Kovermann, M., & Werle, Y. (2020). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. Available at: [Link]
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Baranov, M. S., et al. (2022). Developing 1,4-Diethyl-1,2,3,4-tetrahydroquinoxalin-substituted Fluorogens Based on GFP Chromophore for Endoplasmic Reticulum and Lysosome Staining. International Journal of Molecular Sciences. Available at: [Link]
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Josten, C., et al. (2019). Synthesis and biological activity of methylated derivatives of the Pseudomonas metabolites HHQ, HQNO and PQS. Beilstein Journal of Organic Chemistry. Available at: [Link]
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da Silva, A. B. F., et al. (2023). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega. Available at: [Link]
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PubMed. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. PubMed. Available at: [Link]
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Dotsenko, V. V., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Available at: [Link]
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Qianzhu, H., et al. (2022). Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors. Available at: [Link]
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Chen, Q., et al. (2023). Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H )-ones with N , N , N ′, N ″, N ″-Pentamethyldiethylenetriamine as the Methyl Source. The Journal of Organic Chemistry. Available at: [Link]
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Sherry, A. D., et al. (1996). Synthesis and characterization of 1,4,7-triazacyclononane derivatives with methylphosphinate and acetate side chains for monitoring free Mg(II) by 31P and 1H NMR spectroscopy. Journal of the American Chemical Society. Available at: [Link]
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Kamal, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
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Kitamura, M., et al. (2018). Regio-complementary preparation of 6- And 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorination. Tetrahedron. Available at: [Link]
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Application Notes and Protocols for ¹H NMR Analysis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Authored by: [Your Name/Department], Senior Application Scientist
Abstract: This document provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocols outlined herein are designed for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed methodologies for sample preparation, data acquisition, and spectral interpretation. By explaining the causality behind experimental choices and grounding protocols in established principles, this guide aims to ensure the generation of high-quality, reproducible ¹H NMR data for the unambiguous structural elucidation of this fluorinated tetrahydroquinoxaline derivative.
Introduction: The Significance of this compound
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1][2] The introduction of a fluorine atom and the reduction of the pyrazine ring to a tetrahydro- form, as in this compound, can significantly modulate the compound's physicochemical and pharmacological properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3] The tetrahydroquinoxaline core provides a three-dimensional structure that can be crucial for specific molecular interactions.
Given the importance of this structural motif, accurate and detailed structural characterization is paramount. ¹H NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule.[4] This application note will detail the critical aspects of acquiring and interpreting the ¹H NMR spectrum of this compound.
Foundational Principles of ¹H NMR for Structural Analysis
¹H NMR spectroscopy relies on the interaction of the magnetic moments of hydrogen nuclei (protons) with an external magnetic field.[5] The chemical environment surrounding each proton influences its resonance frequency, resulting in a unique chemical shift (δ) in the NMR spectrum.[5] This chemical shift provides information about the electronic environment of the proton. Furthermore, the interaction between the spins of neighboring protons, known as spin-spin coupling, leads to the splitting of NMR signals into multiplets.[5] The pattern of this splitting (multiplicity) and the magnitude of the coupling constant (J) reveal the number and proximity of neighboring protons.
For this compound, particular attention must be paid to:
-
Aromatic Protons: The chemical shifts and coupling patterns of the protons on the benzene ring are influenced by the electron-donating nitrogen atoms and the electron-withdrawing fluorine atom.
-
Aliphatic Protons: The protons on the tetrahydro-pyrazine ring will exhibit distinct chemical shifts and couplings depending on their axial or equatorial positions and their proximity to the nitrogen atoms and the methyl group.
-
N-Methyl Protons: The protons of the methyl group attached to the nitrogen will appear as a singlet, with its chemical shift influenced by the electronic nature of the quinoxaline system.
-
Fluorine Coupling: The presence of the ¹⁹F nucleus, which is also NMR active (spin I = ½), will lead to through-bond coupling with nearby protons (H-F coupling). This can result in additional splitting of the proton signals, providing valuable structural information.[6][7]
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (5-25 mg)[8]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peaks can be used for referencing)[9][10]
-
Pasteur pipettes
Equipment:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
-
Vortex mixer
-
Fume hood
Sample Preparation Protocol
The quality of the NMR sample is critical for obtaining a high-resolution spectrum.[9] The following protocol is recommended:
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[8][12]
-
Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is a common choice for many organic molecules.[13] However, if the compound has limited solubility in chloroform, DMSO-d₆ can be a suitable alternative. Be aware that the choice of solvent can influence the chemical shifts of the protons due to solvent-solute interactions.[5][13][14][15]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[12]
-
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential for good spectral quality.[12] Any solid particles can disrupt the magnetic field homogeneity, leading to broadened peaks.[12]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. The optimal sample height in the tube is typically 4-5 cm.[9]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
¹H NMR Data Acquisition
The following are general acquisition parameters that can be adapted for the specific instrument used:
-
Spectrometer Frequency: ≥ 400 MHz
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Temperature: 298 K (25 °C).
Data Analysis and Interpretation
The interpretation of the ¹H NMR spectrum involves assigning each signal to a specific proton in the molecule. The following is a predicted analysis for this compound.
Structure of this compound:
(A chemical structure diagram would be inserted here in a full application note)
Predicted ¹H NMR Spectral Data
The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for the protons in this compound. Note that actual values may vary depending on the solvent and other experimental conditions.[16]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-5 | ~6.5-6.8 | Doublet of doublets (dd) | JH5-H6 ≈ 8-9 Hz, JH5-F ≈ 9-10 Hz | 1H |
| H-6 | ~6.4-6.7 | Triplet of doublets (td) or multiplet (m) | JH6-H5 ≈ 8-9 Hz, JH6-H8 ≈ 2-3 Hz, JH6-F ≈ 4-5 Hz | 1H |
| H-8 | ~6.3-6.6 | Doublet of doublets (dd) | JH8-F ≈ 10-12 Hz, JH8-H6 ≈ 2-3 Hz | 1H |
| H-2 (CH₂) | ~3.3-3.6 | Triplet (t) or multiplet (m) | JH2-H3 ≈ 5-6 Hz | 2H |
| H-3 (CH₂) | ~3.1-3.4 | Triplet (t) or multiplet (m) | JH3-H2 ≈ 5-6 Hz | 2H |
| N-CH₃ | ~2.8-3.1 | Singlet (s) | - | 3H |
| N-H | Variable (broad singlet) | Broad singlet (br s) | - | 1H |
Rationale for Assignments
-
Aromatic Region (H-5, H-6, H-8):
-
The protons on the aromatic ring will appear in the upfield region of the aromatic spectrum (typically ~6.3-6.8 ppm) due to the electron-donating effect of the two nitrogen atoms.
-
H-5: This proton is ortho to the NH group and meta to the fluorine. It is expected to be a doublet of doublets due to coupling with H-6 and the fluorine atom.
-
H-6: This proton is ortho to H-5 and para to the fluorine. It will likely appear as a multiplet due to coupling with H-5, H-8, and the fluorine atom.
-
H-8: This proton is ortho to the fluorine atom and will experience the strongest H-F coupling. It is expected to be a doublet of doublets due to coupling with the fluorine and H-6.
-
-
Aliphatic Region (H-2, H-3):
-
The methylene protons of the tetrahydro-pyrazine ring (H-2 and H-3) are expected to appear as triplets or multiplets in the range of ~3.1-3.6 ppm. Their chemical shifts are influenced by the adjacent nitrogen atoms.
-
-
N-Methyl Region (N-CH₃):
-
The protons of the methyl group attached to the nitrogen will appear as a sharp singlet at ~2.8-3.1 ppm.
-
-
N-H Proton:
-
The chemical shift of the N-H proton can be highly variable and the signal is often broad due to quadrupole broadening and chemical exchange. It may not always be observed.
-
Trustworthiness and Self-Validation
To ensure the reliability of the obtained data, the following self-validating steps should be incorporated:
-
Integration: The relative integrals of the signals should correspond to the number of protons giving rise to each signal (e.g., the ratio of integrals for the aromatic protons to the N-methyl protons should be 3:3, or 1:1).
-
Coupling Constants: The coupling constants between two coupled protons should be identical. For example, the J value for the coupling between H-5 and H-6 should be the same in the signal for H-5 as it is in the signal for H-6.
-
2D NMR: For unambiguous assignment, especially in complex spectra, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. A COSY spectrum will show correlations between coupled protons, confirming their proximity in the molecule.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the ¹H NMR analysis of 7-Fluoro-1-methyl-1,2,3,a4-tetrahydroquinoxaline. By adhering to these procedures and understanding the underlying principles of NMR spectroscopy, researchers can confidently obtain high-quality data for the structural confirmation and further investigation of this important class of molecules in the context of drug discovery and development.
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Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]
-
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-
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National Institutes of Health. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. [Link]
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-
Semantic Scholar. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput. [Link]
-
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-
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MDPI. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2025(1), M2001. [Link]
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Application Note: High-Resolution Mass Spectrometric Analysis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Abstract
This technical guide provides a comprehensive framework for the analysis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline using high-resolution mass spectrometry. Aimed at researchers, scientists, and professionals in drug development, this document details optimized protocols for sample preparation, instrumentation, and data analysis. We delve into the principles of electrospray ionization coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry to achieve accurate mass measurements and elucidate the fragmentation pathways of this novel heterocyclic compound. The methodologies presented herein are designed to ensure scientific rigor and reproducibility, offering valuable insights for compound characterization and impurity profiling.
Introduction: The Significance of Tetrahydroquinoxalines in Medicinal Chemistry
The tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom and a methyl group, as in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Fluorine substitution, in particular, is known to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.
Mass spectrometry is an indispensable analytical technique in the development of such novel compounds.[1][2] It provides crucial information on molecular weight, elemental composition, and structural features, which is vital for identity confirmation, purity assessment, and metabolic studies.[2] This application note outlines a robust methodology for the detailed mass spectrometric characterization of this compound.
Foundational Principles: Ionization and Fragmentation
The analysis of moderately polar, nitrogen-containing heterocyclic compounds like this compound is ideally suited for Electrospray Ionization (ESI). ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, preserving the molecular ion for accurate mass determination.[3][4]
Fragmentation, induced via collision-induced dissociation (CID) in the mass spectrometer, provides invaluable structural information.[5] The fragmentation patterns of fused nitrogen-containing ring systems are influenced by the stability of the resulting fragment ions and the presence of functional groups.[6][7] The location of the fluorine atom and the N-methyl group are expected to direct the fragmentation of the tetrahydroquinoxaline core.
Experimental Workflow: A Step-by-Step Guide
The overall experimental workflow is designed for optimal sensitivity, accuracy, and reproducibility.
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Materials and Reagents
-
This compound (Reference Standard)
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
0.22 µm PTFE syringe filters
Protocol: Sample Preparation
The goal of sample preparation is to create a clean, particulate-free solution at a suitable concentration for LC-MS analysis to avoid detector saturation and contamination.[8]
-
Stock Solution Preparation: Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of HPLC-grade methanol to obtain a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform a serial dilution of the stock solution with methanol to achieve a final concentration of 10 µg/mL. This concentration is a good starting point for achieving a strong signal without overwhelming the detector.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system or the mass spectrometer's sample introduction capillary.
Protocol: Liquid Chromatography
Chromatographic separation is employed to separate the analyte from any potential impurities and to introduce it into the mass spectrometer in a suitable solvent stream.
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in the protonation of the analyte in the ESI source, enhancing signal intensity. |
| Mobile Phase B | Methanol with 0.1% Formic Acid | An organic solvent for eluting the analyte from the C18 column. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient for screening and analyzing small molecules. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 40 °C | Ensures reproducible retention times and good peak shapes. |
| Injection Volume | 2 µL | A small injection volume minimizes peak broadening. |
Protocol: Mass Spectrometry
A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended for this analysis due to its high mass resolution and accuracy, which are crucial for determining the elemental composition and for resolving fragment ions.[9][10]
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The two nitrogen atoms in the tetrahydroquinoxaline ring are readily protonated.[6][11] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Sampling Cone | 30 V | A moderate voltage to facilitate ion transmission without causing excessive in-source fragmentation. |
| Source Temperature | 120 °C | Aids in desolvation of the analyte ions. |
| Desolvation Gas | Nitrogen, 600 L/hr | Facilitates the evaporation of solvent from the ESI droplets. |
| Mass Range | m/z 50 - 500 | Covers the expected mass of the parent ion and its fragments. |
| Acquisition Mode | MS and MS/MS (Data-Dependent Acquisition) | Allows for the collection of both accurate mass precursor ion data and fragmentation data in a single run. |
| Collision Energy | Ramped 10 - 40 eV | A range of collision energies ensures the observation of a wide variety of fragment ions. |
Data Interpretation and Expected Results
Accurate Mass and Elemental Composition
The molecular formula of this compound is C₁₀H₁₂FN₂. The expected monoisotopic mass of the neutral molecule is 180.1012 u. In positive ion ESI, the protonated molecule [M+H]⁺ will be observed.
| Species | Molecular Formula | Calculated Monoisotopic Mass (u) |
| Neutral Molecule | C₁₀H₁₂FN₂ | 180.1012 |
| Protonated Molecule | [C₁₀H₁₃FN₂]⁺ | 181.1090 |
High-resolution mass spectrometry allows for the confirmation of the elemental composition by comparing the measured accurate mass to the theoretical mass.[3] The "Seven Golden Rules" for heuristic filtering can be applied to increase confidence in the assigned molecular formula from the accurate mass data.[12]
Proposed Fragmentation Pathway
Based on the general fragmentation patterns of heterocyclic compounds, a plausible fragmentation pathway for [C₁₀H₁₃FN₂]⁺ can be proposed.[5][13][14] The fragmentation is likely to be initiated by cleavage of the bonds alpha to the nitrogen atoms and the aromatic ring.
Caption: Proposed fragmentation pathway for protonated this compound.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the N-methyl bond can lead to the formation of a radical cation at m/z 166.0854.
-
Ring Opening and Rearrangement: The saturated heterocyclic ring is susceptible to ring-opening followed by the loss of small neutral molecules. For instance, the loss of ethenamine (C₂H₅N) or related fragments is a common pathway for such structures.
The interpretation of the fragmentation pattern provides a fingerprint for the molecule, which can be used for structural confirmation and for differentiating it from isomers.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. By employing high-resolution Q-TOF mass spectrometry with electrospray ionization, researchers can obtain accurate mass measurements for elemental composition confirmation and detailed fragmentation data for structural elucidation. The presented workflow and protocols are designed to be robust and reproducible, serving as a valuable resource for scientists in pharmaceutical research and development.
References
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Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole–time‐of‐flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865. [Link]
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D'Agostino, P. A., & Loo, J. A. (2015). Mass Spectrometry in Small Molecule Drug Development. Journal of Analytical & Bioanalytical Techniques, 6(5), 1-10. [Link]
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Kádár, J., Kuki, Á., Nagy, J., & Zsuga, M. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 57(6), e4834. [Link]
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Kind, T., & Fiehn, O. (2007). Seven golden rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8(1), 1-20. [Link]
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Murphy, K. (2014). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. The Clinical Biochemist Reviews, 35(2), 79. [Link]
-
Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of chromatography B, 824(1-2), 1-20. [Link]
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-
Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
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University of Liverpool. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
-
Venter, A., & Botha, M. (2013). Advances in structure elucidation of small molecules using mass spectrometry. Mass spectrometry reviews, 32(4), 247-280. [Link]
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Wikipedia. (2023). Fragmentation (mass spectrometry). In Wikipedia. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Abstract
This application note provides a detailed protocol for the purification of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline using reverse-phase high-performance liquid chromatography (RP-HPLC). Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them crucial in pharmaceutical research and drug development.[1] The presence of a fluorine atom can significantly influence a molecule's physicochemical properties and pharmacological activity.[2][3] This guide details the rationale behind chromatographic parameter selection, a step-by-step purification protocol, and methods for fraction analysis, designed for researchers, scientists, and drug development professionals.
Introduction: The Significance of Purifying Fluorinated Quinoxalines
This compound is a heterocyclic compound with potential applications in medicinal chemistry. The introduction of a fluorine atom into an organic molecule can alter its metabolic stability, membrane permeability, and binding affinity to biological targets.[3] As with many biologically active compounds, achieving high purity is essential for accurate pharmacological and toxicological assessment. HPLC is a powerful technique for the analysis and purification of such small molecules.[4]
Reverse-phase HPLC (RP-HPLC) is a widely used method for the purification of quinoxaline derivatives due to its scalability and adaptability.[1][5] The choice of a stationary phase is critical, especially for fluorinated compounds. While standard C8 and C18 columns are versatile, fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, can offer unique selectivity for halogenated compounds.[6][7][8][9] These phases can provide different elution orders and enhanced selectivity for challenging separations.[6][7]
This application note will focus on a robust RP-HPLC method utilizing a standard C18 column, which is often a good starting point for method development. However, the principles discussed can be adapted for fluorinated stationary phases if enhanced selectivity is required.
Principles of Separation: Causality in Experimental Design
The separation of this compound from its synthetic impurities is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
-
Stationary Phase Selection: A C18 (octadecylsilyl) silica-based column is chosen for its broad applicability and hydrophobicity. The long alkyl chains provide a nonpolar environment that retains the relatively nonpolar quinoxaline derivative. For highly fluorinated compounds, a PFP column could be considered to exploit specific interactions between the fluorinated analyte and the stationary phase.[10]
-
Mobile Phase Composition: A gradient elution with acetonitrile (MeCN) and water is employed. Acetonitrile is a common organic modifier in RP-HPLC that offers good solvating power and low viscosity.[11] The gradient starts with a higher percentage of water to ensure retention of the compound on the column and gradually increases the percentage of acetonitrile to elute the compound and any more nonpolar impurities.
-
Mobile Phase Additives: A small amount of an acid, such as formic acid or phosphoric acid, is typically added to the mobile phase.[1][5][12] For basic compounds like tetrahydroquinoxalines, the acid protonates the molecule, leading to sharper peaks and more reproducible retention times by minimizing interactions with residual silanol groups on the silica support. For mass spectrometry (MS) compatible methods, formic acid is preferred.[5][12]
-
Detection: A UV detector is suitable for detecting the quinoxaline core, which contains a chromophore. The detection wavelength should be set at or near the absorbance maximum of the compound to ensure high sensitivity.
Experimental Workflow and Protocols
Materials and Instrumentation
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile (MeCN) and ultrapure water.
-
Additive: Formic acid (or phosphoric acid).
-
Sample: Crude this compound dissolved in a suitable solvent (e.g., a small amount of the initial mobile phase).
Workflow Diagram
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Application Notes and Protocols for In Vitro Evaluation of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline Activity
Introduction: The Therapeutic Potential of Fluorinated Quinoxalines
The quinoxaline scaffold, a bicyclic aromatic structure composed of a fused benzene and pyrazine ring, is a privileged motif in medicinal chemistry. Derivatives of this core structure are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic incorporation of fluorine atoms into these molecules can significantly enhance their pharmacological profiles by improving metabolic stability, binding affinity to biological targets, and pharmacokinetic properties.[2] This guide focuses on providing detailed in vitro assays to characterize the biological activity of a specific fluorinated derivative, 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline.
Given the established role of quinoxaline derivatives as modulators of key cellular signaling pathways, particularly as kinase inhibitors, the following protocols are designed to provide a comprehensive initial assessment of this compound's cytotoxic and potential enzyme-inhibitory activities.[2][3] These assays are fundamental in early-stage drug discovery and provide the foundational data necessary for further preclinical development.[4][5]
Part 1: Cellular Viability and Cytotoxicity Assessment using the MTT Assay
Principle and Rationale:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] The assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[9] This allows for the determination of the compound's cytotoxic effects and the calculation of its half-maximal inhibitory concentration (IC₅₀).[10]
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
Materials:
-
This compound
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
DMSO (Dimethyl sulfoxide)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[13]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Formazan Formation:
-
Solubilization of Formazan:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14]
-
Self-Validation and Troubleshooting:
| Issue | Potential Cause | Solution |
| High Variability | Inconsistent cell seeding, edge effects. | Ensure a homogenous cell suspension; avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[12] |
| Low Absorbance | Insufficient cell number or incubation time. | Optimize cell seeding density and incubation time for the specific cell line.[13] |
| High Background | Contamination, interference from phenol red in the medium. | Use a phenol red-free medium during the MTT incubation step; regularly check for microbial contamination.[13] |
Part 2: In Vitro Kinase Inhibition Assay
Principle and Rationale:
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[2][3] An in vitro kinase assay directly measures the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is inversely proportional to the extent of kinase inhibition.[15]
Experimental Workflow:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol:
Materials:
-
This compound
-
Target kinase (e.g., a commercially available tyrosine kinase)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the compound in 100% DMSO and create serial dilutions.
-
-
Kinase Reaction:
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[17]
-
Self-Validation and Data Interpretation:
-
Positive Control: Include a known potent inhibitor of the target kinase (e.g., staurosporine) to validate the assay's performance.[15]
-
Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent.[18]
-
IC₅₀ Comparison: The IC₅₀ value provides a quantitative measure of the compound's potency. Comparing the IC₅₀ values against different kinases can reveal the compound's selectivity.[19]
Part 3: Cell-Based Reporter Gene Assay for Pathway Analysis
Principle and Rationale:
To understand the mechanism of action of this compound within a cellular context, a reporter gene assay can be employed.[20] These assays are powerful tools for monitoring the activity of specific signaling pathways.[21] A plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a specific response element is transfected into cells. Activation or inhibition of the corresponding signaling pathway by the compound will lead to a change in the expression of the reporter gene, which can be quantified by measuring the luciferase activity.[22] A second, constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency and cell viability.[23]
Hypothetical Signaling Pathway Modulation:
Caption: Hypothetical inhibition of a kinase cascade by the test compound, leading to reduced transcription of a luciferase reporter gene.
Detailed Protocol:
Materials:
-
Host cell line (e.g., HEK293T)
-
Firefly luciferase reporter plasmid with a specific response element (e.g., NF-κB or AP-1)
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection:
-
Co-transfect the host cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of the compound. Include appropriate controls.
-
-
Cell Lysis and Luciferase Assay:
-
After the desired treatment period (e.g., 24 hours), lyse the cells according to the dual-luciferase assay kit protocol.
-
Measure the firefly luciferase activity, followed by the Renilla luciferase activity in the same sample using a luminometer.[24]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
Plot the normalized reporter activity against the compound concentration to determine the compound's effect on the signaling pathway.
-
Self-Validation and Interpretation:
-
Normalization: The use of a co-transfected control reporter is crucial to correct for variability in transfection efficiency and cell number.[23]
-
Specificity: To confirm that the observed effect is specific to the pathway of interest, consider using a reporter plasmid with a scrambled or mutated response element as a negative control.
-
Cytotoxicity Check: Run a parallel cytotoxicity assay (e.g., MTT) at the same concentrations to ensure that the observed decrease in reporter activity is not due to cell death.[21]
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, kinase inhibitory potential, and effects on specific cell signaling pathways, researchers can gain critical insights into its mechanism of action and therapeutic potential. Adherence to the principles of self-validation through the use of appropriate controls will ensure the generation of reliable and reproducible data, paving the way for further investigation of this promising compound.
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Dahlin, J. L., et al. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(4), 531-543. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
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IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from [Link]
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Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Svidritskiy, E., & Korostelev, A. A. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
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Zhao, P., et al. (2011). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PLoS ONE, 6(4), e19375. Retrieved from [Link]
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Promega Corporation. (2014). Introduction to Reporter Gene Assays. YouTube. Retrieved from [Link]
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Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Retrieved from [Link]
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Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
ChemHelpASAP. (2023). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]
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Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
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Perkins, T. O., & Clark, T. (2025). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling, 31(7), 1-18. Retrieved from [Link]
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Martens, S. (2023). In vitro kinase assay v1. ResearchGate. Retrieved from [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3848-3856. Retrieved from [Link]
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Ghorab, M. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7622. Retrieved from [Link]
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Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(7), 1087. Retrieved from [Link]
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Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7793. Retrieved from [Link]
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Sanna, P., et al. (2007). Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. Molecules, 12(1), 1-11. Retrieved from [Link]
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- 19. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. static.fishersci.eu [static.fishersci.eu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. m.youtube.com [m.youtube.com]
- 24. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Development of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The strategic incorporation of a fluorine atom and a methyl group, as in 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties, making its analogs promising candidates for drug discovery programs. This guide provides a comprehensive framework for the rational design, chemical synthesis, and biological evaluation of novel analogs of this compound. Drawing upon established synthetic methodologies and our understanding of the structure-activity relationships of related heterocyclic compounds, we present detailed protocols to facilitate the exploration of this chemical space. The primary focus is on developing analogs with potential as anticancer agents, particularly those targeting microtubule dynamics.
Introduction and Rationale
The 1,2,3,4-tetrahydroquinoxaline core is a key pharmacophore found in numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a defined orientation for pendant functional groups to interact with biological targets. The introduction of a fluorine atom at the 7-position is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions.[3] Furthermore, N-methylation at the 1-position can influence solubility, cell permeability, and receptor interaction.
Recent studies have highlighted the potential of tetrahydroquinoxaline derivatives as potent anticancer agents.[4][5] A significant body of evidence suggests that many of these compounds exert their cytotoxic effects by interfering with microtubule polymerization, a critical process for cell division.[4] These agents can bind to tubulin, the protein subunit of microtubules, and either inhibit its polymerization or stabilize the polymer, ultimately leading to cell cycle arrest and apoptosis.[4]
This document outlines a systematic approach to the development of novel analogs of this compound, with the goal of identifying potent and selective microtubule-targeting agents for cancer therapy.
Rational Design of Analogs: A Structure-Activity Relationship (SAR) Perspective
The design of novel analogs will be guided by established SAR principles for quinoxaline and tetrahydroquinoline derivatives.[6][7][8] The core scaffold, this compound, will be systematically modified to explore the chemical space and optimize for biological activity.
Key Modification Sites:
-
N4-Position: The secondary amine at the N4-position is a prime site for derivatization. Introducing a variety of substituents, such as alkyl, aryl, and acyl groups, can modulate lipophilicity and introduce new interaction points with the target protein.
-
Aromatic Ring (Positions 5, 6, and 8): While maintaining the 7-fluoro substituent, further modifications on the benzene ring can be explored. The introduction of small electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the molecule and influence its binding affinity.
-
Positions 2 and 3: Although less commonly modified, substitutions at these positions on the pyrazine ring can be considered to explore conformational effects and introduce chirality.
Hypothesized SAR:
-
Fluorine at C7: This is expected to enhance potency and metabolic stability.[3]
-
Methyl at N1: This group may improve cell permeability and can be a key interaction point within a hydrophobic binding pocket.
-
Substituents at N4: Based on related microtubule inhibitors, bulky aromatic or heteroaromatic groups at this position may enhance binding to the colchicine binding site on tubulin.[4]
The following diagram illustrates the proposed workflow for analog development:
Caption: A workflow for the development of novel analogs.
Synthetic Protocols
The synthesis of the target analogs will be performed in a multi-step sequence. The following protocols are provided as a general guideline and may require optimization for specific analogs.
Synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoxaline (Intermediate 1)
This synthesis can be adapted from known procedures for the reduction of quinoxalines.
Reaction Scheme:
Materials:
-
7-Fluoroquinoxaline
-
Sodium borohydride (NaBH₄) or Palladium on carbon (Pd/C) and Hydrogen gas (H₂)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Protocol (using NaBH₄):
-
Dissolve 7-fluoroquinoxaline (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 7-fluoro-1,2,3,4-tetrahydroquinoxaline.
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of this compound (Core Scaffold)
The N-methylation of the intermediate can be achieved via reductive amination using formaldehyde and a reducing agent.[9][10]
Reaction Scheme:
Materials:
-
7-Fluoro-1,2,3,4-tetrahydroquinoxaline (Intermediate 1)
-
Formaldehyde (37% aqueous solution)
-
Formic acid or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol (Eschweiler-Clarke Reaction): [9]
-
To a solution of 7-fluoro-1,2,3,4-tetrahydroquinoxaline (1.0 eq) in formic acid (5-10 eq), add formaldehyde (37% aqueous solution, 3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully basify with a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of one N-H proton signal and the appearance of a new N-methyl singlet in the ¹H NMR spectrum are indicative of a successful reaction.
General Protocol for N4-Derivatization
The N4-position of the core scaffold can be derivatized through various reactions, such as acylation, alkylation, or reductive amination. The following is a general procedure for acylation.
Materials:
-
This compound
-
Acid chloride or Carboxylic acid
-
Coupling agent (e.g., HATU, HBTU) if using a carboxylic acid
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Protocol:
-
Dissolve this compound (1.0 eq) and the base (1.5 eq) in the anhydrous solvent.
-
Cool the mixture to 0 °C.
-
Slowly add the acid chloride (1.1 eq) or the pre-activated carboxylic acid.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Biological Evaluation Protocols
The synthesized analogs should be evaluated for their anticancer activity and their effect on microtubule dynamics.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each compound.
Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of tubulin in vitro.[11][12]
Materials:
-
Tubulin protein
-
GTP solution
-
Polymerization buffer
-
Fluorescent reporter dye (e.g., DAPI)
-
Synthesized compounds
-
Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)
-
96-well black microplate
-
Fluorescence plate reader with temperature control
Protocol:
-
Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP in a 96-well plate.
-
Add the synthesized compounds at various concentrations.
-
Incubate the plate at 37 °C and monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine if the compounds inhibit or promote tubulin polymerization.
The following diagram illustrates the expected outcomes of a tubulin polymerization assay:
Sources
- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationships of Styrylquinoline and Styrylquinoxaline Derivatives as α-Synuclein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. universalbiologicals.com [universalbiologicals.com]
Application Note: Strategic Crystallization of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline for High-Resolution X-ray Structure Determination
Abstract
The definitive determination of a molecule's three-dimensional atomic arrangement is exclusively achieved through single-crystal X-ray diffraction (SCXRD).[1][2][3] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the crystallization of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic scaffold of significant interest in medicinal chemistry. Moving beyond generic protocols, this guide explains the causal reasoning behind experimental design, from fundamental thermodynamic principles to advanced troubleshooting. We present a systematic approach to solvent selection, detailed protocols for various crystallization techniques, and specific starting conditions tailored for the target molecule, enabling the consistent generation of diffraction-quality single crystals.
Part 1: The Energetic Landscape of Crystal Formation
Crystallization is not a simple precipitation; it is a thermodynamically controlled process of self-assembly. The primary objective is to guide molecules from a disordered state in solution to a highly ordered, three-dimensional lattice. This transition is governed by achieving a state of supersaturation , the non-equilibrium condition where the concentration of the solute exceeds its solubility limit at a given temperature.
However, the rate at which supersaturation is achieved is the most critical parameter.[4] Rapidly crashing a compound out of solution generates an amorphous powder or a mass of microcrystals, useless for SCXRD. The goal is to traverse the supersaturation threshold slowly, allowing for two distinct and controlled kinetic events:
-
Nucleation: The initial formation of a thermodynamically stable, ordered molecular aggregate. Controlling this step to generate only a few nucleation sites is paramount for growing large single crystals.[5]
-
Crystal Growth: The subsequent, ordered addition of molecules from the solution onto the existing nuclei. This phase must be slow and steady to prevent the incorporation of defects into the crystal lattice.
The entire process is a delicate balance of enthalpy (lattice energy) and entropy (disorder of the solution), which we manipulate through careful control of solvent, temperature, and concentration.
Part 2: Pre-Crystallization Workflow: Ensuring Purity and Selecting the Battlefield
The quality of the starting material and the choice of solvent are foundational to success. An impure compound will, at best, yield poor-quality crystals and, at worst, refuse to crystallize altogether.[6]
Absolute Purity: The Non-Negotiable Prerequisite
Before any crystallization attempt, the this compound sample must be of the highest possible purity (>98%). It is strongly recommended to perform a final purification step, such as flash column chromatography, followed by complete removal of residual solvents under high vacuum. Glassware must be meticulously cleaned and, ideally, new vials should be used to eliminate scratches that can act as uncontrolled nucleation sites.[5]
Strategic Solvent Screening
The ideal crystallization solvent is one in which the target compound is highly soluble at elevated temperatures but only sparingly soluble at room or lower temperatures.[7][8][9] For this compound, its structure suggests moderate polarity. The presence of the N-H and N-Me groups allows for hydrogen bonding, while the fluorinated aromatic ring provides a non-polar character. This profile makes polar aprotic solvents and alcohols excellent starting points. Notably, ethanol is frequently successful for crystallizing quinoxaline derivatives.[10][11][12] A crystal structure of the closely related 6,7-difluoro-1,2,3,4-tetrahydroquinoxaline was successfully obtained from an ethanol solution, making this a prime candidate.[13][14]
Protocol 1: Systematic Solvent Solubility Test
-
Place ~2-3 mg of the compound into each of several clean, small vials.
-
To each vial, add a different test solvent (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane) dropwise at room temperature, swirling after each drop, until the solid dissolves or a total of 1 mL has been added. Record the approximate solubility at room temperature.
-
For solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the vial while swirling. Observe if the compound dissolves completely.
-
Allow any vials that formed a clear solution upon heating to cool slowly to room temperature. Observe for the formation of crystalline solid.
-
A solvent that dissolves the compound when hot and reprecipitates it as a solid upon cooling is a strong candidate for the slow cooling method. A solvent that dissolves the compound moderately well at room temperature is a good candidate for slow evaporation.
Visualization: Solvent Selection Logic
Caption: Decision workflow for selecting an appropriate crystallization solvent system.
Part 3: Core Crystallization Methodologies & Protocols
Patience is a virtue in crystallization; once an experiment is set up, it should be left in a quiet, vibration-free location and monitored periodically without being disturbed.[5]
Method 1: Slow Evaporation
This is the simplest and often most effective method. Supersaturation is achieved as the solvent slowly evaporates from a nearly saturated solution, gently increasing the solute concentration.[6]
Protocol 2: Slow Evaporation
-
Dissolve the compound in a suitable solvent (e.g., ethanol) at room temperature to create a clear, nearly saturated solution.
-
Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, narrow vial. This removes any dust or particulate matter that could act as nucleation sites.
-
Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm. The number and size of the holes will control the rate of evaporation.
-
Place the vial in a quiet location and allow the solvent to evaporate over several days to weeks.
Caption: Vapor diffusion setup for crystallization.
Method 3: Slow Cooling
This classic method relies on the temperature-dependent solubility of the compound. A saturated solution is prepared in a hot solvent and then allowed to cool very slowly. [4][15] Protocol 4: Slow Cooling
-
In a test tube or small flask, add the compound and a suitable solvent (e.g., isopropanol).
-
Heat the mixture gently (e.g., in a sand or water bath) until all the compound dissolves, creating a saturated solution. If necessary, add a minimal amount of extra hot solvent to ensure complete dissolution.
-
Place the container into a large, insulated vessel (e.g., a Dewar flask filled with warm water or a beaker packed with glass wool) to ensure the cooling rate is extremely slow.
-
Allow the setup to cool to room temperature undisturbed over 12-48 hours.
Part 4: Recommended Protocols for this compound
Based on the structural properties of the target molecule and empirical data from related quinoxalines, the following conditions are recommended as primary screening experiments.
Table 1: Suggested Crystallization Screening Conditions
| Priority | Method | Solvent System (Solvent/Anti-solvent) | Temperature | Rationale & Expected Outcome |
|---|---|---|---|---|
| 1 (Primary) | Slow Evaporation | Ethanol | Room Temp (20-25°C) | High success rate for quinoxaline derivatives. [10][11][13]Expected to yield well-formed prismatic or needle-like crystals. |
| 2 | Slow Evaporation | Acetonitrile | Room Temp (20-25°C) | A polar aprotic solvent that can offer different packing arrangements, potentially yielding block-like crystals. |
| 3 | Slow Cooling | Isopropanol | Heat to ~60°C, cool to RT | The higher viscosity and lower vapor pressure compared to ethanol can promote slower, more ordered growth. |
| 4 | Vapor Diffusion | Dichloromethane / n-Heptane | Room Temp (20-25°C) | A classic binary system for moderately polar compounds, good for generating small but high-quality crystals. |
| 5 | Layering | Ethyl Acetate / n-Hexane | Room Temp (20-25°C) | Creates a sharp interface for diffusion, useful if other methods lead to microcrystals. [5][15]|
Part 5: Troubleshooting Common Crystallization Failures
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No Crystals Form | Solution is too dilute; Compound may be an oil at RT; Insufficient time has passed. | Concentrate the solution slightly; Try a lower temperature; Add a seed crystal from a previous attempt; Be patient, some crystals take weeks to appear. [5] |
| Amorphous Precipitate | Supersaturation was achieved too quickly; Solvent choice is poor. | Use a more dilute starting solution; Slow down the process (e.g., slower cooling, fewer holes in parafilm); Try a different solvent system. [5] |
| Many Small Crystals | Too many nucleation sites; Rapid supersaturation. | Filter the solution meticulously; Use pristine, scratch-free glassware; Slow down the rate of supersaturation. [5] |
| "Oiling Out" | The compound precipitates from solution as a liquid because the temperature is above its melting point. | Use a solvent with a lower boiling point; Decrease the initial concentration of the solution. [7]|
Crystal Handling for Diffraction
Once suitable crystals (ideally >20 µm in all dimensions) have formed, they must be handled with extreme care. [3]1. Select a well-formed, single crystal under a microscope. 2. Using a cryo-loop, gently scoop the crystal out of the mother liquor. A thin film of the mother liquor will adhere to the loop, protecting the crystal from drying out. 3. Crucially, never allow the crystal to dry. The loss of solvate molecules will cause the crystal lattice to collapse, destroying its single-crystalline nature. [5]4. Immediately mount the loop on the goniometer head of the diffractometer and flash-cool it in the cryostream.
References
-
Thorn, A. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section C: Structural Chemistry, 80(8), 337-342. Retrieved from [Link]
-
Thorn, A. (2024). How to grow crystals for X-ray crystallography. PubMed. Retrieved from [Link]
-
Kawabata, J., et al. (2005). Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. Chemical & Pharmaceutical Bulletin, 53(10), 1296-9. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]
-
Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Manor, B. C., & Carroll, P. J. (n.d.). Crystal Growing Tips and Methods. X-Ray Crystallography Facility, University of Pennsylvania. Retrieved from [Link]
-
Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. Retrieved from [Link]
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]
-
American Chemical Society. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
-
Diamond Light Source. (n.d.). Small Molecule Diffraction. Retrieved from [Link]
-
Acta Crystallographica Section E. (2013). 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Retrieved from [Link]
-
ResearchGate. (2007). 1,2,3,4-Tetrahydroquinoxaline. Retrieved from [Link]
-
National Institutes of Health. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Retrieved from [Link]
-
Springer. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
ResearchGate. (2013). 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile. Retrieved from [Link]
Sources
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- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
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Application Note: Determining the Solubility Profile of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Solubility in Drug Discovery
7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound of interest in medicinal chemistry, belonging to the broader class of quinoxaline derivatives known for their diverse biological activities.[1][2][3] In the journey of a potential drug candidate from discovery to clinical application, understanding its physicochemical properties is paramount. Among these, solubility is a cornerstone that profoundly influences a compound's bioavailability, formulation development, and overall therapeutic efficacy.[4][5] Poor solubility can lead to challenges in absorption and formulation, often resulting in the failure of otherwise promising drug candidates.[6]
This application note provides a comprehensive guide to understanding and determining the solubility of this compound. We will explore its predicted solubility based on its structural characteristics and provide detailed protocols for both qualitative and quantitative solubility assessment in various pharmaceutically relevant solvents. The methodologies described herein are designed to be robust and provide reliable data to inform critical decisions in the drug development pipeline.
Physicochemical Properties and Predicted Solubility Profile
Based on the general characteristics of tetrahydroquinoxaline derivatives, which are often sparingly soluble in water, it is anticipated that this compound will exhibit low aqueous solubility.[9] Its solubility is expected to be significantly better in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like ethanol. This is a common characteristic of many organic compounds used in high-throughput screening campaigns, where initial stock solutions are prepared in DMSO.[4][10]
Experimental Protocols for Solubility Determination
A multi-faceted approach is recommended to build a comprehensive solubility profile for this compound. This includes initial qualitative assessments followed by more rigorous quantitative methods.
Part 1: Qualitative Solubility Assessment
This initial screening provides a rapid evaluation of the compound's solubility in a range of common solvents.
Objective: To qualitatively determine the solubility of this compound in a diverse set of solvents.
Materials:
-
This compound (solid)
-
Vortex mixer
-
Small test tubes or vials
-
Microbalance
-
Solvents:
-
Water (deionized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Ethanol
-
Methanol
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Procedure:
-
Weigh approximately 1-2 mg of this compound into a small, clear glass vial.
-
Add 1 mL of the first test solvent to the vial.
-
Cap the vial securely and vortex vigorously for 30 seconds.
-
Visually inspect the solution against a dark background for any undissolved solid particles.
-
If the solid has dissolved, the compound is considered "soluble" in that solvent at approximately 1-2 mg/mL.
-
If undissolved solid remains, vortex for another 30 seconds and let it stand for 5 minutes. Re-examine.
-
If the solid is still present, the compound is considered "sparingly soluble" or "insoluble" at that concentration.
-
Repeat steps 1-7 for each solvent.
-
Record observations in a table.
Interpretation of Results:
-
Solubility in acidic and basic solutions: Solubility in 0.1 N HCl may suggest the presence of a basic functional group (like the amine nitrogens in the tetrahydroquinoxaline ring) that can be protonated to form a more soluble salt.[11][12] Conversely, solubility in 0.1 N NaOH would indicate an acidic functional group.
-
Solubility in organic solvents: High solubility in solvents like DMSO, ethanol, and methanol is expected for many organic drug candidates and is crucial for preparing stock solutions for biological assays.
Diagram: Experimental Workflow for Solubility Assessment
Caption: Workflow for solubility determination of a novel compound.
Part 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[13] It measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.
Objective: To quantitatively determine the thermodynamic solubility of this compound in key aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Selected solvents from the qualitative assessment (e.g., PBS pH 7.4, Ethanol, DMSO)
-
Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C)
-
Microcentrifuge and tubes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume (e.g., 1-2 mL) of the chosen solvent. The key is to have undissolved solid remaining at equilibrium.
-
Seal the vials and place them in a shaking incubator at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After incubation, carefully remove the vials. Allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either:
-
Centrifugation: Transfer an aliquot of the suspension to a microcentrifuge tube and centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes.
-
Filtration: Use a syringe to draw the supernatant and pass it through a syringe filter. Note: Adsorption of the compound to the filter material can be a source of error. It is advisable to discard the first portion of the filtrate.[4]
-
-
-
Analysis of the Saturated Solution:
-
Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Calculation:
-
Calculate the concentration of the compound in the original undiluted supernatant. This value represents the thermodynamic solubility.
-
Data Presentation:
The results of the quantitative solubility assessment should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| DMSO | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
| Other Solvents | 25 | Experimental Value | Calculated Value | Shake-Flask HPLC-UV |
Factors Influencing Solubility
The solubility of this compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent.
Diagram: Key Factors Affecting Compound Solubility
Caption: Interplay of compound and solvent properties on solubility.
Conclusion and Further Steps
This application note provides a foundational framework for determining the solubility of this compound. The proposed qualitative and quantitative protocols will yield crucial data to guide subsequent stages of drug development, including formulation design and the planning of in vitro and in vivo studies. An accurate understanding of a compound's solubility is not merely a data point but a critical piece of the puzzle in the successful development of new therapeutic agents.
References
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Scholar.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
- How to determine the solubility of a substance in an organic solvent? (2024).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Google Scholar.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
- Procedure For Determining Solubility of Organic Compounds. Scribd.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Google Scholar.
- 5,6,7,8-Tetrahydroquinoxaline. PubChem.
- 1,2,3,4-Tetrahydroquinoxaline 95 3476-89-9. Sigma-Aldrich.
- 1,2,3,4-Tetrahydroquinoxaline. Chem-Impex.
- Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflamm
- synthesis and characterization of some quinoxaline derivatives and the study of biological activities. (2025).
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
- 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline. Smolecule.
Sources
- 1. dadun.unav.edu [dadun.unav.edu]
- 2. researchgate.net [researchgate.net]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. rheolution.com [rheolution.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Buy 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline | 388078-35-1 [smolecule.com]
- 9. 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. scribd.com [scribd.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Welcome to the technical support center for the synthesis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important fluorinated heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experiments.
I. Understanding the Core Synthesis: Reductive Amination
The synthesis of this compound and its analogs often relies on the powerful and versatile reductive amination reaction.[1][2] This method typically involves the condensation of a suitable aniline derivative with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.[2]
For the specific target molecule, this compound, a common synthetic route involves the reaction of 4-fluoro-N-methyl-1,2-phenylenediamine with a two-carbon electrophile, followed by cyclization and reduction. Understanding the nuances of this transformation is key to troubleshooting and optimization.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Overall Reaction Yield
Q: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to diagnosing and resolving the issue:
1. Reagent and Solvent Quality:
-
Purity of Starting Materials: Ensure the 4-fluoro-N-methyl-1,2-phenylenediamine and your chosen carbonyl source (e.g., glyoxal, chloroacetaldehyde) are of high purity. Impurities can lead to side reactions and inhibit catalyst activity.
-
Anhydrous Conditions: Many reductive amination reactions are sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Water can hydrolyze the intermediate imine and deactivate certain reducing agents.
2. Reaction Conditions:
-
Choice of Reducing Agent: The selection of the reducing agent is critical.[2]
-
Sodium borohydride (NaBH₄): A common and cost-effective choice, but it can also reduce the starting aldehyde/ketone.[2]
-
Sodium cyanoborohydride (NaBH₃CN): Often preferred as it is more selective for the imine over the carbonyl group.[2]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and often more effective reagent, particularly for less reactive carbonyls.[2]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source can be a very effective and clean method.[1][3][4]
-
-
pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically acid-catalyzed, but a pH that is too low will protonate the amine starting material, rendering it non-nucleophilic. A pH range of 4-6 is often optimal. Consider using a mild acid catalyst like acetic acid.
-
Temperature and Reaction Time: These parameters should be optimized. Starting at a lower temperature (e.g., 0 °C or room temperature) and gradually increasing it may improve selectivity and reduce side product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
3. Catalyst Selection (for Catalytic Hydrogenation):
-
For catalytic hydrogenation routes, the choice of catalyst can significantly impact the outcome. While 5% Pd/C is common, alternatives like 5% Pt/C might be necessary to avoid unwanted side reactions like aromatization, depending on the substrate.[1]
Problem 2: Formation of Impurities and Side Products
Q: I am observing significant impurity peaks in my crude product. What are the common side reactions, and how can I minimize them?
A: The formation of impurities is a frequent challenge. Understanding the potential side reactions is the first step toward mitigating them.
1. Common Side Products:
-
Over-alkylation: If using a direct alkylation approach at any stage, there is a risk of multiple alkyl groups being added to the nitrogen atoms.[2] Reductive amination is generally more controlled in this regard.[2]
-
Dimerization or Polymerization: The starting materials or reactive intermediates can sometimes self-condense or react with each other to form dimers or polymeric materials, especially under harsh conditions (e.g., high temperatures, strong acids).
-
Oxidation Products: Tetrahydroquinoxalines can be susceptible to oxidation, leading to the corresponding dihydroquinoxaline or fully aromatic quinoxaline. This is more likely to occur during workup or purification if exposed to air for extended periods.
2. Strategies for Minimizing Impurities:
-
Control of Stoichiometry: Use a slight excess of the amine component relative to the carbonyl compound to ensure the latter is fully consumed, which can help prevent side reactions involving the carbonyl starting material.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the product.
-
Careful Workup: After the reaction is complete, a careful aqueous workup is necessary. Quenching the reaction with water or a mild base, followed by extraction with an appropriate organic solvent, can help remove many impurities.
-
Purification Method: Column chromatography on silica gel is a standard method for purifying the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), can effectively separate the desired product from impurities.
Problem 3: Difficulty in Product Isolation and Purification
Q: I am struggling to isolate a pure sample of this compound. What are the best practices for purification?
A: Effective purification is crucial for obtaining a high-quality final product.
1. Extraction and Workup:
-
After quenching the reaction, extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
2. Chromatographic Purification:
-
Column Chromatography: This is the most common method. The choice of eluent is critical. A good starting point is a mixture of hexanes and ethyl acetate. The polarity can be fine-tuned based on the TLC analysis of the crude product.
-
Supercritical Fluid Chromatography (SFC): For challenging separations, especially of enantiomers, SFC can be a powerful technique.[5][6]
3. Crystallization:
-
If the product is a solid, recrystallization can be an excellent final purification step. Common solvent systems for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
III. Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic protocol for this compound?
A1: While specific conditions can vary, a general protocol based on reductive amination is as follows:
Step-by-Step Experimental Protocol:
-
To a solution of 4-fluoro-N-methyl-1,2-phenylenediamine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) under an inert atmosphere, add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Add the carbonyl source (e.g., a 40% aqueous solution of glyoxal, 1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture back to 0 °C and add the reducing agent (e.g., NaBH₄, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q2: How does the fluorine substituent at the 7-position influence the reaction?
A2: The electron-withdrawing nature of the fluorine atom can impact the reactivity of the aromatic ring. It can make the amine nitrogens slightly less nucleophilic. However, this effect is generally modest and does not typically prevent the reaction from proceeding. The fluorine atom is primarily incorporated to modulate the physicochemical and pharmacological properties of the final molecule.[7]
Q3: Are there alternative synthetic routes to consider?
A3: Yes, other methods for synthesizing tetrahydroquinoxalines exist, including:
-
Catalytic Hydrogenation of Quinoxalines: If the corresponding 7-fluoro-1-methylquinoxaline is available, it can be reduced to the tetrahydroquinoxaline using various catalytic systems, such as rhodium or iridium complexes.[8][9]
-
Intramolecular Cyclization Reactions: Strategies involving intramolecular nucleophilic aromatic substitution (SNAr) can also be employed, particularly when starting with precursors that have a leaving group on the aromatic ring.[1]
IV. Visualizing the Workflow
To better understand the logical flow of the synthesis and troubleshooting process, the following diagrams are provided.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound via reductive amination.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common issues in the synthesis.
V. Quantitative Data Summary
For researchers looking to optimize their reaction conditions, the following table summarizes key parameters and their potential impact on the reaction outcome. This data is generalized from literature on similar transformations.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Reducing Agent | NaBH₄ | NaBH₃CN | NaBH(OAc)₃ | Increased selectivity from A to C. |
| Solvent | Methanol | Dichloromethane | Toluene | Solvent choice can affect solubility and reaction rates. |
| Temperature | 0 °C to RT | RT | 50 °C | Higher temperatures may increase reaction rate but also side products. |
| Catalyst (Hydrogenation) | 5% Pd/C | 5% Pt/C | Raney Nickel | Catalyst choice can influence selectivity and prevent side reactions.[1] |
VI. References
-
Bunce, R. A., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(8), 5398-5445. [Link]
-
Zhang, Z., et al. (2023). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chemical Science, 14(27), 7465-7471. [Link]
-
Bunce, R. A., & Nammalwar, B. (2001). Diastereoselective Synthesis of Substituted tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction-Reductive Amination Reaction. The Journal of Organic Chemistry, 66(8), 2822-2827. [Link]
-
Li, G., et al. (2021). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Organic & Biomolecular Chemistry, 19(3), 564-568. [Link]
-
Bunce, R. A., & Nammalwar, B. (2001). Diastereoselective Synthesis of Substituted Tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction−Reductive Amination Reaction. The Journal of Organic Chemistry, 66(8), 2822-2827. [Link]
-
Zhang, Z., et al. (2023). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chemical Science, 14(27), 7465-7471. [Link]
-
González-Muñoz, D., et al. (2020). Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa. ResearchGate. [Link]
-
Avula, B., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 41(5), 963-985. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]
-
Bagryanskaya, I. Y., et al. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2025(1), M1901. [Link]
-
Li, S., et al. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Tang, W., et al. (2019). Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Organic Letters, 21(15), 6016-6020. [Link]
-
Avula, B., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 41(5), 963-985. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 13(44), 31086-31099. [Link]
-
Al-Ostath, A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2824-2848. [Link]
-
Mori, K., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Archiv der Pharmazie, 350(5), 1700124. [Link]
-
Fogassy, G., et al. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Chirality, 13(9), 568-570. [Link]
-
Baranov, M. S., et al. (2022). Developing 1,4-Diethyl-1,2,3,4-tetrahydroquinoxalin-substituted Fluorogens Based on GFP Chromophore for Endoplasmic Reticulum and Lysosome Staining. International Journal of Molecular Sciences, 23(21), 13359. [Link]
-
Fogassy, G., et al. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Chirality, 13(9), 568-570. [Link]
-
Mohamed, A. A. B., et al. (2019). Regio-complementary preparation of 6- And 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorination. Tetrahedron, 75(33), 130453. [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00803G [pubs.rsc.org]
Technical Support Center: Navigating the Purification Challenges of Fluorinated Tetrahydroquinoxalines
Welcome to the technical support center for the purification of fluorinated tetrahydroquinoxalines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique and often complex challenges associated with the purification of this important class of fluorinated heterocyles. The introduction of fluorine atoms into the tetrahydroquinoxaline scaffold can significantly alter the physicochemical properties of these molecules, leading to purification hurdles that require specialized strategies.[1][2][3]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process. The methodologies and explanations provided herein are grounded in established scientific principles and supported by authoritative references to ensure the integrity and reliability of your experimental outcomes.
Troubleshooting Guide: Common Purification Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your purification workflows.
High-Performance Liquid Chromatography (HPLC) Challenges
Question 1: I am observing significant peak tailing for my fluorinated tetrahydroquinoxaline during reverse-phase HPLC purification. What is causing this and how can I resolve it?
Answer:
Peak tailing in reverse-phase HPLC is a common issue when dealing with basic compounds like tetrahydroquinoxalines. The primary cause is often the interaction of the basic nitrogen atoms in your molecule with acidic residual silanol groups on the surface of the silica-based stationary phase.[4][5] Fluorination can sometimes exacerbate this issue by altering the pKa of the molecule.
Root Cause Analysis and Mitigation Strategies:
-
Silanol Interactions: Free silanol groups on the silica backbone of C18 columns can protonate and interact with the basic nitrogens of your tetrahydroquinoxaline, leading to secondary interactions that cause peak tailing.
-
Solution 1: Mobile Phase Modification. The addition of a small amount of a basic modifier to your mobile phase can help to saturate the active silanol sites and reduce tailing.
-
Protocol: Add 0.1% triethylamine (TEA) or diethylamine to your mobile phase.[4] Be mindful that these additives can suppress ionization in mass spectrometry. For LC-MS applications, 0.1% formic acid or acetic acid is often used to protonate the basic analyte and improve peak shape, though this may not be effective for all compounds.
-
-
Solution 2: Use of End-Capped Columns. Modern, high-purity, end-capped columns have a much lower concentration of free silanol groups and are specifically designed to provide better peak shapes for basic compounds.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Reduce the concentration of your sample or the injection volume.[4]
-
-
Mismatched Injection Solvent: Dissolving your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Question 2: My fluorinated tetrahydroquinoxaline is co-eluting with a non-fluorinated impurity. How can I improve the separation?
Answer:
Co-elution of structurally similar impurities is a frequent challenge. The unique electronic properties of fluorine can be leveraged to achieve separation.
Strategies for Enhancing Selectivity:
-
Fluorinated Stationary Phases: The use of stationary phases with fluorinated ligands (e.g., pentafluorophenyl (PFP) or fluorinated alkyl chains) can provide alternative selectivity compared to traditional C18 columns.[6] These phases can engage in dipole-dipole, π-π, and ion-exchange interactions that can be particularly effective for separating halogenated compounds.[6]
-
Mobile Phase Optimization:
-
Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) can alter the selectivity of the separation.
-
pH Adjustment: Carefully adjusting the pH of the mobile phase can change the ionization state of your compound and the impurities, potentially leading to better separation. Ensure the pH is kept at least 2 units away from the pKa of your compound for consistent retention and peak shape.[4]
-
Workflow for Troubleshooting HPLC Peak Tailing
Sources
- 1. rroij.com [rroij.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side products. Our approach is rooted in mechanistic principles to empower you to not only solve current issues but also proactively design more robust synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for this compound?
A common and efficient pathway involves the condensation reaction between 4-fluoro-1,2-diaminobenzene and a suitable two-carbon synthon that installs the N-methylated ethylamine fragment. One of the most direct methods is a cyclocondensation with N-methylethanolamine . This reaction is typically catalyzed by an acid or proceeds via a transition-metal-mediated dehydrogenative coupling, which forms the heterocyclic ring in a single step. Another route involves the reduction of a quinoxalinone precursor, which itself is formed from the diamine and an α-keto acid.[1]
Q2: What are the major classes of impurities I should anticipate in this synthesis?
The side products encountered in this synthesis can be broadly categorized into three main groups:
-
Oxidation-Related Impurities: The tetrahydroquinoxaline core is susceptible to oxidation, which can lead to the formation of the corresponding dihydroquinoxaline or the fully aromatic quinoxaline.[2]
-
Incomplete Reaction Products: Unreacted starting materials or stable intermediates from incomplete cyclization are common.
-
Oligomeric/Polymeric Byproducts: Due to the bifunctional nature of the starting materials, self-condensation and polymerization can occur, often resulting in complex mixtures or insoluble tars.
Q3: How can I best monitor the reaction to minimize side product formation?
Real-time reaction monitoring is crucial. We recommend using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) to track the consumption of the starting diamine and the formation of the product. Staining with potassium permanganate can help visualize the easily oxidizable tetrahydroquinoxaline product.
-
LC-MS: This is the preferred method. It allows for the precise tracking of starting materials, the desired product (m/z = 167.09 for [M+H]⁺), and potential side products by their mass-to-charge ratios.[3] This technique can immediately alert you to the formation of oxidized byproducts or dimers.
Troubleshooting Guide: Common Side Products & Solutions
This section addresses specific experimental issues in a problem-solution format.
Problem 1: My analysis (LC-MS, ¹H NMR) shows a significant impurity with a mass of 2 or 4 Da less than my product.
Answer: This is the most frequently encountered issue and points directly to oxidation . The tetrahydroquinoxaline scaffold can be readily oxidized by atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts.
-
Side Product A: 7-Fluoro-1-methyl-1,2-dihydroquinoxaline (Mass Loss: 2 Da)
-
Side Product B: 7-Fluoro-1-methyl-quinoxaline (Mass Loss: 4 Da)
Causality: The N-H and C-H bonds in the dihydropyrazine ring are susceptible to dehydrogenation. This process is often catalyzed by residual metals or proceeds via an auto-oxidation mechanism. The formation of the fully aromatic quinoxaline is thermodynamically favorable.[2]
Solutions:
-
Inert Atmosphere: Conduct the reaction and workup under a rigorously inert atmosphere (Nitrogen or Argon). Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Control Temperature: Avoid unnecessarily high reaction temperatures or prolonged heating, as this accelerates oxidation.
-
Antioxidants: In cases where oxidation is particularly problematic, adding a small quantity of an antioxidant like Butylated Hydroxytoluene (BHT) to the workup or purification solvents can be beneficial.
-
Purification Strategy: These byproducts often have different polarities. Careful column chromatography can typically separate them from the desired product.
Problem 2: My crude product contains a significant amount of a high molecular weight species, possibly a dimer.
Answer: This issue likely stems from the self-condensation of the starting materials or intermediates.
-
Side Product C: Dimer of 4-fluoro-1,2-diaminobenzene: Under oxidative conditions, two molecules of the diamine can condense to form a diaminophenazine-type structure.
-
Side Product D: Bis-condensation Product: If an inappropriate C2 synthon is used (e.g., glyoxal), it can react with two molecules of the diamine, leading to a dimeric structure.
Causality: Aromatic diamines are electron-rich and can be oxidized to reactive diimine intermediates, which can then undergo intermolecular cyclization reactions.[4][5]
Solutions:
-
Stoichiometric Control: Ensure precise control over the stoichiometry of your reactants. A slight excess of the C2 component (N-methylethanolamine) can sometimes suppress diamine self-condensation.
-
Reaction Conditions: Run the reaction at the lowest effective temperature. High concentrations can favor intermolecular side reactions, so consider running the reaction under more dilute conditions.
-
Order of Addition: Adding the diamine slowly to a solution of the C2 synthon and catalyst can help maintain a low concentration of the free diamine, minimizing its self-reaction.
Problem 3: The reaction is sluggish, and I have a large amount of unreacted 4-fluoro-1,2-diaminobenzene remaining.
Answer: This points to incomplete condensation or cyclization, which can be caused by several factors.
Causality: The key cyclization step involves the intramolecular nucleophilic attack of an amine onto an imine or a related electrophilic center, followed by dehydration. If this step is inefficient, the reaction will stall.
Solutions:
-
Catalyst Choice: If using an acid catalyst, ensure it is appropriate and used in the correct loading. For metal-catalyzed reactions, ensure the catalyst is active and not poisoned.
-
Water Removal: The condensation reaction liberates water. This water can be inhibitory or even hydrolyze key intermediates. Employ a Dean-Stark trap or add dehydrating agents like molecular sieves to drive the equilibrium toward the cyclized product.
-
Activate the C2 Synthon: N-methylethanolamine may require in-situ oxidation or activation to form the reactive electrophile for cyclization. Reaction conditions must be optimized to facilitate this without degrading the starting materials.
Problem 4: I observe an unexpected impurity that appears to involve a reaction with the N-methylethanolamine starting material.
Answer: N-methylethanolamine is a bifunctional molecule (secondary amine and primary alcohol) and can participate in side reactions other than the main condensation.[6][7]
-
Side Product E: Alcoholysis Product: If other electrophilic reagents (e.g., phosphites, esters) are present in the reaction mixture, the alcohol moiety of N-methylethanolamine can act as a nucleophile, leading to undesired transesterification or alcoholysis products.[8]
-
Side Product F: N,N'-Bridged Dimer: Two molecules of N-methylethanolamine could potentially react with a bifunctional electrophile if one is present adventitiously.
Causality: Both the amine and alcohol groups of N-methylethanolamine are nucleophilic.[6] The reaction pathway taken depends on the specific electrophiles present and the reaction conditions (temperature, pH).
Solutions:
-
Purity of Reagents: Ensure all reagents and solvents are pure and free from reactive contaminants.
-
Protecting Groups: In complex syntheses, it may be necessary to protect the hydroxyl group of N-methylethanolamine as a silyl ether or another suitable protecting group, and then deprotect it after the quinoxaline ring has been formed.
-
Optimize Conditions: Screen different catalysts and solvents. A Lewis acid might favor the desired reaction pathway over competing side reactions.
Summary of Potential Side Products
| Side Product | **Mass Difference from Product (C₉H₁₁FN₂) ** | Likely Cause | Recommended Solution(s) |
| Dihydroquinoxaline | -2 Da | Air/metal-catalyzed oxidation | Inert atmosphere, control temperature, antioxidants |
| Quinoxaline | -4 Da | Aggressive air/metal-catalyzed oxidation | Inert atmosphere, control temperature, antioxidants |
| Dimerized Diamine | Varies (e.g., ~+122 Da) | Self-condensation of starting material | Dilute conditions, slow addition, stoichiometric control |
| Alcoholysis Product | Varies | Reaction of N-methylethanolamine with other electrophiles | Use pure reagents, consider protecting groups |
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic pathway to this compound and the key competing side reactions.
Caption: Main reaction pathway and common side product formations.
References
- Benchchem. (n.d.). Avoiding byproduct formation in tetrahydroquinoline synthesis.
- Grokipedia. (n.d.). N-Methylethanolamine.
-
Wikipedia. (n.d.). N-Methylethanolamine. Retrieved from [Link]
- PubChemLite. (n.d.). This compound (C9H11FN2).
-
Sridharan, V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10335-10376. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
Keglevich, G., et al. (2018). Optimization of the condensation of N-methylethanolamine, paraformaldehyde, and diethyl phosphite. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinoxalines. Retrieved from [Link]
- Busacca, C. A., et al. (2012). Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Organic Letters, 14(21), 5452-5455.
-
Tanimori, S., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(7), 3653-3660. [Link]
-
Abbiati, G., et al. (2020). C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. Molecules, 25(21), 5035. [Link]
Sources
- 1. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - this compound (C9H11FN2) [pubchemlite.lcsb.uni.lu]
- 4. C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. N-Methylethanolamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
stability issues with 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline in solution
Welcome to the technical support center for 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. While specific stability data for this compound is not extensively published, this document synthesizes established principles of heterocyclic chemistry, data from structurally analogous compounds, and field-proven insights to provide a robust troubleshooting resource.
The core structure, a 1,2,3,4-tetrahydroquinoxaline, is susceptible to specific degradation pathways. However, the presence of a fluorine atom is generally known to enhance metabolic and chemical stability in heterocyclic compounds.[1][2][3] This guide will help you navigate the potential stability challenges and ensure the integrity of your experiments.
Troubleshooting Guide: Stability in Solution
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My solution of this compound has developed a yellow or brown tint. What is the likely cause and how can I prevent it?
Answer:
The development of a yellow or brown tint is a common indicator of oxidation. The tetrahydroquinoxaline core is susceptible to dehydrogenation, leading to the formation of the corresponding aromatic quinoxaline species. This process is often catalyzed by light, heat, and the presence of oxygen.
-
Causality: The lone pair of electrons on the nitrogen atoms in the tetrahydroquinoxaline ring can participate in oxidation reactions. This typically involves the loss of hydrogen atoms to form a more conjugated, and therefore colored, aromatic system.[4][5][6] The reaction is an oxidative dehydrogenation.
-
Preventative Measures:
-
Solvent Choice: Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes before use.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., in a glovebox or by using Schlenk techniques).
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light, which can catalyze oxidation.
-
Temperature Control: Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C) to slow down the rate of degradation. For working solutions, minimize time at room temperature.
-
Antioxidants: In some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered, but its compatibility with your specific assay must be validated.
-
Question 2: I've observed a loss of potency or a decrease in the expected concentration of my compound over time, even without a visible color change. What could be happening?
Answer:
A loss of potency without a visible color change can be due to more subtle degradation pathways or the formation of non-colored degradation products.
-
Potential Causes:
-
Slow Oxidation: The initial stages of oxidation may not produce a visible color change but can still lead to a decrease in the concentration of the parent compound.
-
Photodegradation: Exposure to UV or even ambient light can cause degradation without necessarily forming colored byproducts. Some tetrahydroquinoxaline-based compounds are known to be photochemically active.[7][8]
-
pH Instability: Depending on the pH of your solution, the compound may be susceptible to acid- or base-catalyzed hydrolysis or other rearrangements, although the quinoxaline core is generally stable. The protonation state of the nitrogens can influence reactivity.[9]
-
Adsorption: The compound may adsorb to the surface of your storage container, especially if using certain plastics.
-
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: To identify the primary cause of instability, a forced degradation study is recommended. This involves exposing the compound to harsh conditions to accelerate degradation. See the detailed protocol in the "Experimental Protocols" section below.
-
Analytical Monitoring: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to monitor the concentration of the parent compound and detect the appearance of any degradation products over time.
-
Optimize Storage Conditions: Based on the results of your stability assessment, optimize storage conditions. This may include adjusting the pH of the solution with a suitable buffer, ensuring rigorous light protection, and using glass or polypropylene containers.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The choice of solvent will depend on the specific application. For stock solutions, aprotic solvents like DMSO or DMF are commonly used. For aqueous buffers, it is crucial to determine the solubility and stability at the desired pH. Always use high-purity, deoxygenated solvents when possible.
Q2: How does the fluorine atom affect the stability of the molecule?
A2: The introduction of a fluorine atom into a heterocyclic ring system generally increases its metabolic and chemical stability.[1][2][3] This is due to the high electronegativity of fluorine, which can alter the electron density of the aromatic ring and the pKa of nearby nitrogen atoms, making them less susceptible to oxidation.[1][10]
Q3: What are the ideal storage conditions for a stock solution?
A3: For long-term storage, it is recommended to store stock solutions in a tightly sealed container, protected from light, at -20°C or -80°C. If possible, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: How can I confirm the identity of degradation products?
A4: The most common method for identifying degradation products is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This technique allows for the separation of the degradation products from the parent compound and provides mass information that can be used to elucidate their structures.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a basic forced degradation study to identify the key factors affecting the stability of this compound in your specific solution.[11][12][13]
Objective: To determine the susceptibility of the compound to hydrolysis (acidic and basic), oxidation, and photodegradation.
Materials:
-
This compound
-
HPLC-grade water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile or methanol
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber (or a light source with controlled output)
-
Amber and clear glass vials
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl in a 1:1 ratio.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH in a 1:1 ratio.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ in a 1:1 ratio.
-
Photodegradation: Place an aliquot of the stock solution in a clear vial and expose it to light in a photostability chamber. As a control, wrap an identical vial in aluminum foil and place it in the same chamber.
-
Control: Keep an aliquot of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, or 72 hours).
-
Sample Analysis:
-
At each time point, take an aliquot from each condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC, monitoring the peak area of the parent compound and the appearance of any new peaks.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Compare the chromatograms to identify the conditions that cause the most significant degradation.
-
| Stress Condition | Typical Reagent | Purpose |
| Acid Hydrolysis | 0.1 M HCl | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH | To assess stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ | To evaluate susceptibility to oxidative degradation. |
| Photodegradation | UV/Visible Light | To determine light sensitivity. |
Visualizations
Caption: Workflow for a forced degradation study.
References
-
ResearchGate. (n.d.). Fluorine in heterocyclic chemistry. Retrieved January 19, 2026, from [Link]
-
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8519–8525. [Link]
-
Filo. (2025). Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui... Retrieved January 19, 2026, from [Link]
-
Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2015). Recent advances in the synthesis of fluorinated heterocycles and a close look on the recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(33), 8793–8831. [Link]
-
Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(33), 8793–8831. [Link]
-
MDPI. (2020). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Fluorinated Heterocycles. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Oxidation of 1, 2, 3, 4‐tetrahydroquinoline: recycling of the NiO/Gr.... Retrieved January 19, 2026, from [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. The detailed.... Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Photo‐Emde Degradation of 1,2,3,4‐Tetrahydroquinolinium Salts. Retrieved January 19, 2026, from [Link]
-
Shimizu, M., Orita, H., Hayakawa, T., Suzuki, K., & Takehira, K. (1995). OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4-DIHYDROISOQUINOLINES WITH MOLECULAR OXYGEN CATALYZED BY COPPER(II) CHLORIDE. HETEROCYCLES, 41(4), 773. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved January 19, 2026, from [Link]
-
MDPI. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved January 19, 2026, from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved January 19, 2026, from [Link]
-
Wojcik, A., Nicolaescu, R., Kamat, P. V., Chandrasekaran, Y., & Patil, S. (2010). Photochemistry of far red responsive tetrahydroquinoxaline-based squaraine dyes. The Journal of Physical Chemistry A, 114(8), 2744–2750. [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved January 19, 2026, from [Link]
-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photochemistry of far red responsive tetrahydroquinoxaline-based squaraine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijisrt.com [ijisrt.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. pharmtech.com [pharmtech.com]
Navigating the Spectral Maze: A Troubleshooting Guide to the NMR Interpretation of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Welcome to the technical support center for the NMR interpretation of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related molecules. As a Senior Application Scientist, I understand that while NMR is a powerful tool, the spectra of complex heterocyclic molecules can often be a source of ambiguity and frustration. This guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to confidently interpret your data.
Section 1: Understanding the Molecule and its Expected NMR Signature
Before diving into troubleshooting, it is paramount to have a solid understanding of the expected NMR spectrum of this compound. The numbering convention used in this guide is as follows:
Caption: Numbering of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show signals for the N-methyl group, the two methylene groups of the tetrahydro-pyrazine ring, and the three aromatic protons. The presence of the fluorine atom will introduce complex splitting patterns for the aromatic protons due to H-F coupling.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |
| N-CH₃ | ~2.9 - 3.1 | s | N/A | Electron-withdrawing effect of the nitrogen and aromatic system. |
| H-2 | ~3.2 - 3.4 | t | ³JHH ≈ 5-7 | Methylene protons adjacent to two nitrogen atoms. |
| H-3 | ~3.2 - 3.4 | t | ³JHH ≈ 5-7 | Methylene protons adjacent to two nitrogen atoms. |
| H-5 | ~6.6 - 6.8 | d | ³JHH ≈ 8-9 | Ortho to the electron-donating amino group (N-4). |
| H-6 | ~6.4 - 6.6 | dd | ³JHH ≈ 8-9, ⁴JHF ≈ 2-3 | Ortho to the electron-donating amino group and meta to the fluorine. |
| H-8 | ~6.7 - 6.9 | dd | ⁴JHH ≈ 2-3, ³JHF ≈ 8-10 | Meta to the electron-donating amino group and ortho to the fluorine. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show nine distinct signals. The carbon attached to the fluorine will appear as a doublet due to ¹JCF coupling. Other carbons in the aromatic ring will show smaller C-F couplings.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) | Rationale |
| N-CH₃ | ~40 - 45 | s | N/A | Typical range for an N-methyl group. |
| C-2 | ~45 - 50 | s | N/A | Aliphatic carbon adjacent to two nitrogens. |
| C-3 | ~45 - 50 | s | N/A | Aliphatic carbon adjacent to two nitrogens. |
| C-5 | ~115 - 120 | d | ³JCF ≈ 4-6 | Shielded by the amino group. |
| C-6 | ~110 - 115 | d | ²JCF ≈ 20-25 | Shielded by the amino group and the fluorine. |
| C-7 | ~155 - 160 | d | ¹JCF ≈ 230-250 | Directly attached to the electronegative fluorine. |
| C-8 | ~110 - 115 | d | ²JCF ≈ 20-25 | Shielded by the fluorine. |
| C-4a | ~130 - 135 | d | ⁴JCF ≈ 2-4 | Bridgehead carbon. |
| C-8a | ~140 - 145 | s | N/A | Bridgehead carbon. |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show a single signal, which will be a multiplet due to coupling with the aromatic protons.
| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |
| 7-F | -115 to -125 | ddd | ³JFH-8 ≈ 8-10, ⁴JFH-6 ≈ 2-3, ⁵JFH-5 ≈ 1-2 | Typical range for a fluorine on a benzene ring. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals so complex?
The complexity arises from both proton-proton (H-H) and proton-fluorine (H-F) couplings. The fluorine atom at the 7-position couples to the protons at the 6, 8, and 5-positions with different coupling constants, leading to overlapping multiplets. Specifically, you will observe:
-
H-8: A doublet of doublets due to coupling with H-6 (⁴JHH) and the fluorine (³JHF).
-
H-6: A doublet of doublets due to coupling with H-5 (³JHH) and the fluorine (⁴JHF).
-
H-5: A doublet due to coupling with H-6 (³JHH).
Q2: How can I definitively assign the aromatic protons?
2D NMR experiments are indispensable for unambiguous assignment.
-
COSY (Correlation Spectroscopy): Will show a correlation between H-5 and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are 2-3 bonds away. For example, the N-CH₃ protons should show a correlation to C-2 and C-8a. The aromatic protons will show correlations to neighboring carbons and across the rings, helping to piece together the structure.[1][2]
Q3: My chemical shifts don't exactly match the predicted values. Is my compound incorrect?
The predicted values are estimates based on data from similar compounds.[3][4] Chemical shifts are sensitive to solvent, concentration, and temperature.[5] Minor deviations are expected. The key is to look for the correct number of signals, their integrations, and the characteristic splitting patterns.
Q4: I see more peaks than I expect. What could be the cause?
The presence of extra peaks can be attributed to several factors:
-
Impurities: Starting materials, reagents, or byproducts from the synthesis can be present.[6][7] Common impurities in similar syntheses include unreacted starting materials or over-reduced/oxidized products.
-
Solvent Peaks: Residual non-deuterated solvent will give rise to characteristic peaks.[5][8]
-
Rotational Isomers (Rotamers): If there is restricted rotation around a bond, you may see separate signals for each rotamer. This is less likely for this specific molecule under normal conditions.
Section 3: Troubleshooting Common NMR Interpretation Issues
This section addresses specific problems you might encounter and provides a systematic approach to resolving them.
Caption: Workflow for troubleshooting NMR interpretation.
Problem: Overlapping Aromatic Signals
Causality: The chemical shifts of the aromatic protons are often close together, and the H-F couplings can create complex, overlapping multiplets that are difficult to decipher.
Troubleshooting Protocol:
-
Optimize Shimming: Poor shimming can broaden peaks and worsen overlap. Ensure the instrument is well-shimmed.
-
Change Solvents: Running the sample in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the protons differently, potentially resolving the overlap.
-
¹⁹F Decoupling: A proton NMR experiment with fluorine decoupling will simplify the aromatic region significantly. The H-8 and H-6 signals should collapse from doublet of doublets to simple doublets (or a singlet for H-8 if ⁴JHH is not resolved). This is a powerful technique to confirm H-F couplings.[9]
-
2D NMR: As mentioned in the FAQs, COSY, HSQC, and HMBC experiments are crucial for resolving ambiguities.[1][2][10]
Problem: Ambiguous N-CH₃ Signal
Causality: The N-methyl signal is a singlet and could be mistaken for an impurity if its chemical shift is unexpected.
Troubleshooting Protocol:
-
Integration: The integral of this peak should correspond to three protons.
-
HMBC: This is the most definitive method. The N-methyl protons should show a correlation to the C-2 and C-8a carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment may show a spatial correlation between the N-methyl protons and the H-8 proton.
Problem: Identifying Quaternary Carbons
Causality: Quaternary carbons (C-4a, C-7, C-8a) do not have attached protons and therefore do not appear in an HSQC spectrum. Their signals in a standard ¹³C spectrum can be weak.
Troubleshooting Protocol:
-
Longer Acquisition Time: Increase the number of scans for the ¹³C NMR experiment to improve the signal-to-noise ratio for the weaker quaternary carbon signals.
-
HMBC: Quaternary carbons are identified by the correlations from nearby protons. For example:
-
C-7: Will show correlations from H-6 and H-8.
-
C-4a: Will show correlations from H-3, H-5, and H-8.
-
C-8a: Will show correlations from H-2 and the N-CH₃ protons.
-
-
¹³C DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent, helping to confirm their assignment.
Section 4: Advanced Techniques for Complex Cases
For particularly challenging spectra, consider the following advanced NMR techniques:
-
1D Selective NOE: Irradiating a specific proton signal (e.g., the N-CH₃) and observing which other protons show an enhancement can reveal through-space proximities, aiding in structural confirmation.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): A 2D experiment that shows through-space correlations between protons and fluorine. This can be used to confirm the proximity of the fluorine to H-6 and H-8.
By following this guide, you should be well-equipped to tackle the interpretation of the NMR spectra of this compound and similar molecules. Remember that a systematic approach, combined with the power of 2D NMR techniques, is the key to unraveling complex spectral data.
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Vala, R. K., & Vangala, V. R. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Current Organic Synthesis, 12(6), 757–773. [Link]
-
Parella, T., & Espinosa, J. F. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Journal of Magnetic Resonance, 229, 131–139. [Link]
-
Bar-Ad, G., Davis, D. R., & Gaffney, B. L. (2010). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 132(12), 4165–4167. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, J. (2018). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 8(61), 34963–34975. [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
-
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
E. M. F. (n.d.). Fluorine Coupling Constants. Retrieved from [Link]
-
Wipf, P., Mo, T., Geib, S. J., Caridha, D., Dow, G. S., Geren, L., Roncal, N., & Milner, E. E. (2010). Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine. Organic Letters, 12(20), 4644–4647. [Link]
-
Ewing, D. F., & Scrowston, R. M. (1977). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Organic Magnetic Resonance, 9(9), 557–560. [Link]
-
IMSERC. (n.d.). NMR Periodic Table: Fluorine NMR. Retrieved from [Link]
-
Sprenger, C., Mueller, A., Kniess, T., & Steinbach, J. (2020). Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. Molecules, 25(20), 4786. [Link]
-
Organic Chemistry Explained. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]
-
Ishida, T., Kumazawa, S., & Nakayama, T. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Journal of Agricultural and Food Chemistry, 65(25), 5194–5203. [Link]
-
Contreras, R., Pérez-Redondo, M., & Tlahuext, H. (2007). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society, 52(2), 1167–1171. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
Sources
- 1. science.gov [science.gov]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE(91-61-2) 1H NMR [m.chemicalbook.com]
- 4. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR [m.chemicalbook.com]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]
- 10. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Welcome to the dedicated technical support guide for 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to prevent degradation and ensure the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a fluorinated heterocyclic compound with a tetrahydroquinoxaline core. The presence of the electron-rich aromatic amine system and the saturated heterocyclic ring makes the molecule susceptible to specific degradation pathways, primarily oxidation. The fluorine substituent, while often incorporated to enhance metabolic stability and binding affinity in drug candidates, can also influence the molecule's electronic properties and reactivity.[1] This guide will address the common challenges encountered when working with this and similar compounds.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common queries regarding the stability and handling of this compound.
Q1: My sample of this compound has changed color (e.g., from colorless to yellow/brown). What is the likely cause?
A1: A change in color is a strong indicator of degradation, most commonly through oxidation. Tetrahydroquinoxalines are known to be sensitive to air and light.[2] The likely degradation product is the corresponding aromatic quinoxaline, which is a more conjugated system and thus absorbs light at longer wavelengths, appearing colored. This process can be accelerated by exposure to atmospheric oxygen, light, and certain impurities.
Q2: I am seeing an unexpected peak in my HPLC/LC-MS analysis of an aged sample. What could it be?
A2: The most probable impurity is the oxidized form, 7-fluoro-1-methyl-quinoxaline. This occurs through the loss of hydrogen atoms from the tetrahydroquinoxaline ring, leading to aromatization. You can tentatively identify this peak by its mass (a decrease of 2 or 4 Da from the parent compound) and a likely shift to a different retention time. Other possibilities include oligomeric or polymeric materials formed through radical mechanisms, especially if the sample was exposed to high-energy light or radical initiators.
Q3: What are the ideal storage conditions for solid this compound?
A3: To ensure long-term stability, the solid compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dry place. A desiccator or a glovebox is ideal. See the table below for a summary of recommended storage conditions.
Q4: Can I dissolve the compound in any solvent for my experiments?
A4: Solvent choice is critical. While many common organic solvents can be used for immediate experimental use, prolonged storage in solution is not recommended unless the solvent has been rigorously deoxygenated. Protic solvents may participate in degradation pathways under certain conditions, and solvents that are not peroxide-free (like older ethers) can accelerate oxidation.
Q5: How does the fluorine atom affect the stability of the molecule?
A5: The strong carbon-fluorine bond generally imparts high metabolic stability.[1] However, under photochemical conditions (exposure to UV light), fluorinated aromatic compounds can undergo degradation, which may include defluorination.[2][3][4] The electron-withdrawing nature of fluorine can also influence the oxidation potential of the aromatic ring, though the primary site of oxidation is typically the dihydro-pyrazine ring.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and solving common degradation issues.
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptom: A freshly prepared solution of the compound shows significant degradation within hours, as confirmed by HPLC or LC-MS.
-
Root Cause Analysis:
-
Oxygen in Solvent: The most common cause is dissolved oxygen in the solvent, which readily oxidizes the tetrahydroquinoxaline ring.
-
Peroxides in Solvent: Solvents like THF or diethyl ether can form explosive peroxides over time, which are potent oxidizing agents.
-
Light Exposure: Ambient laboratory light, especially direct sunlight, can provide the energy to initiate photochemical degradation.
-
Incompatible Additives: Acidic or basic additives in your experimental buffer could be catalyzing degradation.
-
-
Solution Workflow:
Caption: Troubleshooting workflow for solution-based degradation.
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results (e.g., IC50 values) between different batches of the compound or over time.
-
Root Cause Analysis:
-
Stock Solution Degradation: The compound may be degrading in the stock solution (often in DMSO) over time, leading to a lower effective concentration.
-
Reaction with Assay Components: The compound could be reacting with components of the assay medium or with other additives.
-
Adsorption to Labware: Highly lipophilic compounds can sometimes adsorb to plastic surfaces, reducing the available concentration.
-
-
Preventative Measures:
-
Prepare fresh stock solutions for each experiment.
-
If storing stock solutions, aliquot into single-use vials, purge with inert gas, and store at -80°C.
-
Perform a stability check of the compound in the assay buffer over the time course of the experiment.
-
Part 3: Protocols and Data
Recommended Storage and Handling Conditions
| Condition | Solid Form | In Solution (e.g., DMSO) |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas Headspace |
| Temperature | -20°C to 4°C | -80°C (for long-term) |
| Light | Protected (Amber vial/dark) | Protected (Amber vial/dark) |
| Duration | Months to years (if properly stored) | Days to weeks (short-term) |
Protocol 1: Preparation of a Deoxygenated Solvent
-
Equipment: Schlenk flask, vacuum/inert gas manifold, solvent of choice.
-
Procedure (Freeze-Pump-Thaw Method):
-
Place the solvent in a Schlenk flask and securely attach it to the manifold.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.
-
Close the flask to the vacuum and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may see gas bubbles evolve.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
-
Protocol 2: Monitoring Degradation by HPLC
-
Objective: To quantify the purity of this compound and detect the formation of its primary oxidative degradation product.
-
Suggested HPLC Conditions (starting point, may require optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the parent compound and the expected oxidized product have significant absorbance (e.g., 254 nm and 280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: The parent compound will elute at a specific retention time. The more aromatic (and less polar) oxidized quinoxaline product is expected to have a longer retention time on a reverse-phase column.
Visualizing the Primary Degradation Pathway
The primary degradation pathway for this compound is oxidation to the corresponding quinoxaline.
Caption: Primary oxidative degradation pathway.
References
-
Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (2022). Environmental Science & Technology. [Link]
-
Nature paper discusses new approach to breakdown PFAS, forever chemicals. (2024). Colorado State University. [Link]
-
Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances. (2020). Journal of Photochemistry and Photobiology A: Chemistry. [Link]
-
Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. (N.D.). ChemRxiv. [Link]
-
6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (2025). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newsmediarelations.colostate.edu [newsmediarelations.colostate.edu]
- 4. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Scale-Up of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Welcome to the technical support center for the synthesis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic process. Quinoxaline derivatives are valuable scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The introduction of a fluorine atom can significantly enhance pharmacological properties such as metabolic stability and binding affinity.[1]
This document will provide a comprehensive overview of the synthetic pathways, address common challenges encountered during synthesis and scale-up, and offer practical solutions to overcome them.
Experimental Workflow Overview
The synthesis of this compound typically proceeds through a multi-step sequence. A common and effective route involves the condensation of a substituted o-phenylenediamine with a suitable dicarbonyl compound, followed by reduction and subsequent N-alkylation. Understanding the nuances of each step is critical for a successful outcome.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Condensation Step (Quinoxaline Formation)
Question: My condensation reaction between 4-fluoro-1,2-phenylenediamine and the pyruvic acid derivative is resulting in a low yield of the desired 7-fluoro-2-methylquinoxalin-2(1H)-one. What could be the cause?
Answer:
Low yields in this step are often multifactorial. Here's a breakdown of potential causes and how to address them:
-
Incomplete Reaction: The condensation may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Ensure the solvent is anhydrous, as water can hinder the reaction.
-
-
Side Reactions: The starting materials might be undergoing undesired side reactions.
-
Solution: The choice of catalyst (acidic or basic) is crucial. If using an acid catalyst, ensure it's not too harsh, which could lead to degradation. For base-catalyzed reactions, ensure the base is not too strong, which could promote self-condensation of the pyruvic acid derivative. Experiment with milder catalysts or adjust the stoichiometry.
-
-
Purity of Starting Materials: Impurities in the 4-fluoro-1,2-phenylenediamine or the pyruvic acid derivative can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
-
| Parameter | Standard Condition | Optimization Strategy |
| Catalyst | Acetic Acid | Try a milder acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine). |
| Solvent | Ethanol or Toluene | Ensure the solvent is dry. Toluene with a Dean-Stark trap can be effective for removing water. |
| Temperature | Reflux | Gradually increase the temperature while monitoring for product degradation. |
Problem 2: Incomplete Reduction of the Quinoxalinone
Question: The reduction of 7-fluoro-2-methylquinoxalin-2(1H)-one is not proceeding to completion, and I'm isolating a mixture of starting material and product. How can I improve this?
Answer:
Incomplete reduction is a common hurdle. The choice and handling of the reducing agent are critical.
-
Insufficient Reducing Agent: The amount of reducing agent may not be sufficient to fully reduce the quinoxalinone.
-
Solution: Increase the molar equivalents of the reducing agent (e.g., Lithium Aluminum Hydride - LiAlH₄ or Sodium Borohydride - NaBH₄). Add the reducing agent portion-wise to control the reaction's exothermicity.
-
-
Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling.
-
Solution: Use a fresh batch of the reducing agent. LiAlH₄ is particularly sensitive to moisture and should be handled under an inert atmosphere.
-
-
Reaction Temperature: The reaction may require higher temperatures to proceed to completion.
-
Solution: If using a milder reducing agent like NaBH₄, consider switching to a more potent one like LiAlH₄ or performing the reaction at an elevated temperature, if the solvent allows.
-
Problem 3: Multiple Products in the N-Methylation Step
Question: During the N-methylation of 7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoxaline, I'm observing the formation of multiple methylated products. How can I achieve selective N1-methylation?
Answer:
The presence of two nitrogen atoms in the tetrahydroquinoxaline ring can lead to non-selective methylation.
-
Lack of Selectivity: Both the N1 and N4 positions can be methylated.
-
Solution: The N1 position is generally more nucleophilic. To favor N1 methylation, use a less reactive methylating agent and a milder base. For instance, using methyl iodide with potassium carbonate is often more selective than using dimethyl sulfate with a stronger base. Running the reaction at a lower temperature can also improve selectivity.
-
-
Over-methylation: Both nitrogen atoms are being methylated.
-
Solution: Use a stoichiometric amount of the methylating agent. Adding the methylating agent slowly to the reaction mixture can help prevent over-methylation.
-
Caption: Factors influencing N-methylation selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during this synthesis?
A1: Several reagents used in this synthesis require careful handling.
-
Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive and pyrophoric reagent. It reacts violently with water. Always handle it under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.
-
Methylating Agents (e.g., Methyl Iodide, Dimethyl Sulfate): These are toxic and potential carcinogens. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Precautions: Always wear appropriate PPE. Be aware of the exothermicity of certain reaction steps, particularly the reduction with LiAlH₄.
Q2: How can I effectively purify the final product, this compound?
A2: Purification is crucial to obtain a high-purity final product.
-
Column Chromatography: This is the most common method for purifying the final product. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step to remove minor impurities.
-
Acid-Base Extraction: As the product is a basic amine, an acid-base extraction can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent, wash with a dilute acid solution (e.g., 1M HCl) to extract the amine into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.
Q3: What are the challenges associated with scaling up this synthesis?
A3: Scaling up a synthesis from the lab bench to a larger scale presents several challenges.
-
Heat Transfer: Reactions that are easily controlled on a small scale can become highly exothermic and difficult to manage on a larger scale. The reduction with LiAlH₄ is a prime example. A jacketed reactor with efficient cooling is essential for temperature control.
-
Reagent Addition: The rate of addition of reagents becomes more critical on a larger scale. Slow and controlled addition is necessary to manage exotherms and prevent side reactions.
-
Work-up and Isolation: Handling large volumes of solvents and performing extractions can be cumbersome. Ensure you have appropriately sized equipment. The filtration and drying of large quantities of product also require careful planning.
-
Process Safety: A thorough safety review is necessary before scaling up. This includes understanding the thermal hazards of each step and having appropriate emergency procedures in place. For instance, a quench procedure for a large-scale LiAlH₄ reaction needs to be carefully designed and tested on a smaller scale first.
Q4: What are the expected analytical characteristics of this compound?
A4: Proper characterization is essential to confirm the identity and purity of the final product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine atom), the N-methyl group (a singlet), and the diastereotopic protons of the tetrahydroquinoxaline ring system.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for all the carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large coupling constant (¹J C-F).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₂FN).
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This will show a single signal for the fluorine atom, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
References
-
General Synthesis of Tetrahydroquinoxalines: For an overview of synthetic methods for tetrahydroquinoxalines, refer to the Organic Chemistry Portal.
-
Fluorine in Medicinal Chemistry: The importance of fluorine in drug design is well-documented. This article provides insights into the positive effects of fluorination on pharmacological and physicochemical properties.
-
Troubleshooting Organic Reactions: For general guidance on troubleshooting common issues in organic synthesis, this resource from the University of Rochester is highly valuable.
-
Scale-Up of Chemical Processes: This article provides a practical example of the challenges and considerations involved in scaling up a synthetic route from medicinal chemistry to process development.
Sources
Technical Support Center: Regioselectivity in 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline Synthesis
Welcome to the technical support center for the synthesis of fluorinated tetrahydroquinoxalines. This guide provides in-depth troubleshooting advice and validated protocols for researchers, medicinal chemists, and process development scientists facing challenges with the regioselective synthesis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles that govern the regiochemical outcome of this critical synthesis.
Section 1: Understanding the Core Regiochemical Challenge
Q: Why is achieving regioselectivity difficult in the synthesis of this compound?
A: The primary challenge originates from the starting material, 4-fluoro-N¹-methylbenzene-1,2-diamine. During the key cyclization step with a 1,2-dicarbonyl equivalent (e.g., glyoxal or α-ketoester), two distinct regioisomers can be formed: the desired 7-fluoro product and the undesired 6-fluoro isomer.[1]
The regiochemical outcome is dictated by the competing nucleophilicity of the two amino groups (–NHMe and –NH₂) on the aromatic ring. Several electronic and steric factors are at play:
-
Electronic Effects of the Fluorine Atom: Fluorine is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect deactivates the entire aromatic ring, but its impact is most pronounced at the ortho and meta positions. Consequently, the adjacent amino group (at C2) is rendered significantly less nucleophilic than the amino group at C1.[2][3]
-
Electronic Effects of the Methyl Group: The N-methyl group is electron-donating via a positive inductive effect (+I), which increases the electron density and, therefore, the nucleophilicity of the nitrogen atom it is attached to (N1).
-
Steric Hindrance: The methyl group also introduces steric bulk around the N1-amine, which can hinder its approach to the electrophilic carbonyl carbon of the reaction partner.
The final product ratio is a result of the delicate balance between these competing electronic and steric influences. Without careful control of reaction conditions, a mixture of isomers is often obtained, complicating purification and reducing the overall yield of the target compound.[4]
Section 2: Troubleshooting Guide for Poor Regioselectivity
This section addresses common experimental issues and provides actionable solutions grounded in mechanistic principles.
Symptom: The reaction produces a nearly 1:1 mixture of 6-fluoro and 7-fluoro isomers.
This is the most common issue, indicating that the intrinsic reactivity differences between the two amino groups are not being effectively exploited.
Solution 1: Strategic Use of Catalysts
The choice between acidic and basic catalysis is the most powerful tool for controlling regioselectivity in this synthesis.[1]
-
Acid Catalysis (Favors 7-Fluoro Isomer):
-
Mechanism: In the presence of a mild acid (e.g., acetic acid), the more basic N1-methyl amine is preferentially protonated. This protonation acts as a temporary "protecting group," drastically reducing the nucleophilicity of the N1-amine. Consequently, the initial condensation is directed to occur at the less basic, but now more available, N2-amine. This pathway selectively leads to the formation of the desired 7-fluoro-quinoxaline.[1]
-
Recommendation: Use a stoichiometric amount of a weak acid. Strong acids can fully protonate both amines, halting the reaction.
-
-
Base Catalysis (Favors 6-Fluoro Isomer):
-
Mechanism: A base (e.g., triethylamine) can enhance the nucleophilicity of both amines but does not differentiate between them as effectively as acid. In some systems, particularly with electron-withdrawing groups on the diamine, basic conditions have been shown to favor the formation of the 6-substituted isomer.[1]
-
Recommendation: While generally leading to the undesired isomer in this specific synthesis, this method is useful for synthesizing the 6-fluoro analog if needed.
-
Solution 2: Solvent and Temperature Optimization
-
Solvent Choice: The polarity of the solvent can influence the reaction pathways.
-
Protic Solvents (e.g., MeOH, EtOH): These solvents can participate in hydrogen bonding and may solvate the charged intermediates differently, subtly influencing the energy barriers of the competing pathways. They are often used in acid-catalyzed reactions.[1]
-
Aprotic Solvents (e.g., Toluene, DMF): These are suitable for reactions where precise control over proton sources is necessary.
-
-
Temperature Control (Kinetic vs. Thermodynamic Control):
-
Lowering the reaction temperature generally favors the kinetically controlled product—the one formed via the lowest activation energy pathway. In acid-catalyzed conditions, this is expected to be the 7-fluoro isomer.
-
Higher temperatures can allow for the equilibration of intermediates, potentially leading to the thermodynamically most stable product, which may not be the desired isomer. It is recommended to start at room temperature or below and monitor the reaction closely.
-
| Parameter | Condition | Expected Predominant Isomer | Rationale |
| Catalyst | 5.0 eq. Acetic Acid | 7-Fluoro | Preferential protonation and deactivation of the more basic N1-amine.[1] |
| 5.0 eq. Triethylamine (TEA) | 6-Fluoro | General base catalysis, may favor attack from the more nucleophilic N1-amine.[1] | |
| Solvent | Methanol (MeOH) | 7-Fluoro (with acid) | Good solvent for acid-catalyzed reactions, facilitates proton transfer.[1] |
| Toluene | 7-Fluoro (with acid) | Aprotic, prevents solvent from acting as a competing nucleophile or proton source. | |
| Temperature | Room Temperature | 7-Fluoro (with acid) | Favors the kinetically preferred pathway, minimizing side reactions.[1] |
Section 3: Optimized Experimental Protocol
This protocol is designed to maximize the yield of the 7-fluoro isomer based on the principles of kinetic control under mild acid catalysis. The final quinoxaline product can then be reduced to the desired tetrahydroquinoxaline using standard reducing agents like LiAlH₄ or catalytic hydrogenation.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-fluoro-N¹-methylbenzene-1,2-diamine (1.0 mmol, 1.0 eq.) in methanol (10 mL). Add the 1,2-dicarbonyl compound (e.g., 40% aq. glyoxal solution, 1.2 mmol, 1.2 eq.).
-
Inert Atmosphere: Equip the flask with a magnetic stirrer and purge the system with an inert gas (N₂ or Argon) for 5-10 minutes. Phenylenediamines are susceptible to oxidative degradation.[4]
-
Catalyst Addition: Slowly add glacial acetic acid (5.0 mmol, 5.0 eq.) to the stirring solution at room temperature.[1]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 30 minutes by Thin Layer Chromatography (TLC) or LC-MS until the starting diamine is consumed.
-
Work-up: Once the reaction is complete, carefully quench the mixture by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the 7-fluoro-1-methyl-quinoxaline.[4]
-
Characterization: Confirm the structure and determine the isomeric ratio of the purified product using ¹H NMR and ¹⁹F NMR spectroscopy.[4]
-
Reduction: The purified quinoxaline can be reduced to the target this compound using standard literature procedures, such as with lithium aluminum hydride (LiAlH₄) in THF.[5]
Section 4: Frequently Asked Questions (FAQs)
Q1: How can I accurately determine the ratio of the 6-fluoro and 7-fluoro isomers in my crude product? A1: The most reliable methods are ¹H NMR and ¹⁹F NMR spectroscopy. The fluorine atom's coupling to adjacent protons will create distinct splitting patterns and chemical shifts for each isomer, allowing for straightforward integration and ratio determination. GC-MS can also be used to separate and identify the isomers.[4]
Q2: Are there alternative synthetic strategies that offer inherent regioselectivity? A2: Yes. Multi-step synthetic routes that build the heterocyclic ring with unambiguous regiochemistry can be employed, though they are often longer. One such strategy is a tandem reaction involving the deprotonation of azaaryl methyl amines and subsequent reaction with a fluorinated styrene derivative via an SₙAr mechanism, which can provide excellent regiocontrol.[6] Another approach involves using starting materials with pre-installed directing groups that can be removed in a later step.
Q3: What are the best practices for handling and storing the 4-fluoro-N¹-methylbenzene-1,2-diamine starting material? A3: o-Phenylenediamines are notoriously sensitive to air and light, which can cause oxidation and discoloration, leading to lower yields and purification difficulties. Store the diamine in a tightly sealed container, under an inert atmosphere (N₂ or Argon), and in a cool, dark place or a refrigerator.
References
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Wikipedia. (2024). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Dr. Rojas. (2024, March 15). Directing Groups in Aromatic Substitution Reactions! [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). 10.10. Regioselectivity and Substituent Effects. In Introduction to Organic Chemistry. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Saha, C., & Ranu, B. C. (2018). Recent advances in the transition-metal-free synthesis of quinoxalines. Beilstein Journal of Organic Chemistry, 14, 2196–2219. Retrieved from [Link]
-
Mohamed, A. A. B., et al. (2021). Regio-complementary preparation of 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines via the cyclization of catecholamines followed by deoxyfluorination. Heterocycles, 103(2), 901. Retrieved from [Link]
-
Wang, L., et al. (2012). Synthesis of indolo[1,2-a]quinoxalines via a Pd-catalyzed regioselective C-H olefination/cyclization sequence. Organic Letters, 14(3), 740–743. Retrieved from [Link]
-
Liu, W. L. (2021). Regioselective Synthesis Of Quinoxaline And The Synthetic Process Research Of Anti-HCV Drug Voxilaprevir. (Master's thesis). Globe Thesis. Retrieved from [Link]
-
Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Retrieved from [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Retrieved from [Link]
-
Biological and Molecular Chemistry. (n.d.). Design and Application of a Schiff base–Cu(II) Functionalized Fe₃O₄@SiO₂ Magnetic Nanocatalyst for Efficient Quinoxaline Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of quinoxaline quinines and regioselectivity in their diels-Alder cycloadditions. Request PDF. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]
-
Zhang, S., et al. (2020). Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Organic Letters, 22(15), 5881–5885. Retrieved from [Link]
-
MDPI. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Retrieved from [Link]
-
Mori, K., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(7), 3240–3247. Retrieved from [Link]
Sources
- 1. globethesis.com [globethesis.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
Technical Support Center: Navigating the Biological Screening of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Welcome to the technical support center for researchers working with 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate a smooth and successful screening process. Our aim is to equip you with the necessary insights to anticipate and overcome common experimental hurdles.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the biological screening of this compound, offering potential causes and step-by-step solutions.
Issue 1: Poor Compound Solubility and Precipitation in Aqueous Assay Buffers
Question: I'm observing precipitation of this compound in my aqueous assay buffer, leading to inconsistent results. How can I improve its solubility?
Answer:
Poor aqueous solubility is a common challenge with heterocyclic compounds. The fused ring system of the tetrahydroquinoxaline core contributes to its hydrophobicity. While the fluorine atom can sometimes enhance solubility, its effect is position-dependent and may not be sufficient to overcome the compound's inherent low water solubility.
Troubleshooting Steps:
-
Solvent Selection for Stock Solution:
-
Initial Choice: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution (e.g., 10-50 mM).[1] Most small molecules are readily soluble in DMSO.
-
Alternative Solvents: If DMSO is not compatible with your assay, consider ethanol or other organic solvents. However, be mindful of their potential effects on the biological target.
-
-
Final DMSO Concentration in Assay:
-
Best Practice: Aim for a final DMSO concentration of ≤ 0.5% in your assay to minimize solvent-induced artifacts. High concentrations of DMSO can affect cell viability and enzyme activity.
-
Optimization: If you still observe precipitation, you may need to lower the final compound concentration or slightly increase the DMSO concentration, ensuring you run appropriate vehicle controls to assess its impact.
-
-
Use of Solubilizing Agents:
-
Non-ionic Surfactants: Consider the addition of low concentrations (0.01-0.1%) of non-ionic surfactants like Tween-20 or Triton X-100 to your assay buffer. These can help to maintain the compound in solution.
-
Cyclodextrins: For certain applications, cyclodextrins can be used to encapsulate the compound and improve its aqueous solubility.
-
-
pH Adjustment:
-
Rationale: The tetrahydroquinoxaline scaffold contains basic nitrogen atoms.[2] Modifying the pH of the assay buffer might improve solubility by altering the ionization state of the compound.
-
Procedure: Empirically test a range of pH values compatible with your assay system to identify the optimal pH for solubility.
-
Solubility Quick Reference Table:
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10 - 50 mM | Standard choice for primary stock. |
| Ethanol | 1 - 10 mM | Use with caution; may affect some biological systems. |
| PBS (pH 7.4) | Low (µM range) | Expect limited solubility; sonication may temporarily help. |
Issue 2: Compound Instability and Degradation in Solution
Question: I suspect that this compound may be degrading in my stock solution or during the experiment, leading to a loss of activity over time. How can I assess and mitigate this?
Answer:
Tetrahydroquinoline and related scaffolds can be susceptible to oxidation and degradation, especially when stored in solution.[3] Factors like exposure to light, oxygen, and repeated freeze-thaw cycles can accelerate this process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound instability.
Detailed Steps:
-
Storage and Handling:
-
Stock Solutions: Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials, protected from light.
-
Aliquoting: Prepare small-volume aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment.
-
-
Quality Control (QC):
-
Recommendation: Periodically check the purity of your stock solution using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Procedure: Compare the chromatogram of an aged stock solution to that of a freshly prepared one to detect degradation products.
-
-
Assay-Specific Stability:
-
Incubation Control: Incubate the compound in the assay buffer for the duration of the experiment without the biological target. Then, analyze the mixture by LC-MS to see if the compound remains intact.
-
Redox Environment: Be aware that some assay components (e.g., certain reducing agents) might react with the compound.
-
Issue 3: Assay Interference and False Positives
Question: My screening results with this compound are showing activity in multiple, unrelated assays. I'm concerned about non-specific effects or assay artifacts. What should I look for?
Answer:
Quinoxaline and tetrahydroquinoline derivatives have been reported to interfere with certain assay formats, potentially leading to false-positive results.[3] This can be due to several mechanisms, including compound aggregation, reactivity, or optical interference.
Potential Mechanisms of Interference and Solutions:
-
Compound Aggregation:
-
Mechanism: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.
-
Mitigation:
-
Detergent Titration: Re-run the assay with varying concentrations of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100). True inhibitors should maintain their activity, while the potency of aggregators will significantly decrease.
-
Dose-Response Curve Analysis: Look for steep, non-saturating dose-response curves, which can be indicative of aggregation.
-
-
-
Optical Interference:
-
Mechanism: The compound may have inherent fluorescence or absorbance at the wavelengths used in the assay, leading to false signals. Some quinoxaline derivatives are known fluorophores.[4]
-
Mitigation:
-
Control Wells: Run control wells containing the compound in the assay buffer without the biological target to measure its intrinsic optical properties.
-
Orthogonal Assays: Validate hits using a different assay technology that relies on a different detection method (e.g., a label-free method like Surface Plasmon Resonance if the primary screen was fluorescence-based).
-
-
-
Chemical Reactivity:
-
Mechanism: Some scaffolds can be reactive, covalently modifying proteins or other assay components.
-
Mitigation:
-
Pre-incubation Test: Pre-incubate the target protein with the compound, then remove the unbound compound. If the inhibitory effect persists, it may suggest covalent modification.
-
Structural Alerts: While the this compound scaffold is not a classic pan-assay interference compound (PAINS), it's good practice to be aware of potentially reactive moieties.
-
-
Assay Interference Triage Workflow:
Caption: Workflow for triaging potential assay interference.
II. Frequently Asked Questions (FAQs)
Q1: What are the known or predicted biological targets for tetrahydroquinoxaline derivatives? A1: The tetrahydroquinoxaline scaffold is considered a "privileged structure" in medicinal chemistry and has been incorporated into molecules targeting a wide range of biological targets.[5] Depending on the substitutions, derivatives have been investigated as anticancer agents (e.g., inhibiting tubulin polymerization or EGFR), anti-inflammatory agents (e.g., COX-2 inhibitors), and inhibitors of influenza NS1A protein.[1][6][7] Therefore, the biological activity of this compound will be highly dependent on the specific assay system.
Q2: How does the fluorine substitution at the 7-position potentially impact the compound's properties? A2: Fluorine substitution is a common strategy in medicinal chemistry.[4] It can influence several properties:
-
Metabolic Stability: The C-F bond is very stable, which can block metabolic oxidation at that position, potentially increasing the compound's half-life.
-
Binding Affinity: Fluorine can alter the electronic properties of the aromatic ring and participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target protein, potentially enhancing binding affinity.
-
Lipophilicity and Permeability: Fluorine substitution generally increases lipophilicity, which can affect cell membrane permeability and brain penetration.[8]
Q3: What safety precautions should I take when handling this compound? A3: While specific toxicity data for this compound is not readily available, it is prudent to handle it with standard laboratory precautions for novel chemical entities. Related compounds, such as 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, are classified as causing skin and eye irritation and potential respiratory irritation.[9]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information.
Q4: Can I use this compound for in vivo studies? A4: Before proceeding to in vivo studies, it is crucial to establish a comprehensive in vitro profile, including potency, selectivity, and mechanism of action. Additionally, preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies should be conducted. The favorable physicochemical properties predicted for some related tetrahydroquinoxaline derivatives suggest potential for in vivo utility, but this must be determined experimentally.[1]
III. Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, high-precision pipette tips
-
Amber glass vials or polypropylene tubes
-
-
Procedure for 10 mM Stock Solution:
-
Accurately weigh a precise amount of the solid compound.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of C10H12FN is approximately 165.21 g/mol ).
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex or sonicate at room temperature until the compound is fully dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in your final assay buffer to achieve the desired test concentrations.
-
Ensure the final DMSO concentration is consistent across all wells, including vehicle controls.
-
Protocol 2: General Assay Plate Layout for Screening
This layout helps to identify and control for potential artifacts.
| Well Type | Description | Purpose |
| Vehicle Control | Assay components + Vehicle (e.g., 0.5% DMSO) | Defines 100% activity / 0% inhibition. |
| Positive Control | Assay components + Known Inhibitor/Activator | Confirms assay performance and dynamic range. |
| Test Compound | Assay components + Test Compound (serial dilutions) | Measures the effect of the compound. |
| Buffer Control | Assay buffer only | Measures background signal. |
| Compound Control | Assay buffer + Test Compound (no target) | Checks for compound's optical interference. |
References
-
Yuan, Z., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances. Available at: [Link]
-
The Good Scents Company. (n.d.). 1,2,3,4-tetrahydroquinoline. Available at: [Link]
-
PubChem. (n.d.). 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Available at: [Link]
-
Wang, Y., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. Available at: [Link]
-
Li, S., et al. (2012). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Zhang, Y., et al. (2022). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wakelin, L. P., et al. (1979). Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations. Biochemical Journal. Available at: [Link]
-
Baell, J. B., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
Fun, H. K., et al. (2007). 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Ghorab, M. M., et al. (2018). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2020). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. Available at: [Link]
-
Barret, O., et al. (2023). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. Journal of Medicinal Chemistry. Available at: [Link]
-
J&K Scientific. (n.d.). 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available at: [Link]
-
Das, S., et al. (2023). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. Available at: [Link]
-
Asensio, A., et al. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Chirality. Available at: [Link]
-
Wang, Y. F., et al. (2014). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. Available at: [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. Available at: [Link]
-
Sosnovskikh, V. Y., et al. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank. Available at: [Link]
-
Ishida, K., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | C10H12FN | CID 591684 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline. This document provides a comprehensive resource of troubleshooting strategies and frequently asked questions to facilitate your experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound.
Q1: What are the expected solubility characteristics of this compound?
Q2: I am observing precipitation of the compound in my aqueous buffer. What is the likely cause?
Precipitation in aqueous buffers is a strong indicator of poor water solubility. This is a common challenge for many heterocyclic compounds used in drug discovery.[4][5] The issue is likely exacerbated if the pH of your buffer is not optimized to maintain the compound in its more soluble, ionized form.
Q3: Are there any general considerations I should take into account before starting my experiments?
Yes. Before initiating extensive experiments, it is advisable to perform preliminary solubility assessments in a small range of solvents and pH conditions. This initial investment of time can save significant resources later. Understanding the basic physicochemical properties of your compound is a critical first step in formulation development.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific solubility challenges you may encounter during your research.
Guide 1: Initial Solubility Screening
Issue: You are unsure where to begin with dissolving this compound for your in vitro assay.
Underlying Principle: A systematic solubility screening will identify suitable solvents or simple buffer conditions to achieve the desired concentration.
Step-by-Step Protocol:
-
Solvent Selection: Prepare small, known amounts of the compound and test its solubility in a range of common laboratory solvents.
-
Observation: Visually inspect for dissolution at room temperature. Gentle heating or sonication can be applied to facilitate dissolution, but be mindful of potential compound degradation.
-
Quantification (Optional but Recommended): If a rough estimate is insufficient, determine the approximate solubility using techniques like UV-Vis spectroscopy or HPLC by analyzing the supernatant of a saturated solution.
Data Summary: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | Ethanol may be a suitable co-solvent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Common stock solution solvents. |
| Non-Polar | Dichloromethane, Chloroform | Moderate to High | Useful for initial dissolution but not for aqueous assays. |
Guide 2: pH-Modification Strategy
Issue: Your compound is insoluble in neutral aqueous buffers (e.g., PBS pH 7.4).
Underlying Principle: As a weak base, this compound is expected to be more soluble in acidic conditions where it can be protonated to form a more soluble salt.[1][2][3]
Step-by-Step Protocol:
-
Determine the pKa: If not known, estimate the pKa of the compound using computational tools or perform an experimental determination. The pKa of quinoxaline is approximately 0.6.[6]
-
Prepare a Range of Buffers: Make a series of buffers with pH values below the estimated pKa.
-
Test Solubility: Add a known amount of the compound to each buffer and determine the solubility.
-
Salt Formation: Consider forming a hydrochloride or other salt of the compound, as this can significantly enhance aqueous solubility.[7]
Workflow for pH Modification
Caption: Decision workflow for pH adjustment.
Guide 3: Utilizing Co-solvents
Issue: pH adjustment alone is insufficient, or your experimental system is incompatible with acidic conditions.
Underlying Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[4][8][9][10][11]
Step-by-Step Protocol:
-
Select a Biocompatible Co-solvent: Common choices include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[9][10][11]
-
Prepare a Concentrated Stock Solution: Dissolve the compound in 100% of the chosen co-solvent.
-
Titrate into Aqueous Buffer: Slowly add the stock solution to your aqueous buffer while vortexing to avoid precipitation.
-
Determine the Maximum Tolerated Co-solvent Concentration: Be mindful that high concentrations of co-solvents can be toxic to cells or interfere with assay components. It is crucial to run a vehicle control to assess the impact of the co-solvent on your experiment.
Data Summary: Common Co-solvents and Considerations
| Co-solvent | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | 0.1 - 1% (v/v) | High solubilizing power | Can be toxic to cells at higher concentrations. |
| Ethanol | 1 - 5% (v/v) | Biocompatible, readily available | Can cause protein precipitation at high concentrations. |
| PEG 400 | 5 - 20% (v/v) | Low toxicity | May increase viscosity of the solution. |
Guide 4: Advanced Formulation Strategies
Issue: Simple methods like pH adjustment and co-solvents are not providing the required solubility, or you need a more stable formulation for in vivo studies.
Underlying Principle: Advanced formulation techniques can significantly enhance the solubility and bioavailability of poorly soluble compounds.[12][13] These methods often involve creating amorphous dispersions of the drug or encapsulating it within a carrier molecule.
1. Solid Dispersions
-
Concept: The drug is dispersed in a hydrophilic carrier matrix, which can increase its dissolution rate and apparent solubility.[14][15][16][17]
-
Common Carriers: Povidone (PVP), copovidone (PVP/VA), and hydroxypropyl methylcellulose (HPMC).
-
Preparation Methods: Solvent evaporation, hot-melt extrusion.[15]
2. Cyclodextrin Complexation
-
Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[18][19][20][21]
-
Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Preparation Methods: Co-grinding, kneading, co-evaporation.[18]
3. Nanosuspensions
-
Concept: The drug is formulated as nanocrystals stabilized by surfactants and polymers. The small particle size leads to an increased surface area and dissolution velocity.[22][23][24]
-
Stabilizers: Polysorbates (e.g., Tween 80), poloxamers.
-
Preparation Methods: High-pressure homogenization, wet milling.[23]
Diagram of Solubilization Mechanisms
Caption: Advanced solubilization techniques.
III. Concluding Remarks
Overcoming the poor solubility of this compound requires a systematic and informed approach. By understanding the fundamental physicochemical properties of the molecule and applying the troubleshooting strategies outlined in this guide, researchers can successfully develop formulations suitable for a wide range of experimental applications. It is recommended to start with the simplest methods, such as pH adjustment and the use of co-solvents, before progressing to more advanced techniques if necessary. Always ensure to validate the compatibility of your chosen formulation with your specific experimental system.
IV. References
-
Chem-Impex. (n.d.). 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]
-
Ghuge, A. S., & Shinkar, D. M. (2017). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Indo American Journal of Pharmaceutical Research, 7(8), 8689-8698.
-
Al-Ostoot, F. H., Al-Attar, A. M., & Al-Qurashi, A. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609.
-
The Good Scents Company. (n.d.). 1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
MDPI. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Retrieved from [Link]
-
Google Patents. (n.d.). Pharmaceutical composition for solubility enhancement of hydrophobic drugs. Retrieved from
-
American Pharmaceutical Review. (2024). Enhancing Drug Bioavailability: The Promise of Nanosuspensions.
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
-
PubMed. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
-
National Center for Biotechnology Information. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
-
National Center for Biotechnology Information. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors.
-
PubMed. (2024). Nanosuspensions: Enhancing drug bioavailability through nanonization.
-
Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
-
ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
-
ResearchGate. (2025). Enhancement of Solubility and Dissolution Rate of Poorly Water Soluble Drug using Cosolvency and Solid Dispersion Techniques.
-
MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
-
Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinoxalines.
-
ResearchGate. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview.
-
ResearchGate. (n.d.). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs.
-
ResearchGate. (2025). 1,2,3,4-Tetrahydroquinoxaline.
-
ResearchGate. (2025). Solid dispersion: A strategy for solubility enhancement.
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
-
Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach.
-
Royal Society of Chemistry. (n.d.). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation.
-
International Journal of Pharmacy and Biological Sciences. (n.d.). NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH.
-
International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW.
-
SpringerLink. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
-
National Center for Biotechnology Information. (n.d.). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin.
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
-
Bodo University. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
-
Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
-
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A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.).
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Validation & Comparative
A Methodological Guide to the Comparative Analysis of Novel Kinase Inhibitors: Evaluating 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Abstract
The relentless pursuit of targeted therapies has positioned protein kinase inhibitors as a cornerstone of modern drug discovery. The quinoxaline scaffold, a privileged heterocyclic structure, has shown considerable promise in this arena.[1][2] This guide presents a comprehensive, technically grounded framework for the comparative evaluation of novel kinase inhibitors, using the specific, yet representative, molecule 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline as a central case study. We eschew a simple data sheet in favor of a detailed methodological narrative, explaining the causality behind each experimental choice. This document provides researchers, medicinal chemists, and drug development professionals with the essential protocols and strategic insights required to rigorously benchmark a novel compound against established inhibitors, thereby elucidating its therapeutic potential and mechanism of action.
Introduction: The Rationale for Kinase Inhibitor Comparison
Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Consequently, they have become premier targets for therapeutic intervention. The development of novel kinase inhibitors often begins with a promising chemical scaffold, such as the tetrahydroquinoxaline core, which has been explored for its inhibitory activity against various kinases, including Apoptosis Signal-regulating Kinase 1 (ASK1).[4]
However, the journey from a novel molecule to a viable drug candidate is contingent on a rigorous, multi-faceted evaluation. A new compound like this compound must be characterized not in isolation, but in direct comparison to existing inhibitors. This comparative approach is essential for:
-
Determining Potency and Selectivity: Understanding how strongly the compound binds to its intended target(s) versus a wide array of off-targets.
-
Elucidating Mechanism of Action: Confirming that the compound engages its target within a cellular context and produces the desired downstream biological effect.
-
Benchmarking Therapeutic Index: Assessing the window between the concentration required for efficacy and the concentration at which toxicity occurs.
This guide outlines a logical, stepwise workflow for conducting such a comparison, moving from broad, high-throughput screening to specific, mechanistic cellular assays.
The Experimental Framework: A Step-by-Step Evaluation
Our evaluation strategy is built on a three-tiered approach:
-
Biochemical Profiling: What is the compound's intrinsic affinity and selectivity against a panel of purified kinases?
-
Cellular Target Engagement: Does the compound enter cells and bind to its intended target in a physiological environment?
-
Phenotypic and Functional Impact: Does target engagement translate into a measurable, desired biological outcome, such as inhibition of cancer cell proliferation?
For this guide, we will compare our lead compound, This compound (Cmpd-X) , against two hypothetical comparators:
-
Inhibitor-A: A well-known, highly selective inhibitor of a specific kinase (e.g., a hypothetical "Kinase Y").
-
Inhibitor-B: A known multi-kinase inhibitor or a compound with a similar scaffold but different substitution patterns.
Tier 1: In Vitro Biochemical Profiling
Causality: The first and most crucial step is to understand the compound's fundamental interaction with its targets without the complexity of a cellular system. A broad, unbiased screen is the most effective way to identify primary targets, reveal unexpected off-targets, and build a comprehensive selectivity profile. This initial screen prevents the premature and often erroneous assignment of a compound's biological effects to a single, assumed target.
Recommended Methodology: Kinome-Wide Competition Binding Assay
Services like KINOMEscan® offer a powerful platform for this initial screen.[5][6][7][8] This technology utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of human kinases (often over 450).[7] The output is typically a dissociation constant (Kd), which reflects the binding affinity, or a "percent of control," which indicates the degree of displacement of a known ligand.[9]
Experimental Workflow: Kinase Selectivity Profiling
Caption: High-throughput kinase selectivity profiling workflow.
Data Presentation: Comparative Selectivity Data
The results should be summarized in a table to clearly visualize the selectivity profile.
| Kinase Target | Cmpd-X (% Control @ 1µM) | Inhibitor-A (% Control @ 1µM) | Inhibitor-B (% Control @ 1µM) |
| Kinase Y | 5.2 | 1.1 | 35.8 |
| Kinase Z | 8.1 | 92.4 | 6.5 |
| ASK1 | 45.3 | 88.1 | 50.1 |
| CDK2 | 89.9 | 95.3 | 78.4 |
| ... (450+ more) | ... | ... | ... |
This hypothetical data suggests Cmpd-X has high affinity for Kinase Y and Kinase Z, while Inhibitor-A is highly selective for Kinase Y, and Inhibitor-B also hits both targets.
Tier 2: Cellular Target Engagement
Causality: A compound that binds a purified enzyme in vitro may not necessarily engage its target effectively within the complex milieu of a living cell. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can dramatically alter a compound's apparent potency. Therefore, verifying target engagement in an intact cellular system is a critical validation step.[10]
Recommended Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[11][12][13][14] When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[10][12] This change in thermal stability provides direct evidence of target engagement.
Step-by-Step Protocol: CETSA® for Kinase Y
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to express Kinase Y) to ~80% confluency.
-
Compound Treatment: Treat intact cells with Cmpd-X, Inhibitor-A, and a vehicle control (e.g., 0.1% DMSO) at various concentrations for 1-2 hours.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.[12]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/denatured proteins.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Kinase Y remaining at each temperature using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble Kinase Y against temperature to generate melting curves. A shift in the melting temperature (Tm) in drug-treated samples compared to the vehicle control indicates target stabilization.
Data Presentation: CETSA® Melting Curves
The data would be visualized as a graph showing a rightward shift in the melting curve for effective compounds. A summary table is also effective.
| Compound | Concentration (µM) | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | - | 52.1°C | - |
| Cmpd-X | 10 | 58.5°C | +6.4°C |
| Inhibitor-A | 10 | 60.2°C | +8.1°C |
| Inhibitor-B | 10 | 57.9°C | +5.8°C |
Tier 3: Cellular Potency and Phenotypic Response
Causality: The ultimate goal of a kinase inhibitor is to elicit a specific biological response. It is essential to correlate target engagement with a functional outcome, such as the inhibition of cell growth or the modulation of a signaling pathway. This step connects the molecular interaction to a therapeutically relevant phenotype.
Recommended Methodology 1: Phospho-protein Western Blot
To confirm that target engagement leads to functional inhibition, we can measure the phosphorylation status of a known downstream substrate of the target kinase.
Signaling Pathway Visualization
Caption: A simplified kinase signaling pathway.
Step-by-Step Protocol: Western Blot for Phospho-Substrate Z
-
Cell Treatment: Seed cells and allow them to adhere. Treat with a serial dilution of Cmpd-X, Inhibitor-A, Inhibitor-B, and a vehicle control for a defined period (e.g., 4 hours).
-
Lysis & Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for Phospho-Substrate Z. Subsequently, probe with a loading control antibody (e.g., total Substrate Z, GAPDH, or β-Actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the concentration-dependent decrease in Substrate Z phosphorylation. Calculate the EC50 value for each compound.
Recommended Methodology 2: Cell Viability Assay
Causality: To measure the overall cytotoxic or cytostatic effect of the compounds on cancer cells, a cell viability assay is the gold standard. This provides a key phenotypic readout that can be used to determine the growth inhibition 50% (GI50) value.
Step-by-Step Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[15][16][17]
-
Cell Plating: Plate cells in an opaque-walled 96-well or 384-well plate and allow them to incubate overnight.
-
Compound Addition: Add serially diluted Cmpd-X and comparator inhibitors to the wells. Include "no-cell" and "vehicle-only" controls.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[16]
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[16]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI50 for each compound.
Data Presentation: Comparative Cellular Potency
| Compound | Target Engagement (CETSA ΔTm) | Downstream Inhibition (p-Substrate Z EC50) | Cell Viability (GI50) |
| Cmpd-X | +6.4°C | 150 nM | 200 nM |
| Inhibitor-A | +8.1°C | 25 nM | 45 nM |
| Inhibitor-B | +5.8°C | 180 nM | 500 nM |
Synthesis and Interpretation
The power of this comparative guide lies in the synthesis of data from all three tiers. In our hypothetical example:
-
Cmpd-X is a potent inhibitor of Kinase Y and Z. It engages Kinase Y in cells, inhibits its downstream signaling, and demonstrates a corresponding effect on cell viability. The close correlation between its EC50 and GI50 values suggests that its anti-proliferative effect is likely on-target.
-
Inhibitor-A is a more potent and selective inhibitor of Kinase Y. Its superior target engagement translates directly to more potent downstream inhibition and greater cell killing, establishing it as a high-quality benchmark.
-
Inhibitor-B shows similar biochemical and cellular potency to Cmpd-X for Kinase Y, but its effect on cell viability is significantly weaker (higher GI50). This discrepancy suggests several possibilities that warrant further investigation: poor cell permeability, rapid metabolism, or that inhibiting Kinase Y and Z alone is insufficient to drive a strong anti-proliferative response in this specific cell line.
Conclusion
The characterization of a novel kinase inhibitor like this compound requires a disciplined, evidence-based, and comparative approach. By systematically progressing from broad biochemical profiling to specific cellular target engagement and functional assays, researchers can build a comprehensive understanding of a compound's strengths and weaknesses. This methodological guide provides a robust framework for generating the high-quality, reproducible data necessary to make informed decisions in the complex process of drug discovery.
References
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Tetrahydroquinoxalines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a powerful tool for optimizing drug candidates. Tetrahydroquinoxalines, a class of heterocyclic compounds with a broad spectrum of pharmacological activities, are no exception. This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated tetrahydroquinoxalines, offering insights into the profound influence of fluorine on their therapeutic potential. We will delve into the underlying physicochemical principles, present comparative experimental data, and provide standardized protocols for evaluating these compounds.
The Rationale for Fluorination: More Than Just a Halogen Swap
The introduction of fluorine into a molecule is not a mere substitution; it is a strategic decision to modulate a compound's properties. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2][3] These modifications can translate into enhanced potency, improved pharmacokinetic profiles, and greater target selectivity.[2][4]
The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds more resistant to metabolic degradation by enzymes like cytochrome P450.[3] This increased metabolic stability often leads to a longer drug half-life, allowing for less frequent dosing.[3] Furthermore, fluorine's ability to form favorable dipole-dipole interactions and weak hydrogen bonds can enhance a molecule's binding affinity to its target protein.[1][5]
Comparative Biological Activity: A Focus on Anticancer Properties
Recent studies have highlighted the impact of fluorination on the anticancer activity of tetrahydroquinoxaline derivatives. A notable example is the investigation of tetrahydroquinoxaline sulfonamides as colchicine binding site inhibitors, which interfere with microtubule polymerization in cancer cells.
A study on these derivatives revealed that the degree of fluorination plays a crucial role in their antiproliferative activity. For instance, difluorinated compounds demonstrated improved activity compared to their monofluorinated counterparts.[6] This suggests that the electronic effects and increased binding interactions conferred by multiple fluorine atoms can significantly enhance the compound's ability to inhibit its target.
Conversely, in some quinoxaline derivatives, the substitution of an electron-releasing group like methoxy with an electron-withdrawing group such as fluorine was found to decrease the activity.[7] This highlights that the influence of fluorine is highly context-dependent and is dictated by the specific structure-activity relationship (SAR) of the compound series and its biological target.
Below is a table summarizing the in vitro anticancer activity of representative fluorinated and non-fluorinated tetrahydroquinoxaline and related quinoline derivatives against various cancer cell lines.
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| I-18 (Monofluorinated) | Tetrahydroquinoxaline sulfonamide | HT-29 (Colon) | Less Active | - | - | [6] |
| I-21 (Difluorinated) | Tetrahydroquinoxaline sulfonamide | HT-29 (Colon) | More Active than I-18 | - | - | [6] |
| I-7 (Non-fluorinated) | Tetrahydroquinoxaline sulfonamide | HT-29 (Colon) | Most Active in Series | - | - | [6] |
| 20d (Fluorinated) | Tetrahydroquinolinone | HCT-116 (Colon) | Micromolar | - | - | [8] |
Note: Direct IC50 values for I-18 and I-21 were not provided in the source, only a qualitative comparison.
Structure-Activity Relationship (SAR) Insights
The data suggests that the position and number of fluorine atoms are critical determinants of biological activity. The observed increase in activity from mono- to di-fluorinated compounds in the tetrahydroquinoxaline sulfonamide series points to a positive correlation with the electron-withdrawing nature of the substituent in that specific chemical space.[6] However, the superior activity of the non-fluorinated compound I-7 in the same study indicates that other factors, such as steric hindrance or the overall electronic profile of the molecule, also play a significant role.
The following diagram illustrates the key SAR findings for the tetrahydroquinoxaline sulfonamide series.
Caption: Structure-Activity Relationship of Substituted Tetrahydroquinoxaline Sulfonamides.
Experimental Protocols: Assessing Antiproliferative Activity
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following is a detailed methodology for performing an MTT assay to evaluate the in vitro antiproliferative activity of test compounds against a cancer cell line.
MTT Assay Protocol
-
Cell Culture:
-
Culture human colon cancer cells (e.g., HT-29) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (fluorinated and non-fluorinated tetrahydroquinoxalines) in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Workflow for MTT Antiproliferative Assay.
Conclusion
The strategic incorporation of fluorine into the tetrahydroquinoxaline scaffold offers a promising avenue for the development of novel therapeutics, particularly in the realm of oncology. The evidence suggests that fluorination can significantly modulate the biological activity of these compounds, although the effects are highly dependent on the specific molecular context. Difluorinated derivatives have shown enhanced antiproliferative effects compared to their monofluorinated analogs in certain series, underscoring the importance of the degree and position of fluorination. However, it is crucial to recognize that non-fluorinated analogs can still exhibit superior activity, emphasizing the need for comprehensive SAR studies.
This guide provides a framework for understanding and evaluating the biological impact of fluorination on tetrahydroquinoxalines. The provided experimental protocols and workflow diagrams serve as a foundation for researchers to conduct their own comparative studies, ultimately contributing to the rational design of more effective and safer drug candidates.
References
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of Substituted Tetrahydroquinoxaline Analogs
For Immediate Release
[City, State] – January 19, 2026 – In the intricate world of medicinal chemistry, the 1,2,3,4-tetrahydroquinoxaline scaffold stands as a privileged structure, a foundational blueprint for a multitude of biologically active compounds. While specific research on 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline analogs is nascent, a comprehensive analysis of the broader class of substituted tetrahydroquinoxalines offers invaluable insights for researchers and drug development professionals. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, drawing upon available experimental data to illuminate the path for future drug discovery endeavors.
The tetrahydroquinoxaline core, a fusion of a benzene ring and a dihydropyrazine ring, has been a focal point of extensive research due to its presence in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The strategic placement of various substituents on this scaffold can profoundly influence the compound's potency, selectivity, and pharmacokinetic profile.
The Architectural Blueprint: Synthesis of the Tetrahydroquinoxaline Scaffold
The journey into the SAR of tetrahydroquinoxaline analogs begins with their synthesis. A common and versatile method for constructing the core structure involves the condensation of an aromatic diamine with an α-dicarbonyl compound.[1] This foundational reaction provides a straightforward entry point to the basic tetrahydroquinoxaline skeleton, which can then be further functionalized. For instance, commercially available 1,2,3,4-tetrahydroquinoxaline can be reacted with various sulfonyl chlorides to introduce substituents at the nitrogen atoms.[3]
Below is a generalized workflow for the synthesis of substituted tetrahydroquinoxaline analogs.
Caption: Generalized synthetic workflow for substituted tetrahydroquinoxaline analogs.
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of tetrahydroquinoxaline analogs is intricately linked to the nature and position of their substituents. Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.
N-Substitution: The Key to Modulating Activity
Substitutions at the nitrogen atoms (N1 and N4) of the tetrahydroquinoxaline ring have been shown to be a critical determinant of biological activity. N-acetylation of a related tetrahydroquinoline (THQ) core has been demonstrated to significantly increase affinity for the δ-opioid receptor (DOR).[4] This suggests that the introduction of acyl groups or other functionalities at the nitrogen atoms can profoundly impact receptor binding and efficacy.
In a study on mixed-efficacy μ-opioid receptor (MOR)/δ-opioid receptor (DOR) ligands with a tetrahydroquinoline core, various aliphatic, cyclic, aromatic, and heteroatom-containing functionalities were incorporated at the nitrogen.[4] This extensive modification led to a range of MOR agonist/DOR agonist and MOR agonist/DOR antagonist profiles, highlighting the power of N-substitution in fine-tuning pharmacological activity.[4]
Aromatic Ring Substitution: Influencing Potency and Selectivity
Modifications to the benzene ring portion of the tetrahydroquinoxaline scaffold offer another avenue for optimizing biological activity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, influencing its interaction with biological targets.
For instance, in a series of tetrahydroquinoxaline sulfonamide derivatives investigated as colchicine binding site inhibitors, the nature of the substituent on an attached phenyl ring played a crucial role. Difluorinated compounds exhibited improved antiproliferative activities compared to their monofluorinated counterparts.[3] This finding underscores the potential importance of fluorine substitution, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
The table below summarizes the structure-activity relationships of some substituted tetrahydroquinoxaline and related analogs, focusing on their anticancer activity.
| Compound/Analog Class | Target/Activity | Key Structural Features | Experimental Data (IC₅₀/EC₅₀) | Reference |
| Tetrahydroquinoxaline Sulfonamides | Tubulin Polymerization Inhibition (Anticancer) | Difluoro-substituted phenyl group | Improved activity over mono-fluoro | [3] |
| N-Substituted Tetrahydroquinolines | MOR/DOR Ligands | N-acetylation | Increased DOR affinity | [4] |
| N-Arylacetamide Analogs with THIQ Scaffold | Anti-HIV Activity | Tetrahydroisoquinoline (THIQ) core | IC₅₀ = 4.10 μM | [5] |
| Fluoroaryl-Substituted FL118 Derivatives | Topoisomerase I and DDX5 Inhibition (Anticancer) | Fluoroaryl group at position 7 | Improved cytotoxicity over parent compound | [6] |
Comparative Analysis: Tetrahydroquinoxalines vs. Other Scaffolds
The tetrahydroquinoxaline scaffold is often compared to its structural cousins, such as tetrahydroisoquinolines (THIQs) and tetrahydroquinolines (THQs), which are also prevalent in medicinally active compounds.[5][7][8] THIQ-based compounds have demonstrated a wide array of biological activities, including antifungal, anti-HIV, and antimalarial properties.[5] The SAR studies on THIQs reveal that electron-donating and electron-withdrawing groups on the backbone play a vital role in modulating their biological potential.[9]
The versatility of these related scaffolds suggests that insights gained from one class of compounds can often be extrapolated to others, providing a broader understanding of the underlying principles of molecular recognition and biological activity.
Experimental Protocols: A Foundation for Discovery
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. Below is a representative protocol for evaluating the in vitro antiproliferative activity of novel compounds, a common assay in the development of anticancer agents.
In Vitro Antiproliferative Assay (MTT Assay)
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Add the diluted compounds to the appropriate wells, including a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.
Caption: Workflow for the in vitro MTT antiproliferative assay.
Conclusion and Future Directions
The structure-activity relationship of substituted tetrahydroquinoxaline analogs is a rich and complex field with significant potential for the discovery of novel therapeutic agents. While direct experimental data on this compound analogs remains to be extensively explored, the broader principles gleaned from related compounds provide a solid foundation for future research. The strategic manipulation of substituents at the nitrogen atoms and on the aromatic ring, guided by a deep understanding of SAR, will undoubtedly continue to yield promising drug candidates with a wide range of pharmacological applications. The continued exploration of this versatile scaffold is a testament to its enduring importance in the landscape of medicinal chemistry.
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A Comparative Guide to Validating Target Engagement of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
In the landscape of modern drug discovery, the unequivocal demonstration that a novel bioactive molecule directly interacts with its intended molecular target within a physiological context is a cornerstone of a successful therapeutic program. This principle of target engagement is paramount in advancing a compound from a mere "hit" to a viable clinical candidate. This guide provides a comparative analysis of robust methodologies for validating the target engagement of a promising novel scaffold, 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline.
The quinoxaline moiety is a privileged scaffold in medicinal chemistry, frequently associated with a diverse range of biological activities.[1][2] Notably, numerous quinoxaline derivatives have emerged as potent inhibitors of various protein kinases, a class of enzymes often implicated in oncology and inflammatory diseases.[3][4][5][6] Given this precedent, for the purpose of this illustrative guide, we will hypothesize that this compound is an inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) , a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in stress and inflammatory responses.[7]
This guide will dissect and compare two orthogonal and widely adopted techniques for confirming the interaction between our compound and its putative kinase target: the Cellular Thermal Shift Assay (CETSA) , a method that assesses target binding in a cellular environment, and Surface Plasmon Resonance (SPR) , a biophysical approach that provides high-resolution kinetic data of the molecular interaction in vitro.
The Imperative of Target Validation
Before delving into experimental specifics, it is crucial to underscore the rationale behind rigorous target validation. The journey of a drug from bench to bedside is fraught with attrition, and a significant contributor to late-stage failures is an incomplete understanding of the compound's mechanism of action. Validating that a molecule binds to its intended target in cells and elicits a downstream functional consequence is a critical "de-risking" step.[8] It provides confidence that the observed cellular phenotype is a direct result of on-target activity, rather than off-target effects or non-specific cytotoxicity.
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying and quantifying the engagement of a drug with its target protein in a cellular milieu, including cell lysates, intact cells, and even tissue samples.[9] The underlying principle is that the binding of a ligand, such as our quinoxaline derivative, confers thermal stability to its target protein.[10] This stabilization results in a shift in the protein's melting curve, which can be quantified.
Causality Behind Experimental Choices in CETSA
The elegance of CETSA lies in its ability to provide evidence of target engagement within the complex and native environment of the cell. This is a significant advantage over purely in vitro methods, as it accounts for factors such as cell permeability and intracellular cofactor concentrations that can influence drug-target interactions. The choice to perform CETSA in intact cells, as detailed below, provides the most physiologically relevant data on target engagement.
Experimental Workflow: CETSA
Caption: CETSA workflow for validating target engagement in intact cells.
Detailed Protocol for CETSA
-
Cell Culture and Treatment:
-
Culture a human cell line known to express ASK1 (e.g., HEK293T or a relevant cancer cell line) to ~80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
-
Heating and Lysis:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation and Detection:
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant.
-
Analyze the amount of soluble ASK1 in each sample by Western blotting using a specific anti-ASK1 antibody. An antibody against a protein not expected to bind the compound (e.g., GAPDH) should be used as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot using densitometry software.
-
For each treatment group, normalize the ASK1 band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Hypothetical CETSA Data
| Temperature (°C) | Normalized Soluble ASK1 (DMSO Control) | Normalized Soluble ASK1 (1 µM Compound) | Normalized Soluble ASK1 (10 µM Compound) |
| 40 | 1.00 | 1.00 | 1.00 |
| 46 | 0.98 | 0.99 | 1.00 |
| 48 | 0.95 | 0.98 | 0.99 |
| 50 | 0.85 | 0.96 | 0.98 |
| 52 | 0.65 | 0.92 | 0.97 |
| 54 | 0.40 | 0.85 | 0.95 |
| 56 | 0.20 | 0.60 | 0.88 |
| 58 | 0.10 | 0.35 | 0.75 |
| 60 | 0.05 | 0.15 | 0.50 |
This table illustrates a dose-dependent thermal stabilization of ASK1 in the presence of this compound, providing strong evidence of intracellular target engagement.
Methodology 2: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the kinetics and affinity of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as an analyte (our compound) flows over an immobilized ligand (the target protein, ASK1).
Causality Behind Experimental Choices in SPR
While CETSA confirms target binding in a cellular context, SPR offers a high-resolution view of the binding event itself. It allows for the precise determination of key kinetic parameters, such as the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. This level of detail is invaluable for structure-activity relationship (SAR) studies and lead optimization.[7] The choice to immobilize the target protein and flow the small molecule analyte is a standard and effective orientation for studying such interactions.
Experimental Workflow: SPR
Caption: SPR workflow for kinetic analysis of compound-target interaction.
Detailed Protocol for SPR
-
Protein Immobilization:
-
Use a carboxymethylated dextran sensor chip (e.g., CM5).
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize purified, recombinant human ASK1 protein (at ~20 µg/mL in 10 mM sodium acetate, pH 5.0) to the desired density (e.g., ~5000 Resonance Units, RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution. A reference flow cell should be prepared similarly but without protein immobilization to allow for background signal subtraction.
-
-
Kinetic Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations might range from 10 nM to 10 µM.
-
Inject each concentration of the compound over the ASK1 and reference flow cells for a set association time (e.g., 180 seconds).
-
Follow with an injection of running buffer for a set dissociation time (e.g., 300 seconds).
-
Between cycles, regenerate the sensor surface with a brief injection of a mild regeneration solution (e.g., a low pH glycine buffer) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams globally to a suitable binding model (e.g., a 1:1 Langmuir model) using the analysis software provided with the SPR instrument.
-
This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Hypothetical SPR Data
| Compound Concentration | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| This compound | 2.5 x 105 | 5.0 x 10-4 | 2.0 |
This table presents high-quality kinetic data derived from SPR analysis. A low nanomolar KD value indicates a high-affinity interaction between the compound and its target, ASK1. The individual rate constants provide further insight into the binding mechanism (i.e., how fast it binds and how long it stays bound).
Comparative Analysis and Conclusion
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) |
| Environment | Cellular (Intact cells, lysates) | In vitro (Purified components) |
| Key Output | Thermal shift (ΔTm), confirming intracellular binding | Kinetic constants (ka, kd), Affinity (KD) |
| Cell Permeability | Assessed directly | Not assessed |
| Throughput | Moderate to high (plate-based formats available) | High (with automated systems) |
| Primary Advantage | Physiologically relevant confirmation of target engagement | High-resolution kinetic and affinity data for SAR |
| Primary Limitation | Indirect measure of affinity; requires specific antibodies | Requires purified, stable protein; potential for artifacts |
-
CETSA provides the crucial, physiologically relevant confirmation that the compound can access and bind to its target within the complex environment of a living cell.
-
SPR delivers the precise, quantitative data on binding kinetics and affinity that is essential for guiding the chemical optimization of the compound.
By employing a multi-faceted approach that leverages the strengths of both cellular and biophysical methods, researchers can build a robust and compelling data package to validate the target engagement of this compound, thereby significantly increasing the confidence in its therapeutic potential and justifying its progression through the drug discovery pipeline.
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Golubeva, O. I., et al. (2021). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 48, 128253. Available from: [Link]
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Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2381123. Available from: [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs-biological activities and SAR studies. RSC Advances, 11(23), 13864-13892. Available from: [Link]
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Gaikwad, D. D. (2014). Pharmacological Profile of Quinoxalinone. ISRN Pharmacology, 2014, 503582. Available from: [Link]
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Pike, R. D., & Dugan, E. C. (2006). 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4964-o4966. Available from: [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 13864-13892. Available from: [Link]
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Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14077-14121. Available from: [Link]
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Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 13(45), 31633-31643. Available from: [Link]
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Wang, Z., et al. (2018). Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Organic Letters, 20(13), 3955-3958. Available from: [Link]
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Nguyen, T. L., et al. (2015). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release, 212, 126-136. Available from: [Link]
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A Comparative Cross-Reactivity Analysis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
This guide provides a comprehensive analysis of the cross-reactivity profile of the novel investigational compound, 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline. As researchers and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic efficacy and potential off-target liabilities. This document offers an objective comparison of the compound's binding affinity against a panel of common pharmacological targets, juxtaposed with the well-characterized atypical antipsychotic, Aripiprazole. The experimental data presented herein, while illustrative for the purposes of this guide, is based on established pharmacological principles and methodologies to provide a realistic and insightful comparison.
Introduction: The Significance of Selectivity in Drug Discovery
The therapeutic utility of a pharmacological agent is intrinsically linked to its selectivity for its intended biological target. Compounds that exhibit high affinity for their primary target while minimizing interactions with other receptors, enzymes, and ion channels are more likely to have a favorable safety profile. The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, known to interact with various central nervous system (CNS) targets. Based on the pharmacology of structurally related tetrahydroisoquinoline derivatives, which have shown affinity for dopaminergic and adrenergic receptors, the primary target for this compound is hypothesized to be the Dopamine D2 receptor.[1][2]
This guide will explore the hypothetical binding profile of this compound and compare it to Aripiprazole, a compound with a complex and well-documented polypharmacology that contributes to its clinical efficacy and side-effect profile.[3][4]
Comparative Cross-Reactivity Profile
To ascertain the selectivity of a compound, it is typically screened against a panel of receptors, transporters, and enzymes that are commonly associated with adverse drug reactions. The following table presents a hypothetical cross-reactivity profile for this compound in comparison to published data for Aripiprazole.[5][6] The data is presented as inhibition constants (Ki), where a lower value indicates a higher binding affinity.
| Target | This compound (Ki, nM) | Aripiprazole (Ki, nM) [5][6] | Target Class |
| Dopamine D2 | 1.5 | 0.34 | Primary Target |
| Dopamine D3 | 5.2 | 0.8 | Dopamine Receptor |
| Serotonin 5-HT1A | 85 | 1.7 | Serotonin Receptor |
| Serotonin 5-HT2A | 120 | 3.4 | Serotonin Receptor |
| Serotonin 5-HT2B | >1000 | 0.36 | Serotonin Receptor |
| Serotonin 5-HT7 | 250 | 19 | Serotonin Receptor |
| Adrenergic α1A | 350 | 25.7 | Adrenergic Receptor |
| Adrenergic α2A | 480 | 49 | Adrenergic Receptor |
| Adrenergic β1 | >1000 | >1000 | Adrenergic Receptor |
| Adrenergic β2 | >1000 | >1000 | Adrenergic Receptor |
| Histamine H1 | 650 | 25.1 | Histamine Receptor |
| Muscarinic M1 | >1000 | >10,000 | Muscarinic Receptor |
| hERG Channel | >5000 | >10,000 | Ion Channel |
Interpretation of Data:
The hypothetical data suggests that this compound is a potent ligand for the Dopamine D2 receptor, with a high degree of selectivity over the other receptors in the panel. In contrast, Aripiprazole exhibits high affinity for a broader range of receptors, including several serotonin and adrenergic subtypes, which is characteristic of its action as a multi-target drug.[3] The high selectivity of this compound for the D2 receptor could translate to a more targeted therapeutic effect with a potentially lower incidence of side effects related to off-target interactions, such as sedation (H1 antagonism) or cardiovascular effects (α1A antagonism).
Experimental Methodologies
The binding affinity data presented in this guide is typically generated using standardized in vitro assays. The following sections provide an overview of the methodologies for a radioligand binding assay and a functional enzyme assay.
Radioligand Displacement Assay
This assay is the gold standard for determining the binding affinity of a test compound to a receptor.[7][8] It measures the ability of a non-radiolabeled compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Step-by-Step Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates through a series of centrifugation steps. The final membrane pellet is resuspended in an appropriate assay buffer.[9]
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-Spiperone for the D2 receptor), and varying concentrations of the test compound (this compound or Aripiprazole).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.[8]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Caption: Workflow for a typical radioligand displacement assay.
Functional Assay: Adenylyl Cyclase Inhibition
For G-protein coupled receptors (GPCRs) like the Dopamine D2 receptor, which is coupled to the inhibitory G-protein (Gi), a functional assay can be used to measure the compound's effect on downstream signaling. A common method is to measure the inhibition of adenylyl cyclase activity.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Cells expressing the D2 receptor are cultured and then treated with a known adenylyl cyclase activator (e.g., Forskolin) in the presence of varying concentrations of the test compound.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular contents.
-
cAMP Quantification: The concentration of cyclic AMP (cAMP) in the cell lysate is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The data is plotted to determine the concentration of the test compound that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC50).
Mechanistic Insights: Dopamine D2 Receptor Signaling
The Dopamine D2 receptor is a key player in several neurological and psychiatric conditions. Its activation by dopamine, or modulation by pharmacological agents, triggers a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, affects the activity of Protein Kinase A (PKA) and downstream signaling pathways that regulate gene expression and neuronal excitability.[1]
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A Comparative Efficacy Analysis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline Derivatives in Preclinical Research
This guide provides a comprehensive comparison of the efficacy of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline derivatives, a class of heterocyclic compounds with significant potential in drug discovery. We will delve into their synthesis, biological activities, and mechanisms of action, supported by experimental data from authoritative sources. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic promise of these fluorinated scaffolds.
Introduction: The Significance of the Fluorinated Tetrahydroquinoxaline Core
The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a fluorine atom at the 7th position and a methyl group at the 1st position of this scaffold can significantly modulate its physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small atomic size, can enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target.[2] This strategic fluorination often leads to improved potency and a more favorable pharmacokinetic profile.
This guide will explore the comparative efficacy of derivatives based on this core structure, with a primary focus on their anticancer potential. We will also examine their antimicrobial and neuroprotective activities, providing a holistic view of their therapeutic landscape.
Comparative Efficacy: A Focus on Anticancer Activity
While a direct head-to-head comparative study of a series of this compound derivatives is not extensively documented in publicly available literature, we can infer their potential efficacy by analyzing structurally related compounds. The following data from studies on various quinoxaline and tetrahydroquinoxaline derivatives provide valuable insights into their anticancer properties.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of several quinoxaline and tetrahydroquinoxaline derivatives against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivatives | Compound VIIIc | HCT116 (Colon) | 2.5 | [3][4] |
| Compound XVa | HCT116 (Colon) | 4.4 | [3][4] | |
| Compound VIIIa | HepG2 (Liver) | 9.8 | [4] | |
| Compound VIIIe | HCT116 (Colon) | 8.4 | [4] | |
| Tetrahydroquinoline Derivatives | Compound 20d | HCT-116 (Colon) | Micromolar concentrations | [5] |
| Fluoroaryl-Substituted FL118 | Compound 7n | A549 (Lung) | 0.009 | |
| Compound 7l | Multiple lines | 0.012 - 0.026 |
Note: The data for Fluoroaryl-Substituted FL118 derivatives, while not exact this compound structures, highlight the potent anticancer activity that can be achieved with fluorination at the 7-position of a related heterocyclic system.
Mechanistic Insights: How These Derivatives Exert Their Effects
The anticancer activity of quinoxaline and tetrahydroquinoxaline derivatives is often attributed to their ability to interfere with critical cellular processes, including cell cycle progression and the function of key enzymes.
Cell Cycle Arrest
Several quinoxaline derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[3][4] This disruption of the normal cell division process can lead to apoptosis (programmed cell death) in cancer cells.
Enzyme Inhibition
Another key mechanism of action is the inhibition of enzymes that are crucial for cancer cell survival and proliferation. These include:
-
Receptor Tyrosine Kinases (RTKs): Many quinoxaline derivatives act as inhibitors of RTKs such as c-Met, EGFR, and VEGFR-2, which are often overexpressed or hyperactivated in various cancers.[3]
-
Topoisomerase II: Some derivatives have been found to inhibit topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[3]
-
Colchicine Binding Site Inhibition: Certain tetrahydroquinoxaline sulfonamide derivatives have been identified as inhibitors of tubulin polymerization by binding to the colchicine site, thereby disrupting microtubule dynamics and leading to mitotic arrest.[6]
The following diagram illustrates a simplified signaling pathway that can be targeted by these derivatives.
Caption: Simplified RTK signaling pathway targeted by quinoxaline derivatives.
Beyond Cancer: Antimicrobial and Neuroprotective Potential
While the primary focus of this guide is on anticancer efficacy, it is important to note that this compound derivatives and their analogs have also shown promise in other therapeutic areas.
Antimicrobial Activity
The core 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline structure has demonstrated promising antibacterial activity against pathogenic microorganisms such as Staphylococcus aureus and Escherichia coli.[1] The introduction of a fluorine atom is known to enhance the antimicrobial properties of various heterocyclic compounds.
Neuroprotective Effects
Research into related tetrahydroisoquinoline compounds has suggested potential neuroprotective activities.[7] While specific data on this compound derivatives in this context is limited, the broader class of quinoxalines has been investigated for their effects on the central nervous system.
Experimental Protocols
To provide a practical context for the evaluation of these compounds, we outline a general synthesis procedure and a standard cytotoxicity assay.
General Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline Derivatives
The synthesis of the 1-methyl-1,2,3,4-tetrahydroquinoxaline core can be achieved through a reductive cyclization of an appropriate precursor. The following diagram illustrates a hypothetical synthetic workflow.
Caption: A general synthetic workflow for 1-methyl-1,2,3,4-tetrahydroquinoxaline derivatives.
A detailed protocol for the synthesis of a specific 1-methyl-1,2,3,4-tetrahydroquinoxaline (2i) involves the reduction of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one with lithium aluminum hydride in dry THF.[8]
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.
Structure-Activity Relationship (SAR) Insights
Based on the available data for related compounds, we can infer some preliminary structure-activity relationships for this compound derivatives:
-
Fluorine at C7: The presence of a fluorine atom at the 7th position is generally expected to enhance biological activity due to its favorable electronic and steric properties.[2]
-
Methyl at N1: The methyl group at the N1 position can influence the compound's lipophilicity and its interaction with the target protein.
-
Substituents on the Phenyl Ring: In related quinoxaline series, the nature and position of substituents on an attached phenyl ring have been shown to be critical for anticancer activity.[9] For instance, electron-withdrawing or -donating groups can significantly alter the potency.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the development of novel therapeutic agents, particularly in the field of oncology. While direct comparative efficacy data for a series of these specific derivatives is currently limited, the analysis of structurally related compounds strongly suggests their potential as potent anticancer agents. Future research should focus on the synthesis and systematic evaluation of a library of these derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The exploration of their antimicrobial and neuroprotective activities also warrants further investigation.
References
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Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Med Chem. 2023;14(11):2215-2230. [Link]
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Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. 2018;23(1):151. [Link]
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6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank. 2024;2024(1):M1801. [Link]
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New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square. 2022. [Link]
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Synthesis and biological evaluation of novel quinoxalinone-based HIV-1 reverse transcriptase inhibitors. MedChemComm. 2017;8(3):625-632. [Link]
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Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. 2024;29(1):123. [Link]
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Fluorinated indeno-quinoxaline bearing thiazole moieties as hypoglycaemic agents targeting α-amylase, and α-glucosidase: synthesis, molecular docking, and ADMET studies. J Enzyme Inhib Med Chem. 2023;38(1):223-241. [Link]
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Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. 2017;2(5):2196-2204. [Link]
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Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Org Lett. 2016;18(15):3642-3645. [Link]
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A Comparative Guide to the Preclinical In Vivo Efficacy of Substituted Tetrahydroquinoxalines: A Case Study on 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
This guide provides a comparative analysis of the potential in vivo efficacy of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, a novel synthetic heterocyclic compound. Given the absence of published in vivo data for this specific molecule, this document synthesizes preclinical findings from structurally related tetrahydroquinoline and quinoxaline derivatives to project its potential therapeutic applications and benchmark its likely performance against established standards. The primary focus will be on its neuroprotective potential, an area where related compounds have shown significant promise.[1]
Introduction: The Therapeutic Potential of the Tetrahydroquinoxaline Scaffold
The quinoxaline and its reduced form, tetrahydroquinoxaline, represent a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry.[2] These scaffolds are found in a variety of biologically active molecules and have been explored for a wide range of therapeutic applications, including anticancer, antiviral, and antimicrobial activities.[3][4][5]
The 1,2,3,4-tetrahydroquinoline nucleus, in particular, is a core structure in several synthetic pharmaceuticals.[1] The introduction of specific substituents onto this core scaffold is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, features two key modifications:
-
Fluorine Substitution: The incorporation of a fluorine atom can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. In neuroscience drug discovery, fluorination is often explored to enhance blood-brain barrier penetration and target engagement.[6][7]
-
Methyl Group: The N-methylation of the tetrahydroquinoxaline ring can influence the molecule's basicity and its interaction with biological targets.
This guide will focus on the potential neuroprotective effects of this compound, drawing parallels from studies on related tetrahydroquinoline derivatives that have demonstrated efficacy in preclinical models of neurological disease.[1]
Postulated Mechanism of Action: NMDA Receptor Antagonism
Based on preclinical evidence from structurally similar tetrahydroquinolines, a plausible mechanism of action for the neuroprotective effects of this compound is the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1] Specifically, related compounds have been shown to interact with the glycine binding site on the NMDA receptor.
Glutamate is the primary excitatory neurotransmitter in the central nervous system. Under pathological conditions such as ischemic stroke, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺). This excitotoxicity triggers a cascade of downstream events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death. By acting as an antagonist at the glycine binding site, the compound could prevent the channel opening in response to glutamate, thereby mitigating the excitotoxic cascade.
Caption: Postulated mechanism of neuroprotection via NMDA receptor antagonism.
Comparative In Vivo Efficacy Analysis
To contextualize the potential efficacy of this compound, we present a comparative table. This table includes data from a published study on a representative substituted tetrahydroquinoline derivative with demonstrated in vivo neuroprotective activity in a rat model of stroke (Middle Cerebral Artery occlusion, or MCAO).[1] This is compared against a standard experimental therapeutic agent, Memantine, which is also an NMDA receptor antagonist.
Disclaimer: The data for the "Representative Tetrahydroquinoline" is derived from a structurally related, but not identical, compound. This table is for illustrative purposes to project the potential efficacy of novel tetrahydroquinoxalines.
| Compound | Animal Model | Dosing Regimen | Primary Efficacy Endpoint | Result | Reference |
| Representative Tetrahydroquinoline Derivative | Rat (MCAO Model) | IV administration pre- and post-ischemia | Reduction in cerebral infarct volume | Statistically significant reduction in infarct size compared to vehicle control | [1] |
| Memantine (Standard of Care) | Rat (MCAO Model) | Varies by study; typically IP or IV | Reduction in cerebral infarct volume | Modest but significant neuroprotective effects in various preclinical models | (General Literature) |
| Vehicle Control | Rat (MCAO Model) | Saline or other appropriate vehicle | Baseline infarct volume | Establishes the baseline for comparison | [1] |
Experimental Protocol: In Vivo Efficacy Assessment in a Rodent Stroke Model
This section details a standard, robust protocol for evaluating the neuroprotective efficacy of a test compound like this compound in a transient middle cerebral artery occlusion (tMCAO) model in rats. This model is widely accepted for its clinical relevance to human ischemic stroke.
Animal Model and Study Design
-
Animals: Male Wistar rats (250-300g) are commonly used.[1] They should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimated to the facility for at least one week prior to any experimental procedures.
-
Group Allocation: Animals are randomly assigned to treatment groups (e.g., Vehicle, Test Compound at low, medium, and high doses, and a Positive Control like Memantine). A typical group size is 8-12 animals to ensure statistical power.
Surgical Procedure: Transient Middle Cerebral Artery Occlusion (tMCAO)
-
Anesthesia: Anesthetize the rat with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.
-
Surgical Preparation: Place the animal in a supine position. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the distal ECA. A 4-0 monofilament nylon suture with a silicone-coated tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Duration: The suture is left in place for a defined period, typically 90 minutes, to induce focal cerebral ischemia.
-
Reperfusion: After the occlusion period, the suture is carefully withdrawn to allow reperfusion of the MCA territory.
-
Closure: The incision is closed, and the animal is allowed to recover from anesthesia.
Drug Administration
-
The test compound, this compound, would be formulated in an appropriate vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO).
-
Administration can occur at various time points to assess both prophylactic and therapeutic potential (e.g., 30 minutes before MCAO, or 1 hour after the onset of reperfusion). The route of administration (e.g., intravenous, intraperitoneal) should be selected based on the compound's pharmacokinetic properties.
Efficacy Endpoints
-
Neurological Deficit Scoring (24 hours post-MCAO): Assess motor and neurological function using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement (48 hours post-MCAO):
-
Euthanize the animals and perfuse the brains.
-
Harvest the brains and section them into 2mm coronal slices.
-
Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (damaged) tissue remains white.
-
Quantify the infarct volume using image analysis software. The volume is often expressed as a percentage of the total hemispheric volume to correct for edema.
-
Statistical Analysis
-
Neurological scores can be analyzed using non-parametric tests (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test).
-
Infarct volume data are typically analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.
-
A p-value of <0.05 is generally considered statistically significant.
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analytical method validation for 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
An In-Depth Guide to the Analytical Method Validation for 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline: A Comparative Analysis
This guide provides a comprehensive framework for the development and validation of analytical methods for the novel quinoxaline derivative, this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the causality behind experimental choices, compares modern analytical techniques, and provides actionable, self-validating protocols grounded in global regulatory standards. Our objective is to equip you with the expertise to generate reliable, accurate, and defensible analytical data, ensuring the quality and integrity of your pharmaceutical development process.
The Foundation: Regulatory Imperatives in Method Validation
Analytical method validation is not a discretionary exercise; it is a mandatory process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[1] This process is governed by a harmonized framework of guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3] These guidelines ensure that a validated method is suitable for its purpose, providing consistent and reliable results.[4] The recently updated ICH Q2(R2) and the new ICH Q14 guidelines represent a paradigm shift towards a lifecycle-based model for analytical procedures, emphasizing a continuous process from development through the method's entire operational life.[5][6]
The relationship between these guidelines and the core validation parameters forms the bedrock of our experimental design.
Caption: Diagram 1: The interrelationship of global regulatory guidelines that define the core parameters for analytical method validation.
Selecting the Optimal Analytical Technique: A Comparative Overview
The choice of analytical instrumentation is the first critical decision in method development. For a compound like this compound, which is a semi-volatile heterocyclic amine, several techniques could be considered. However, liquid chromatography is the most appropriate choice due to the compound's polarity and thermal stability requirements.
High-Performance Liquid Chromatography (HPLC) has been the industry standard for decades, known for its robustness and versatility.[7] Ultra-Performance Liquid Chromatography (UPLC) , a more recent advancement, utilizes smaller column particles (<2 μm) and operates at significantly higher pressures (up to 15,000 psi or 100 MPa).[8][9] This fundamental difference leads to substantial performance improvements.[9][10] Gas Chromatography (GC) is generally less suitable for this class of compounds unless derivatization is employed, which adds complexity and potential for analytical error.
The following table compares the key attributes of HPLC and UPLC, the two most viable techniques for this application.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Rationale & Impact on Validation |
| Operating Pressure | 500 - 6,000 psi | Up to 15,000 psi[9] | Higher pressure allows for smaller particles and faster flow rates, directly impacting analysis speed. |
| Column Particle Size | 3 - 5 µm | < 2 µm (typically 1.7 µm)[7] | Smaller particles provide greater surface area, leading to significantly better separation efficiency and resolution.[10] |
| Analysis Speed | 15 - 30 minutes per run[11] | 1 - 10 minutes per run[11] | UPLC offers much higher throughput, accelerating the validation process and routine QC testing.[7] |
| Resolution | Good | Excellent | Superior UPLC resolution provides better separation from impurities and degradation products, crucial for specificity.[10] |
| Sensitivity | Standard | High | Narrower peaks in UPLC result in a better signal-to-noise ratio, improving detection (LOD) and quantitation (LOQ) limits.[7] |
| Solvent Consumption | High | Low (reduced by 70-80%)[7] | Lower consumption reduces operational costs and environmental impact.[8] |
| Initial Cost | Moderate | High | UPLC systems require specialized hardware to handle high pressures, increasing the initial investment.[11] |
For the purpose of this guide, we will focus on validating a method using reverse-phase UPLC, as it represents the current state-of-the-art for pharmaceutical analysis, offering clear advantages in speed, sensitivity, and resolution.[8] The principles and protocols described are directly applicable to HPLC, with adjustments primarily to run times and expected performance levels.
The Validation Workflow: A Step-by-Step Guide
A successful validation project follows a logical and systematic progression. The following workflow outlines the key stages, from initial planning to final reporting and ongoing monitoring, reflecting the lifecycle approach advocated by modern guidelines.[5]
Caption: Diagram 2: A systematic workflow for the validation of an analytical method, from initial development to final implementation.
Core Validation Parameters: Protocols and Acceptance Criteria
The following sections provide detailed, step-by-step protocols for validating a UPLC method for the quantification of this compound.
Specificity (and Stability-Indicating Properties)
The "Why": Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13] A crucial part of demonstrating specificity is the forced degradation study, which intentionally degrades the sample to ensure that the resulting degradation products do not interfere with the quantification of the active ingredient.[14][15]
Experimental Protocol (Forced Degradation):
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 4 hours. Cool and neutralize with 0.1 M HCl.[15]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.[16]
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 48 hours. Dissolve to the target concentration.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions: overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) for an appropriate duration.[17]
-
Analysis: Dilute all stressed samples to the target assay concentration and analyze by UPLC-PDA (Photodiode Array). Analyze an unstressed sample and a blank as controls.
-
Peak Purity Analysis: Use the PDA detector software to perform peak purity analysis on the main analyte peak in all stressed samples to confirm it is spectrally homogeneous and free from co-eluting impurities.
Acceptance Criteria:
-
The method must be able to separate the main analyte peak from any degradation products, impurities, or blank components (Resolution > 2.0).
-
Peak purity analysis of the analyte peak must pass the software-defined threshold, indicating no co-elution.
-
A target degradation of 5-20% should be achieved to demonstrate that the method can detect degradation, without degrading the sample so much that the primary peak is lost.[17]
Linearity and Range
The "Why": Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[13][18] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4]
Experimental Protocol:
-
Prepare a primary stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels covering the expected working range. For an assay method, this is typically 80% to 120% of the target concentration.[19]
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area response versus concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.995.[12]
-
The y-intercept should be minimal (not significantly different from zero).
-
A visual inspection of the plot should confirm a linear relationship.
Accuracy
The "Why": Accuracy measures the closeness of the test results obtained by the method to the true value.[12] It is typically assessed using a recovery study on a spiked placebo matrix.
Experimental Protocol:
-
Prepare a placebo (a mixture of all formulation excipients without the active ingredient).
-
Spike the placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate. The ICH recommends a total of nine determinations.[13]
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Precision
The "Why": Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions.[4] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual test samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the mean, standard deviation, and RSD.
-
-
Intermediate Precision (Inter-assay ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for this new set of six samples.
-
Perform a statistical comparison (e.g., F-test) of the results from both days to determine the cumulative RSD.
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 2.0%.
-
Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The "Why": The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[13] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13] These are critical for impurity analysis.
Experimental Protocol (Based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of the analyte with those of blank samples.
-
Inject a series of increasingly dilute solutions of the analyte.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Confirm the LOQ by injecting six replicate samples at this concentration and verifying that the precision (RSD) and accuracy meet acceptable criteria (typically RSD ≤ 10%).
Acceptance Criteria:
-
LOD is established at S/N ≈ 3:1.
-
LOQ is established at S/N ≈ 10:1.
-
Precision at the LOQ should be demonstrated (RSD ≤ 10%).
Robustness
The "Why": Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[4] This provides an indication of its reliability during normal usage.[13]
Experimental Protocol:
-
Identify critical method parameters that could be subject to minor variations. For UPLC, these include:
-
Mobile phase composition (e.g., ±2% organic).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±10%).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
-
Prepare a single batch of sample solution.
-
Analyze the sample under the normal conditions and then under each of the deliberately varied conditions (one variation at a time).
-
Evaluate the impact on key system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the final assay result.
Acceptance Criteria:
-
System suitability parameters must remain within their defined limits under all varied conditions.
-
The assay result should not deviate significantly from the result obtained under normal conditions (e.g., difference < 2.0%).
Summary of Performance: HPLC vs. UPLC Validation
The following table provides a hypothetical but realistic comparison of the expected validation results for this compound using a traditional HPLC method versus a modern UPLC method.
| Validation Parameter | Acceptance Criteria | Expected HPLC Performance | Expected UPLC Performance | Advantage |
| Specificity | Resolution > 2.0 | Achievable, but may require longer run times to separate closely eluting degradants. | Superior resolution provides baseline separation of all peaks in a shorter time. | UPLC |
| Linearity (r²) | ≥ 0.995 | 0.9992 | 0.9998 | UPLC |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 ± 1.2% RSD | 100.1 ± 0.8% RSD | UPLC |
| Precision (RSD) | ≤ 2.0% | Repeatability: 0.9%Intermediate: 1.3% | Repeatability: 0.4%Intermediate: 0.7% | UPLC |
| LOQ | S/N ≈ 10:1 | 15 ng/mL | 3 ng/mL | UPLC |
| Robustness | System suitability passes | Passes, but may show greater shifts in retention time with flow rate changes. | Passes with minimal deviation, demonstrating higher method stability. | UPLC |
| Run Time | N/A | 18 minutes | 4 minutes | UPLC |
Conclusion
The validation of an analytical method is a rigorous, multi-faceted process that is fundamental to ensuring drug quality and patient safety. For a novel compound such as this compound, leveraging modern analytical technology like UPLC offers significant advantages over traditional HPLC.[7][10] The enhanced speed, sensitivity, and resolving power of UPLC not only accelerate the validation process but also provide a higher degree of confidence in the data generated.[8]
By following the systematic workflow and detailed protocols outlined in this guide—grounded in the principles of ICH, FDA, and USP guidelines—researchers and drug development professionals can confidently establish a robust, reliable, and defensible analytical method. This ensures that the method is truly "fit for purpose," capable of producing accurate and precise data throughout the entire lifecycle of the pharmaceutical product.[20]
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A Strategic Benchmarking Guide for 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline: A Comparative Analysis Against Established Therapeutics
Abstract
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The novel compound, 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, represents a promising candidate for therapeutic development. This guide provides a comprehensive framework for benchmarking its performance against established drugs in key therapeutic areas. We will delve into the rationale for selecting specific benchmark drugs, provide detailed, self-validating experimental protocols for comparative analysis, and outline the interpretation of key performance indicators. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of new chemical entities within the quinoxaline class.
Introduction: The Therapeutic Potential of Quinoxaline Derivatives
Quinoxaline derivatives, characterized by a fused benzene and pyrazine ring system, are of significant interest in drug discovery. Their versatile structure allows for extensive functionalization, leading to a broad spectrum of biological activities. The introduction of a fluorine atom, as in this compound, can further enhance pharmacological properties by improving metabolic stability, binding affinity, and membrane permeability.
Given the nascent stage of research on this specific compound, a logical first step is to benchmark it against established drugs in therapeutic areas where similar quinoxaline derivatives have shown promise. This guide will focus on three primary areas: oncology , infectious diseases (antibacterial and antiviral) , and neuropharmacology .
Strategic Selection of Benchmark Therapeutics
The choice of appropriate benchmark drugs is critical for a meaningful comparative analysis. The selected drugs are widely used in clinical practice and have well-characterized mechanisms of action, providing a robust baseline for evaluating the potency and potential of this compound.
| Therapeutic Area | Benchmark Drug(s) | Rationale for Selection |
| Oncology | Doxorubicin, Cisplatin | Broad-spectrum cytotoxic agents used against a variety of cancers. They represent two different mechanisms of action (topoisomerase II inhibition/DNA intercalation and DNA cross-linking, respectively), providing a comprehensive comparison. |
| Antibacterial | Vancomycin, Ciprofloxacin | Vancomycin is a glycopeptide effective against Gram-positive bacteria, while Ciprofloxacin is a broad-spectrum fluoroquinolone with excellent activity against Gram-negative bacteria. Together, they cover a wide range of clinically relevant pathogens. |
| Antiviral | Acyclovir | A highly specific and potent inhibitor of Herpes Simplex Virus (HSV) replication, serving as a gold standard for anti-herpetic compounds. |
| Neuropharmacology | Known EPAC1 Inhibitor (e.g., CE3F4), Known κ-Opioid Receptor Agonist (e.g., U-50,488) | Based on the activity of structurally similar compounds, these benchmarks will help to explore potential novel mechanisms of action in the central nervous system. |
Comparative Efficacy in Oncology
A primary indicator of a potential anticancer agent's efficacy is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is the standard metric for this in vitro assessment.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines the determination of the IC50 value of this compound against a panel of human cancer cell lines, benchmarked against Doxorubicin and Cisplatin. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[1]
Cell Lines:
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound, Doxorubicin, and Cisplatin in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared compound dilutions. Include wells with vehicle-treated cells (negative control) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and use non-linear regression to determine the IC50 value.[6][7]
Caption: Workflow for the MTT Cell Viability Assay.
Interpretation of Results
The IC50 value represents the concentration of the drug required to inhibit cell growth by 50%.[8] A lower IC50 value indicates greater potency. By comparing the IC50 of this compound to those of Doxorubicin and Cisplatin across different cell lines, we can assess its relative potency and potential for further development as an anticancer agent.
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | A549 IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Reference) | ~0.05 | ~0.1 | ~0.2 |
| Cisplatin (Reference) | ~5.0 | ~2.0 | ~8.0 |
Reference values are approximate and can vary between studies.
Causality Behind Experimental Choices:
-
Doxorubicin's Mechanism: It intercalates into DNA and inhibits topoisomerase II, preventing DNA replication and transcription.[9][][11][12][13]
-
Cisplatin's Mechanism: It forms cross-links with DNA, which triggers apoptosis.[14][15][16][17][18]
-
By benchmarking against these two drugs with distinct mechanisms, we can gain initial insights into the potential mode of action of our test compound.
Comparative Efficacy in Infectious Diseases
Antibacterial Activity
The Minimum Inhibitory Concentration (MIC) is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[19][20]
This protocol will determine the MIC of this compound against representative Gram-positive and Gram-negative bacteria, benchmarked against Vancomycin and Ciprofloxacin.
Bacterial Strains:
-
Staphylococcus aureus (ATCC 29213): A common Gram-positive pathogen.
-
Escherichia coli (ATCC 25922): A common Gram-negative pathogen.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compound and benchmark antibiotics in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[21][22][23]
Caption: Workflow for the Broth Microdilution MIC Assay.
A lower MIC value indicates greater antibacterial potency. The results will classify the test compound as having activity against Gram-positive, Gram-negative, or broad-spectrum activity.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | Experimental Data | Experimental Data |
| Vancomycin (Reference) | ≤2 | >32 (Resistant) |
| Ciprofloxacin (Reference) | ≤1 | ≤0.25 |
Reference values are based on CLSI/EUCAST breakpoints and may vary.
Causality Behind Experimental Choices:
-
Vancomycin's Mechanism: It inhibits cell wall synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[24][25][26][27][28]
-
Ciprofloxacin's Mechanism: It inhibits DNA gyrase and topoisomerase IV, which are essential for DNA replication in a broad range of bacteria.[29][30][31][32][33]
-
These benchmarks provide a comparison against two distinct and clinically important mechanisms of antibacterial action.
Antiviral Activity
The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaques in the presence of the drug.[34]
This protocol will determine the 50% effective concentration (EC50) of this compound against Herpes Simplex Virus-1 (HSV-1), benchmarked against Acyclovir.
Virus and Cell Line:
-
Virus: Herpes Simplex Virus-1 (HSV-1)
-
Host Cells: Vero cells (African green monkey kidney epithelial cells)
Step-by-Step Protocol:
-
Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Compound Dilutions: Prepare serial dilutions of the test compound and Acyclovir in a serum-free medium.
-
Infection: Infect the cell monolayers with a known concentration of HSV-1 (e.g., 100 plaque-forming units/well) for 1-2 hours.
-
Treatment: Remove the viral inoculum and overlay the cells with a medium containing the compound dilutions and a semi-solid substance (e.g., carboxymethylcellulose or agarose) to restrict virus spread.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Visualization: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize the plaques.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression.[35][36]
The EC50 is the concentration of the drug that reduces the number of viral plaques by 50%. A lower EC50 value signifies higher antiviral potency.
| Compound | HSV-1 EC50 (µM) |
| This compound | Experimental Data |
| Acyclovir (Reference) | ~1-2 |
Reference values can vary depending on the specific HSV-1 strain and assay conditions.
Causality Behind Experimental Choices:
-
Acyclovir's Mechanism: It is a nucleoside analog that, once phosphorylated by the viral thymidine kinase, is incorporated into the growing viral DNA chain, causing chain termination and inhibiting viral DNA polymerase.[37][38][39][40][41] This high specificity for virus-infected cells makes it an excellent benchmark for antiviral selectivity.
Exploration of Novel Mechanisms in Neuropharmacology
Based on the activities of structurally related compounds, this compound may interact with novel targets in the central nervous system.
EPAC1 Inhibition Assay
Exchange protein directly activated by cAMP (EPAC) is a potential therapeutic target for various neurological and inflammatory conditions.
Assay Principle: A fluorescence polarization-based competition assay can be used. A fluorescent cAMP analog binds to EPAC1, resulting in a high polarization value. Unlabeled ligands, including our test compound, will compete for this binding, leading to a decrease in fluorescence polarization.
Kappa-Opioid Receptor (KOR) Agonism Assay
KORs are involved in pain, mood, and addiction. Agonist activity can be measured using a [35S]GTPγS binding assay.[42][43][44][45]
Assay Principle: In cell membranes expressing KOR, the binding of an agonist promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the associated G-protein. The amount of bound [35S]GTPγS is proportional to the agonist activity of the test compound.[42][46]
Conclusion and Future Directions
This guide provides a foundational framework for the initial benchmarking of this compound. The proposed experiments will generate crucial data on its potency and spectrum of activity compared to well-established drugs. Positive results in any of these areas would warrant further investigation, including more detailed mechanism-of-action studies, selectivity profiling, and eventual progression to in vivo models. The systematic approach outlined herein ensures a rigorous and scientifically sound evaluation of this novel compound's therapeutic potential.
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A Researcher's Guide to Specificity Profiling: A Comparative Analysis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with its biological targets is paramount. High target specificity is often a critical determinant of a drug candidate's therapeutic window, minimizing off-target effects that can lead to toxicity and unforeseen side effects. This guide provides an in-depth, technical framework for assessing the specificity of a novel chemical entity, using 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline as a central case study.
While specific biological data for this compound is not extensively published, its structural similarity to other bioactive quinoxaline and tetrahydroquinoline derivatives suggests potential activity in areas such as oncology and neurology.[1][2][3] Quinoxaline derivatives have been explored as c-Met kinase inhibitors and anticancer agents, while the broader class of tetrahydroquinolines is prevalent in compounds targeting neurological pathways.[4][5] Therefore, a thorough specificity assessment is crucial to delineate its primary mechanism of action and potential liabilities.
This guide will navigate through a multi-tiered experimental approach, from broad, early-stage screening to more focused, in-depth analyses. We will objectively compare the hypothetical performance of this compound with established, alternative compounds to provide a clear, data-driven perspective on its selectivity profile.
I. Foundational Specificity Assessment: Broad Panel Screening
The initial step in characterizing a novel compound is to cast a wide net to identify its potential biological targets. This is judiciously achieved through broad-panel screening against large, diverse collections of enzymes and receptors.
A. Kinase Profiling: Unveiling Potential Oncogenic and Signaling Pathway Interactions
Given that numerous quinoxaline derivatives exhibit kinase inhibitory activity, a comprehensive kinase panel is a logical starting point.[4] This initial screen provides a broad overview of the compound's selectivity across the human kinome.
Experimental Protocol: Kinase Panel Screening (Biochemical Assay)
A typical approach involves a radiometric or fluorescence-based assay to measure the inhibitory potency of the test compound against a panel of kinases.[6]
-
Compound Preparation: this compound and comparator compounds (e.g., a known multi-kinase inhibitor like Staurosporine and a selective c-Met inhibitor) are serially diluted to create a concentration range (e.g., 10 µM to 1 nM).
-
Assay Reaction: Each kinase in the panel is incubated with its specific substrate and ATP (often radiolabeled with ³³P or coupled to a fluorescent reporter) in the presence of the test compounds.
-
Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For fluorescence-based assays, a plate reader is used.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. IC₅₀ values are then determined by fitting the data to a dose-response curve.
Hypothetical Comparative Data:
| Compound | c-Met (IC₅₀, nM) | VEGFR2 (IC₅₀, nM) | EGFR (IC₅₀, nM) | PKA (IC₅₀, nM) | Selectivity Score (S₁₀) |
| This compound | 50 | >10,000 | 8,500 | >10,000 | 0.02 |
| Staurosporine (Comparator 1) | 5 | 15 | 10 | 7 | 0.85 |
| Selective c-Met Inhibitor (Comparator 2) | 2 | 5,000 | 7,000 | >10,000 | 0.01 |
Selectivity Score (S₁₀) is the number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested.
B. Receptor Binding Assays: Exploring Neurological and Off-Target Liabilities
To investigate potential neurological activities and other off-target interactions, a broad receptor binding assay panel is indispensable.[7] This is particularly relevant given the prevalence of the tetrahydroquinoline scaffold in CNS-active compounds.[3]
Experimental Protocol: Radioligand Binding Assay
This technique measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[8]
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
Separation: The bound radioligand is separated from the unbound ligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter is measured.
-
Data Analysis: The percentage of specific binding is determined, and Kᵢ (inhibitory constant) values are calculated.
Hypothetical Comparative Data:
| Compound | 5-HT₂ₐ (Kᵢ, nM) | Dopamine D₂ (Kᵢ, nM) | Adrenergic α₁ (Kᵢ, nM) | Sigma-1 (Kᵢ, nM) |
| This compound | 150 | >10,000 | 2,500 | 800 |
| Olanzapine (Comparator 1) | 2 | 11 | 19 | 220 |
| Selective Serotonin Agonist (Comparator 2) | 5 | >10,000 | >10,000 | >10,000 |
II. Cellular and Functional Assays: Validating On-Target Activity and Assessing Functional Consequences
Following broad screening, it is crucial to validate the identified "hits" in a more physiologically relevant context. Cellular assays confirm that the compound can engage its target within a living cell and elicit a functional response.
A. Cellular Target Engagement: Confirming Intracellular Activity
A key experiment is to confirm that the compound can enter the cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated to various temperatures.
-
Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Detection: The amount of the target protein (e.g., c-Met) remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated. A shift in the melting temperature in the presence of the compound indicates target engagement.
Hypothetical Comparative Data:
| Compound | Target | ΔTₘ (°C) | Interpretation |
| This compound | c-Met | + 4.5 | Strong intracellular target engagement |
| This compound | 5-HT₂ₐ | + 1.2 | Weak or no significant engagement |
| Selective c-Met Inhibitor (Comparator) | c-Met | + 5.1 | Strong intracellular target engagement |
B. Functional Cell-Based Assays: Linking Target Engagement to a Biological Outcome
To demonstrate that target binding translates into a functional effect, a relevant cell-based assay is essential. For a potential c-Met inhibitor, a cell proliferation or migration assay in a c-Met dependent cancer cell line would be appropriate.[4]
Experimental Protocol: Cell Proliferation Assay (MTS/MTT)
-
Cell Seeding: A c-Met dependent cell line (e.g., MKN-45 gastric cancer cells) is seeded in a 96-well plate.
-
Compound Treatment: The cells are treated with a dilution series of the test compounds.
-
Incubation: The plate is incubated for a period that allows for cell proliferation (e.g., 72 hours).
-
Reagent Addition: A reagent such as MTS or MTT is added, which is converted to a colored formazan product by metabolically active cells.
-
Measurement: The absorbance of the formazan product is measured, which is proportional to the number of viable cells.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is calculated.
Hypothetical Comparative Data:
| Compound | MKN-45 (c-Met dependent) GI₅₀ (nM) | A549 (c-Met independent) GI₅₀ (nM) |
| This compound | 250 | >20,000 |
| Selective c-Met Inhibitor (Comparator) | 15 | >10,000 |
III. In Vivo Specificity and Off-Target Assessment
The ultimate test of specificity is in a whole-organism model. In vivo studies can reveal off-target effects that were not predicted by in vitro assays.
Experimental Protocol: Xenograft Tumor Model and Behavioral Studies
-
Tumor Model: For oncology applications, a xenograft model using a c-Met dependent tumor cell line is established in immunocompromised mice.[10] The mice are treated with the test compound, and tumor growth is monitored.
-
Behavioral Phenotyping: To assess potential neurological off-target effects, treated animals are subjected to a battery of behavioral tests (e.g., open field test for locomotor activity, rotarod test for motor coordination).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma and tissue concentrations of the drug are measured over time to correlate exposure with efficacy and any observed side effects.[11]
Conclusion
The assessment of compound specificity is a multi-faceted process that requires a logical and systematic progression from broad, in vitro screening to focused in vivo validation. For a novel compound like this compound, this structured approach is essential to build a comprehensive understanding of its biological activity. By comparing its performance against well-characterized compounds, researchers can gain crucial insights into its potential as a selective therapeutic agent. The hypothetical data presented in this guide illustrates a favorable profile for this compound as a selective c-Met inhibitor with minimal off-target liabilities at the tested concentrations. However, only rigorous experimental execution can truly define its therapeutic potential.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
For researchers and professionals in drug development, the responsible management of chemical compounds is paramount, extending from initial synthesis to final disposal. This guide provides an in-depth, procedural framework for the safe disposal of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, a fluorinated heterocyclic compound. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.
Hazard Assessment: An Evidence-Based Approach
Based on data from related tetrahydroquinoxalines, tetrahydroquinolines, and other fluorinated and chlorinated heterocyclic compounds, this compound is anticipated to present several health hazards.[1][2][3][4][5][6][7][8] The precautionary principle dictates that this compound should be handled as hazardous until comprehensive toxicological data becomes available.
Anticipated Hazard Profile:
| Hazard Category | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3] | Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye/face protection. Ensure adequate ventilation and handle only within a chemical fume hood.[2][3][9] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][6][7] | Avoid contact with skin. Wash hands thoroughly after handling. In case of contact, wash the affected area with plenty of soap and water.[3][7][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][5][6][7] | Wear chemical safety goggles or a face shield. If contact occurs, rinse cautiously with water for several minutes.[3][9] |
| Respiratory Irritation | May cause respiratory irritation.[3][5][6][7] | Avoid breathing dust or vapors. All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[2][3][9] |
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases are materials to be kept separate from this compound.[2][3]
Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[2][9]
Personal Protective Equipment (PPE): The First Line of Defense
A stringent PPE protocol is mandatory when handling this compound and its associated waste. The following equipment provides a necessary barrier against potential exposure:
-
Eye and Face Protection: ANSI-approved chemical splash goggles or a full-face shield.[1]
-
Hand Protection: Nitrile rubber gloves are required. Consider double-gloving for added protection.[1]
-
Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[2]
-
Respiratory Protection: All handling of the compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation risk.[2][9]
Disposal Workflow: A Step-by-Step Procedural Guide
The primary and most appropriate method for the disposal of halogenated, nitrogen-containing organic compounds like this compound is high-temperature incineration conducted at a licensed and approved hazardous waste disposal facility.[2] Under no circumstances should this chemical be disposed of in standard laboratory drains or as regular solid waste.[2]
Proper segregation is the cornerstone of safe and compliant chemical waste management. Halogenated and non-halogenated waste streams must be kept separate to avoid costly disposal complications and potential reactive hazards.[10][11]
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including residual product, weigh boats, pipette tips, and contaminated gloves or wipes.
-
Place these materials into a dedicated, robust, and sealable solid waste container. The container must be made of a compatible material (e.g., high-density polyethylene).[10][12]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, labeled, and sealed liquid waste container.
-
Crucially, this is a halogenated waste stream. Do not mix it with non-halogenated solvent waste.[10][11] Mixing these streams would necessitate treating the entire volume as more hazardous and expensive halogenated waste.[11]
-
Clear and accurate labeling is a legal and ethical responsibility.[10] All waste containers must be managed to prevent leaks and ensure safe handling.
-
Container Integrity: Use containers that are in good condition with tightly fitting caps.[10][12][13] Keep containers closed at all times except when waste is being added.[12][14] Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion.[14]
-
Labeling:
-
Clearly label every waste container with the words "HAZARDOUS WASTE ".[2][12]
-
List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[10][12]
-
List all other components in the waste stream with their approximate percentages.[12]
-
Ensure the label is securely attached to the container.[12]
-
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[12][13]
-
Store waste containers in a secondary containment bin to catch any potential leaks.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition.[2][9]
-
Segregate the halogenated waste container from incompatible materials such as acids, bases, and oxidizers.[12][13]
The final step is to entrust the waste to professionals.
-
Contact your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor to arrange for pickup.[2][12]
-
Follow all institutional procedures for scheduling a waste collection. Do not attempt to transport hazardous waste yourself.[15]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Comprehensive Guide to the Safe Handling of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for analogous chemical structures.
Part 1: Hazard Assessment and Core Protective Measures
Given the hazard profile of analogous compounds, this compound should be handled as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure. The core of a robust safety protocol is the consistent and correct use of Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls should be in place to minimize exposure.
-
Fume Hood: All handling of this compound, including weighing, mixing, and transferring, must be conducted in a properly functioning chemical fume hood.[4]
-
Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.[5]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is crucial for preventing direct contact with the chemical.[6] The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides protection against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Offers chemical resistance to a broad range of substances. Always double-glove when handling the pure compound or concentrated solutions. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes | Protects the skin from accidental spills and splashes.[7] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge | Recommended when working with larger quantities or when engineering controls are not sufficient to maintain exposure below acceptable limits. |
Part 2: Operational Protocols for Safe Handling
Adherence to a strict, step-by-step operational protocol is paramount to ensuring a safe working environment. The following workflow is designed to minimize the risk of exposure at each stage of handling.
Preparation and Weighing
-
Pre-use Inspection: Before starting any work, inspect all PPE for damage and ensure the fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled workspace.
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
Dissolution and Reaction Setup
-
Solvent Handling: When dissolving the compound, add the solvent slowly to avoid splashing.
-
Vessel Sealing: Keep all containers with the compound or its solutions tightly sealed when not in use.[1]
-
Heating: If heating is required, use a heating mantle or a water bath. Avoid open flames.[4]
Post-Reaction Work-up and Purification
-
Quenching: Quench reactions carefully, especially if they are exothermic.
-
Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow for handling the target compound.
Part 3: Spill Management and Waste Disposal
A clear and concise plan for managing spills and disposing of waste is essential for maintaining a safe laboratory.
Spill Response
-
Small Spills: For small spills (less than 100 mL of a dilute solution), absorb the material with an inert absorbent (e.g., vermiculite, sand).[8] Place the contaminated absorbent in a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.[8]
Waste Disposal
Proper waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Halogenated Organic Waste: Due to the fluorine atom, this compound and any solutions containing it must be disposed of in a designated "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing boats, and paper towels, must be placed in a sealed bag and disposed of as solid chemical waste.[9]
The following flowchart outlines the proper waste disposal stream for materials contaminated with this compound.
Caption: Decision tree for the disposal of contaminated materials.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
